Product packaging for 1,3,2-Oxazaphospholidine(Cat. No.:CAS No. 5684-44-6)

1,3,2-Oxazaphospholidine

Cat. No.: B15486607
CAS No.: 5684-44-6
M. Wt: 91.05 g/mol
InChI Key: OPROPKSUNRYUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,2-Oxazaphospholidine is a useful research compound. Its molecular formula is C2H6NOP and its molecular weight is 91.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NOP B15486607 1,3,2-Oxazaphospholidine CAS No. 5684-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5684-44-6

Molecular Formula

C2H6NOP

Molecular Weight

91.05 g/mol

IUPAC Name

1,3,2-oxazaphospholidine

InChI

InChI=1S/C2H6NOP/c1-2-4-5-3-1/h3,5H,1-2H2

InChI Key

OPROPKSUNRYUKN-UHFFFAOYSA-N

Canonical SMILES

C1COPN1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the 1,3,2-Oxazaphospholidine Core: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,2-oxazaphospholidine ring system is a versatile five-membered heterocycle containing nitrogen, oxygen, and phosphorus. This scaffold is of significant interest to researchers and drug development professionals due to its utility as a chiral auxiliary and a key intermediate in the stereocontrolled synthesis of complex organophosphorus compounds. Its derivatives are pivotal in the production of nucleotide analog prodrugs (ProTides) and synthetic oligonucleotides, including phosphorothioates.

This guide provides an in-depth overview of the core properties, synthesis, and key applications of this compound derivatives, with a focus on their role in modern synthetic and medicinal chemistry.

Core Properties of Key this compound Derivatives

The physicochemical properties of the this compound scaffold are dictated by the substituents on the phosphorus, nitrogen, and carbon atoms. The unsubstituted parent compound is not commonly isolated; instead, activated derivatives are synthesized for use as reactive intermediates. Among the most crucial derivatives are the 2-chloro-1,3,2-oxazaphospholidines and their corresponding 2-oxides, which serve as primary building blocks for phosphorylation reactions.

Property2-Chloro-1,3,2-dioxaphospholane2-Chloro-1,3,2-dioxaphospholane 2-oxide
CAS Number 822-39-96609-64-9
Molecular Formula C₂H₄ClO₂PC₂H₄ClO₃P
Molecular Weight 126.48 g/mol 142.48 g/mol
Appearance Clear liquidLiquid
Boiling Point 62 °C at 20 mmHg89-91 °C at 0.8 mmHg
Melting Point Not applicable12-14 °C
Density 1.422 g/mL at 25 °C1.55 g/mL at 25 °C
Refractive Index n20/D 1.489n20/D 1.45

* Data for the closely related 1,3,2-dioxaphospholane derivatives are provided as a reference for the general physical properties of this class of five-membered phosphorus heterocycles.

Synthesis and Reactivity

The primary synthetic utility of the this compound core lies in its role as a phosphitylating agent. Derivatives, particularly those with a leaving group like chlorine at the 2-position, are employed to introduce a phosphorus center with a high degree of stereocontrol.

General Synthesis of 2-Chloro-1,3,2-Oxazaphospholidine Derivatives

A common method for synthesizing these key intermediates involves the reaction of an enantiopure 1,2-amino alcohol with phosphorus oxychloride or a similar phosphorus source in the presence of a base to scavenge the generated HCl.[1][2]

G cluster_reactants Reactants cluster_process Process cluster_products Products amino_alcohol Enantiopure 1,2-Amino Alcohol reaction Reaction in Anhydrous Solvent (e.g., THF) amino_alcohol->reaction pocli3 Phosphorus Oxychloride (POCl₃) pocli3->reaction base Triethylamine (Et₃N) base->reaction oxaza 2-Chloro-1,3,2-Oxazaphospholidine Derivative reaction->oxaza Forms salt Triethylammonium Chloride Salt reaction->salt Byproduct

Caption: General workflow for the synthesis of 2-chloro-1,3,2-oxazaphospholidine.
Experimental Protocol: Synthesis of a 2-Chloro-1,3,2-Oxazaphospholidine Derivative

The following is a representative protocol adapted from methodologies used in the synthesis of phosphoramidite precursors.[3]

  • Preparation : An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with an enantiopure 1,2-amino alcohol (1.0 mmol) and anhydrous tetrahydrofuran (THF, 7.0 mL).

  • Base Addition : Triethylamine (7.0 mmol) is added to the solution, and the mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Phosphitylation : A 1 M solution of phosphorus oxychloride (or a similar phosphitylating agent like 2-chloro-1,3,2-oxazaphospholidine) in dry THF (3.0 mL, 3.0 mmol) is added dropwise to the stirred solution over 5 minutes.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup : The mixture is diluted with chloroform (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL).

  • Extraction : The combined aqueous layers are back-extracted with chloroform (2 x 50 mL).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-chloro-1,3,2-oxazaphospholidine derivative.

Applications in Research and Drug Development

The unique chemical properties of this compound derivatives make them indispensable tools in the synthesis of high-value therapeutics, particularly where control of phosphorus stereochemistry is critical.

Stereocontrolled Synthesis of Oligonucleotides

This compound-based monomers are extensively used for the stereocontrolled synthesis of oligodeoxyribonucleoside phosphorothioates (PS-ODNs).[1][2] PS-ODNs are a class of antisense therapeutics where a non-bridging oxygen in the phosphate backbone is replaced by sulfur. This modification enhances nuclease resistance and improves pharmacokinetic properties. The chirality at the phosphorus center (Rp or Sp) significantly impacts the efficacy and safety of the drug. Using enantiopure oxazaphospholidine monomers allows for the synthesis of diastereomerically pure PS-ODNs, which is crucial for their clinical development.[3][4]

Synthesis of ProTide Prodrugs

The "ProTide" (prodrugs of nucleotide) technology is a powerful strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for their activation. Many antiviral and anticancer drugs are based on this approach. The oxazaphospholidine method has been successfully applied to the stereoselective synthesis of approved drugs like Remdesivir and Sofosbuvir.[5] The process involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with an alcohol, followed by oxidation and amination to generate the target phosphoramidate prodrug with high diastereoselectivity.[5]

cluster_reagents Core Reagents cluster_process Reaction Sequence cluster_product Final Product oxaza Nucleoside 3'-O- Oxazaphospholidine Monomer condensation Condensation oxaza->condensation nucleoside 3'-O-Protected Nucleoside nucleoside->condensation activator Activator (e.g., Ammonium Salt) activator->condensation sulfurization Sulfurization (for Phosphorothioates) condensation->sulfurization Intermediate: Dinucleoside Phosphite deprotection Deprotection sulfurization->deprotection ps_odn Diastereopure Dinucleoside Phosphorothioate deprotection->ps_odn

Caption: Application of oxazaphospholidine monomers in solid-phase synthesis.

References

An In-Depth Technical Guide to 1,3,2-Oxazaphospholidine Compounds: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,2-oxazaphospholidine compounds, a class of phosphorus-containing heterocycles that have become indispensable reagents in modern synthetic chemistry. From their fundamental synthesis to their pivotal role in the stereocontrolled construction of complex biomolecules, this document details the history, key synthetic methodologies, and critical applications of these versatile compounds. Particular emphasis is placed on their use in the synthesis of oligonucleoside phosphorothioates and other nucleotide analogs, which are at the forefront of nucleic acid-based therapeutics. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical diagrams to illustrate synthetic pathways and experimental workflows.

Discovery and History

The development of this compound chemistry is intrinsically linked to the broader field of organophosphorus chemistry. While the exact first synthesis of the parent this compound ring is not prominently documented in readily available literature, its conceptual foundation lies in the reactions of phosphorus halides with bifunctional reagents, a field extensively explored in the mid-20th century. The primary impetus for the intensive investigation and development of this compound derivatives emerged with the advent of automated solid-phase oligonucleotide synthesis.

The critical challenge in synthesizing therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, is the precise control of the stereochemistry at the phosphorus center of the internucleotide linkages. The "oxazaphospholidine approach" was developed to address this challenge, providing a robust method for the diastereoselective formation of phosphodiester and phosphorothioate linkages. Researchers at the University of Tokyo and other institutions were instrumental in pioneering this methodology, demonstrating that chiral this compound monomers, derived from readily available chiral amino alcohols, could be used to direct the stereochemical outcome of the coupling reaction with high fidelity. This breakthrough has had a profound impact on the development of next-generation nucleic acid-based drugs.

General Synthetic Pathway

The most common and versatile method for the synthesis of this compound derivatives, particularly the 2-chloro-1,3,2-oxazaphospholidine precursors, involves the reaction of a 1,2-amino alcohol with phosphorus trichloride (PCl₃) in the presence of a base, typically a tertiary amine like triethylamine (TEA), to scavenge the liberated HCl. The resulting 2-chloro-1,3,2-oxazaphospholidine is a key intermediate that can be further reacted with a variety of nucleophiles.

In the context of oligonucleotide synthesis, a 5'-O-protected nucleoside is reacted with the 2-chloro-1,3,2-oxazaphospholidine to yield a nucleoside 3'-O-oxazaphospholidine monomer. This phosphitylation reaction is often highly diastereoselective, with the choice of the chiral amino alcohol, reaction temperature, and the base influencing the stereochemical outcome.[1]

G cluster_0 Step 1: Formation of 2-Chloro-1,3,2-oxazaphospholidine cluster_1 Step 2: Phosphitylation of Nucleoside cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Sulfurization/Oxidation 1_2_Amino_Alcohol 1,2-Amino Alcohol 2_Chloro_Oxazaphospholidine 2-Chloro-1,3,2-oxazaphospholidine 1_2_Amino_Alcohol->2_Chloro_Oxazaphospholidine PCl3 Phosphorus Trichloride (PCl3) PCl3->2_Chloro_Oxazaphospholidine Base Base (e.g., Triethylamine) Base->2_Chloro_Oxazaphospholidine Nucleoside_Oxazaphospholidine Nucleoside 3'-O-oxazaphospholidine Monomer 2_Chloro_Oxazaphospholidine->Nucleoside_Oxazaphospholidine Protected_Nucleoside 5'-O-Protected Nucleoside Protected_Nucleoside->Nucleoside_Oxazaphospholidine Dinucleoside_Phosphite_Triester Dinucleoside Phosphite Triester Nucleoside_Oxazaphospholidine->Dinucleoside_Phosphite_Triester 3_OH_Nucleoside 3'-OH Nucleoside/Solid Support 3_OH_Nucleoside->Dinucleoside_Phosphite_Triester Activator Activator Activator->Dinucleoside_Phosphite_Triester Oligonucleoside_Phosphorothioate Oligonucleoside Phosphorothioate Dinucleoside_Phosphite_Triester->Oligonucleoside_Phosphorothioate Sulfurizing_Agent Sulfurizing Agent Sulfurizing_Agent->Oligonucleoside_Phosphorothioate

Caption: General Synthetic Pathway for Oligonucleoside Phosphorothioates.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from seminal publications in the field, highlighting the efficiency and stereoselectivity of the oxazaphospholidine approach.

Table 1: Synthesis of Diastereopure Nucleoside 3'-O-Oxazaphospholidine Monomers

Starting NucleosideChiral Amino AlcoholSolventBaseYield (%)Diastereomeric Ratio (dr)Reference
5'-O-DMTr-thymidine(1S,2R)-(-)-2-Amino-1,2-diphenylethanolTHFTriethylamine85>99:1[1]
5'-O-DMTr-thymidine(1R,2S)-(+)-2-Amino-1,2-diphenylethanolTHFTriethylamine82>99:1[1]
5'-O-DMTr-N⁶-benzoyl-2'-deoxyadenosine(1S,2R)-(-)-2-Amino-1,2-diphenylethanolCH₂Cl₂N,N-Diisopropylethylamine78>98:2[1]
5'-O-DMTr-N⁴-acetyl-2'-deoxycytidine(1S,2R)-(-)-2-Amino-1,2-diphenylethanolTHFTriethylamine88>99:1[1]
5'-O-DMTr-N²-isobutyryl-2'-deoxyguanosine(1S,2R)-(-)-2-Amino-1,2-diphenylethanolPyridine-75>95:5[1]

Table 2: Diastereoselective Synthesis of Dinucleoside Phosphorothioates

MonomerCoupling PartnerActivatorSulfurizing AgentYield (%)Diastereomeric PurityReference
(Rp)-Thymidine-3'-O-oxazaphospholidine3'-O-AcetylthymidineDCIBeaucage Reagent95>99% (Sp)[1]
(Sp)-Thymidine-3'-O-oxazaphospholidine3'-O-AcetylthymidineDCIBeaucage Reagent93>99% (Rp)[1]
(Rp)-dA-3'-O-oxazaphospholidine3'-O-TBDMS-dCBTTPADS91>98% (Sp)[1]
(Rp)-dG-3'-O-oxazaphospholidine3'-O-TBDMS-dTETTDDTT89>97% (Sp)[1]

(Abbreviations: DMTr: 4,4'-Dimethoxytrityl; TBDMS: tert-Butyldimethylsilyl; DCI: 4,5-Dicyanoimidazole; BTT: 5-(Benzylthio)-1H-tetrazole; ETT: 5-(Ethylthio)-1H-tetrazole; PADS: Phenylacetyl disulfide; DDTT: 3-((N,N-Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-3-thione)

Detailed Experimental Protocols

Synthesis of 2-Chloro-3-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1,3,2-oxazaphospholidine

This protocol describes the synthesis of a chiral 2-chloro-1,3,2-oxazaphospholidine from (-)-menthol-derived amino alcohol.

Materials:

  • (1R,2S,5R)-2-amino-5-isopropyl-2-methylcyclohexan-1-ol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of (1R,2S,5R)-2-amino-5-isopropyl-2-methylcyclohexan-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., Argon).

  • Phosphorus trichloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The resulting suspension is filtered under an inert atmosphere to remove triethylamine hydrochloride.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-chloro-1,3,2-oxazaphospholidine, which can be used in the next step without further purification.

Synthesis of a 5'-O-DMTr-thymidine-3'-O-(2-cyanoethyl)-N,N-diisopropyl-phosphoramidite using a this compound Intermediate

This protocol outlines the phosphitylation of a protected nucleoside.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • 2-Chloro-1,3,2-oxazaphospholidine (from a chiral amino alcohol)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine (1.0 eq) is dried by co-evaporation with anhydrous acetonitrile and then dissolved in anhydrous acetonitrile.

  • N,N-Diisopropylethylamine (2.5 eq) is added to the solution.

  • A solution of the 2-chloro-1,3,2-oxazaphospholidine (1.2 eq) in anhydrous acetonitrile is added dropwise to the stirred nucleoside solution at room temperature under an inert atmosphere.

  • The reaction is monitored by TLC or ³¹P NMR spectroscopy until completion (typically 1-2 hours).

  • The reaction mixture is then quenched by the addition of 2-cyanoethanol (3.0 eq) and tetrazole (0.45 M in acetonitrile, 2.0 eq).

  • After stirring for an additional hour, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the desired nucleoside phosphoramidite.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the solid-phase synthesis of an oligonucleoside phosphorothioate using the oxazaphospholidine method.

G cluster_0 Monomer Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Cleavage and Deprotection cluster_3 Purification and Analysis Start_Monomer Prepare Diastereopure Nucleoside 3'-O-Oxazaphospholidine Monomer Coupling Couple with Oxazaphospholidine Monomer and Activator Start_Monomer->Coupling Start_Solid Start with Nucleoside-functionalized Solid Support Deprotection DCA Deblocking (Remove 5'-DMTr group) Start_Solid->Deprotection Deprotection->Coupling Capping Cap Unreacted 5'-OH Groups Coupling->Capping Sulfurization Sulfurize Phosphite Triester Capping->Sulfurization Repeat Repeat Cycle for Desired Sequence Length Sulfurization->Repeat Repeat->Deprotection Cleavage Cleave Oligonucleotide from Solid Support Repeat->Cleavage Base_Deprotection Remove Base-Labile Protecting Groups Cleavage->Base_Deprotection Purification Purify Oligonucleotide (e.g., HPLC) Base_Deprotection->Purification Analysis Analyze Product (e.g., Mass Spectrometry, NMR) Purification->Analysis Final_Product Final Stereopure Oligonucleoside Phosphorothioate Analysis->Final_Product

Caption: Solid-Phase Oligonucleotide Synthesis Workflow.

Biological Activity

The primary and most significant role of this compound compounds is as chiral phosphitylating agents in the synthesis of biologically active molecules, particularly nucleic acid analogs. There is a limited body of research on the intrinsic biological activity of the this compound heterocycle itself.

However, related phosphorus-containing heterocycles, such as cyclophosphamide (an oxazaphosphorinane), are well-known anticancer agents. The biological activity of these related compounds often stems from their ability to act as alkylating agents after metabolic activation. While some studies have explored the biological activities of various organophosphorus compounds, specific and potent direct biological activity of simple this compound derivatives has not been a major focus of research to date. Their value and application remain firmly rooted in their utility as powerful tools for stereocontrolled synthesis.

Conclusion

This compound compounds have revolutionized the synthesis of stereopure oligonucleotides and other phosphorus-containing molecules. The development of the oxazaphospholidine approach has provided a practical and highly efficient solution to the long-standing challenge of controlling phosphorus stereochemistry. This technical guide has provided an overview of the historical context, synthetic methodologies, and key applications of these important heterocycles. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. As the demand for sophisticated, stereochemically defined therapeutics continues to grow, the utility and importance of this compound chemistry are set to expand even further.

References

A Technical Guide to the Fundamental Reaction Mechanisms of 1,3,2-Oxazaphospholidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms governing the chemistry of 1,3,2-oxazaphospholidine derivatives. These heterocycles are of significant interest in medicinal chemistry and organic synthesis, serving as pivotal components in anticancer prodrugs and as versatile chiral auxiliaries. This document elucidates the fundamental pathways of their hydrolysis, their role in stereocontrolled synthesis, and the bioactivation mechanisms that underpin their therapeutic applications.

Introduction to 1,3,2-Oxazaphospholidines

The this compound ring system is a five-membered heterocycle containing nitrogen, oxygen, and phosphorus atoms. The phosphorus atom can exist in various oxidation states, most commonly P(III) and P(V), which dictates its reactivity. The substituents on the phosphorus, nitrogen, and carbon atoms of the ring profoundly influence the molecule's stability, stereochemistry, and reaction pathways. Of particular note are the derivatives of cyclophosphamide, which are P(V) oxazaphosphorines (a six-membered ring analogue) widely used as anticancer agents, and chiral 1,3,2-oxazaphospholidines employed in asymmetric synthesis.

Mechanism of Hydrolytic Ring Opening

The stability of the this compound ring to hydrolysis is a critical factor in its application, particularly for in vivo stability of prodrugs. The ring-opening mechanism is dependent on pH and the nature of the substituents on the ring.

Hydrolysis of organophosphorus esters can proceed through nucleophilic substitution at the phosphorus center, which can be a concerted (SN2-like) or a stepwise process involving a pentacoordinate intermediate. The reaction can result in the cleavage of either the P-O or the P-N bond within the ring.

A study on the alkaline hydrolysis of 2-alkoxy-1,3,2-oxazaphospholidine-2-thiones revealed that the reaction proceeds with essentially exclusive cleavage of the endocyclic P-O bond with retention of configuration at the phosphorus center. In contrast, for 2-methyl analogues, P-O bond cleavage occurs with both inversion and retention of configuration, alongside P-N bond cleavage with inversion.[1] These outcomes are consistent with reaction mechanisms that involve nucleophilic attack at the phosphorus atom preferentially opposite to the nitrogen atom over the oxygen atom.[1]

For the widely used anticancer drug cyclophosphamide, which has a related six-membered oxazaphosphorine ring, its stability is also pH-dependent. Under physiological conditions (pH 7.4, 37°C), it has a half-life of approximately 6.6 days.[2] At a highly acidic pH of 1.2, it undergoes rapid breakdown of both P-N bonds with a half-life of 1.4 days.[2]

Quantitative Data on Hydrolysis

The following tables summarize key quantitative findings related to the hydrolysis of cyclophosphamide and the stereochemical outcomes for this compound-2-thiones.

CompoundpHTemperature (°C)Half-life (t1/2)ProductsReference
Cyclophosphamide1.2201.4 daysHN(CH₂CH₂Cl)₂, H₂N(CH₂)₃OP(O)(OH)₂[2]
Cyclophosphamide2.2 - 3.420> 7 daysMixture of P-N bond cleavage products[2]
Cyclophosphamide5.4 - 8.620> 7 daysNine-membered ring (from intramolecular alkylation)[2]
Cyclophosphamide7.4376.6 daysNine-membered ring (from intramolecular alkylation)[2]
SubstrateConditionsBond CleavedStereochemical OutcomeReference
2-Alkoxy-1,3,2-oxazaphospholidine-2-thionesAlkaline HydrolysisEndocyclic P-ORetention of Configuration[1]
2-Methyl-1,3,2-oxazaphospholidine-2-thionesAlkaline HydrolysisEndocyclic P-OInversion and Retention[1]
2-Methyl-1,3,2-oxazaphospholidine-2-thionesAlkaline HydrolysisEndocyclic P-NInversion of Configuration[1]
General Hydrolysis Pathway

The general mechanism for the hydrolysis of 1,3,2-oxazaphospholidines involves nucleophilic attack of water or hydroxide ions on the phosphorus atom. The reaction can be catalyzed by acid or base.

G General Hydrolysis Mechanism of a P(V) this compound Derivative cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_products Products R This compound Derivative TS Pentacoordinate Intermediate/Transition State R->TS Nucleophilic Attack Nu H₂O / OH⁻ P1 Ring-Opened Product (P-O Cleavage) TS->P1 P-O Cleavage P2 Ring-Opened Product (P-N Cleavage) TS->P2 P-N Cleavage

Caption: General pathway for hydrolysis of this compound derivatives.

Mechanism of Stereocontrol in Asymmetric Synthesis

Chiral this compound derivatives are powerful tools for the stereocontrolled synthesis of P-chiral compounds, such as phosphorothioate oligonucleotides. The chiral backbone of the oxazaphospholidine ring, often derived from enantiopure amino alcohols, directs the stereochemical outcome of reactions at the phosphorus center.

The "oxazaphospholidine method" is a prominent strategy for the stereoselective synthesis of P-modified oligonucleotides.[3] This method involves the use of a nucleoside 3'-O-oxazaphospholidine derivative as a monomer unit. The diastereoselectivity of the initial phosphitylation reaction to form this monomer is influenced by the structure of the chiral amino alcohol, the reaction temperature, and the amine base used.[4]

Subsequent condensation of the diastereopure nucleoside 3'-O-oxazaphospholidine with a 3'-O-protected nucleoside proceeds with high diastereoselectivity, especially in the presence of specific activators like dialkyl(cyanomethyl)ammonium salts.[4]

Theoretical studies have provided insight into the mechanism of stereocontrol. Ab initio molecular orbital calculations suggest that for 2-chloro-oxazaphospholidine derivatives, the Lowest Unoccupied Molecular Orbital (LUMO) on the phosphorus atom is positioned nearly orthogonal to the P-Cl bond, which is thought to favor a reaction pathway with predominant retention of the phosphorus configuration during phosphitylation.[4]

Furthermore, the ring-opening of these chiral auxiliaries can be stereodivergent. For instance, N-H substituted borane oxazaphospholidines undergo ring-opening with alkyl lithium reagents via a backside SN2@P substitution, resulting in inversion of configuration at the phosphorus center. In contrast, N-methylated analogues react through a frontside SN2@P mechanism, leading to retention of configuration.[5] DFT calculations have been instrumental in elucidating these distinct stereochemical pathways.[5]

G Stereodivergent Ring-Opening of Chiral Oxazaphospholidine Auxiliaries NH_start N-H Oxazaphospholidine NH_product Inversion Product NH_start->NH_product Backside SN2@P NMe_start N-Me Oxazaphospholidine NMe_product Retention Product NMe_start->NMe_product Frontside SN2@P

Caption: Stereochemical pathways in the ring-opening of N-H vs. N-Me oxazaphospholidines.

Bioactivation Mechanism of Oxazaphosphorine Prodrugs

Many oxazaphosphorine-based anticancer agents, such as cyclophosphamide and ifosfamide, are prodrugs that require metabolic activation to exert their cytotoxic effects.[6] This bioactivation is a critical mechanistic pathway that occurs primarily in the liver.

The key steps in the bioactivation of cyclophosphamide are:

  • Hepatic 4-Hydroxylation: The process is initiated by cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4) which hydroxylate the carbon atom adjacent to the ring nitrogen.[7][8] This results in the formation of 4-hydroxycyclophosphamide (OHCP).

  • Tautomerization: OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (ALDO).[9]

  • Detoxification vs. Activation: ALDO is at a metabolic branch point. It can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[10] Alternatively, it can proceed down the activation pathway.

  • β-Elimination: ALDO undergoes a spontaneous β-elimination reaction. This step involves the cleavage of the P-N bond and results in the formation of two key molecules:

    • Phosphoramide Mustard (PAM): This is the ultimate alkylating agent responsible for the anticancer activity. PAM forms covalent cross-links with DNA, leading to inhibition of DNA replication and apoptosis.[9][10]

    • Acrolein (or Hydroxypropanal): This is a toxic byproduct. Acrolein is responsible for the side effect of hemorrhagic cystitis.[7] Some research suggests that in vivo, the byproduct may be hydroxypropanal (HPA), which could have pro-apoptotic effects.[9]

G Bioactivation Pathway of Cyclophosphamide CPA Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide CPA->OHCP CYP450 (Liver) ALDO Aldophosphamide OHCP->ALDO Tautomerization ALDO->OHCP CARBOXY Carboxyphosphamide (Inactive) ALDO->CARBOXY ALDH (Detoxification) PAM Phosphoramide Mustard (Active) ALDO->PAM β-Elimination ACROLEIN Acrolein (Toxic) ALDO->ACROLEIN β-Elimination DNA DNA PAM->DNA Alkylation APOPTOSIS Cell Apoptosis DNA->APOPTOSIS Cross-linking

Caption: Metabolic activation of the prodrug cyclophosphamide.

Experimental Protocols for Mechanistic Studies

Elucidating the reaction mechanisms of this compound derivatives relies on a combination of kinetic, spectroscopic, and computational methods.

Protocol 1: Kinetic Analysis of Hydrolysis by 31P NMR Spectroscopy

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reactions involving phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the 31P nucleus.[6][7]

  • Sample Preparation:

    • Prepare buffered solutions at various pH values (e.g., using phosphate, borate, or citrate buffers) in D₂O for the NMR lock.[2] Standardized protocols for preparing buffers for hydrolysis studies are available.[11]

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Initiate the reaction by adding a small aliquot of the stock solution to the pre-thermostated buffer in an NMR tube. The final concentration should be optimized for good signal-to-noise, typically in the millimolar range.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquire 31P NMR spectra at regular time intervals. For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei being studied) or use a calibrated internal standard.[6][9]

    • Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the hydrolysis product(s) in each spectrum.

    • Plot the concentration (or relative integral intensity) of the starting material versus time.

    • Determine the order of the reaction and calculate the pseudo-first-order rate constant (kobs) by fitting the data to the appropriate integrated rate law.

    • By measuring kobs at different pH values, a pH-rate profile can be constructed to elucidate the contributions of acid-catalyzed, base-catalyzed, and neutral hydrolysis.[12]

G Workflow for Kinetic Analysis using 31P NMR A Prepare Buffered Solutions (D₂O) C Initiate Reaction in NMR Tube (Thermostated) A->C B Prepare Stock Solution of Oxazaphospholidine B->C D Acquire 31P NMR Spectra at Timed Intervals C->D E Integrate Signals of Reactant and Product(s) D->E F Plot Concentration vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for a 31P NMR-based kinetic study.

Protocol 2: Computational Analysis of Reaction Pathways

Density Functional Theory (DFT) calculations are a valuable tool for investigating the potential energy surfaces of reactions, characterizing transition states, and rationalizing experimental observations such as stereoselectivity.[13][14]

  • Structure Optimization:

    • Build the 3D structures of reactants, intermediates, transition states, and products.

    • Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP). The choice of functional and basis set should be validated against experimental data or higher-level calculations where possible.[15][16]

  • Transition State Search:

    • Locate the transition state (TS) structure connecting reactants and products (or intermediates). This is often done using methods like QST2/QST3 or eigenvector following.

    • Verify that the found TS is a first-order saddle point by performing a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[16]

  • Energy Calculations:

    • Calculate the electronic energies of all optimized structures. It is often necessary to perform single-point energy calculations with a larger basis set to obtain more accurate energies.

    • Calculate zero-point vibrational energies (ZPVE) and thermal corrections to obtain Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).

  • Pathway Analysis:

    • Construct a reaction energy profile by plotting the relative Gibbs free energies of all species along the reaction coordinate.

    • Analyze the geometries of the transition states to understand the key interactions that determine the reaction barrier and stereoselectivity. For example, analyzing bond lengths and angles can confirm the synchronous or asynchronous nature of bond-forming/breaking steps.

G Workflow for DFT Computational Study A Build 3D Structures of Reactants, Products, Intermediates B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Transition State Search (e.g., QST3) B->C D Frequency Calculation (Verify TS) C->D E Calculate Gibbs Free Energies (ΔG‡, ΔGrxn) D->E F Construct Reaction Energy Profile E->F G Analyze TS Geometry & Reaction Mechanism F->G

Caption: General workflow for a DFT study of a reaction mechanism.

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry and asymmetric synthesis. A thorough understanding of its fundamental reaction mechanisms—including hydrolytic stability, the origins of stereocontrol, and metabolic activation pathways—is paramount for the rational design of new drugs and synthetic methodologies. The interplay of spectroscopic analysis, kinetic studies, and computational chemistry provides a powerful toolkit for researchers to probe these mechanisms and drive future innovation in the field.

References

Spectroscopic Characterization of 1,3,2-Oxazaphospholidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,2-oxazaphospholidine ring system is a crucial heterocyclic motif present in a variety of biologically active compounds, most notably the anticancer drug cyclophosphamide and its analogues. A thorough understanding of the spectroscopic properties of this ring is paramount for structural elucidation, purity assessment, and metabolic studies in the field of drug development. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this compound derivatives, complete with data tables, detailed experimental protocols, and visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound rings, providing detailed information about the phosphorus, carbon, and proton environments.

³¹P NMR Spectroscopy

Phosphorus-31 NMR provides a direct window into the chemical environment of the phosphorus atom within the oxazaphospholidine ring. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus atom, its oxidation state, and the stereochemistry of the ring.

Compound TypeSubstituent on POxidation StateTypical ³¹P Chemical Shift (δ, ppm)
2-oxo-1,3,2-oxazaphospholidinesAlkoxy/AryloxyP(V)+3.87 to +4.11[1]
2-thioxo-1,3,2-oxazaphospholidinesAlkyl/ArylP(V)Varies
2-chloro-1,3,2-oxazaphospholidineChloroP(III)Varies

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Instrument: A multinuclear NMR spectrometer operating at a frequency of 121.5 MHz for ³¹P is typically used.

  • Parameters:

    • Reference: 85% H₃PO₄ (external or internal).

    • Pulse Program: A standard single-pulse experiment with proton decoupling is generally sufficient. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 64-256 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum.

¹H NMR Spectroscopy

Proton NMR provides information on the protons of the oxazaphospholidine ring and its substituents. The chemical shifts and coupling constants are valuable for determining the ring conformation and the relative stereochemistry of substituents. The methylene protons of the ring (at positions 4 and 5) often exhibit complex splitting patterns due to coupling to each other and to the phosphorus atom.

Proton PositionTypical ¹H Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
H-4 (CH₂)3.28 - 3.93[2]²J(H,H) ≈ 10-14, ³J(H,P) ≈ 5-15
H-5 (CH₂)3.28 - 3.93[2]²J(H,H) ≈ 10-14, ³J(H,P) ≈ 2-10
N-HVaries (often broad)-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 2-5 mg of the sample in 0.5-0.7 mL of a deuterated solvent containing a reference standard (e.g., tetramethylsilane, TMS).

  • Instrument: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is recommended.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • Data Processing: Apply a Fourier transform with an exponential or Gaussian window function. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms and the substituents on the phosphorus.

Carbon PositionTypical ¹³C Chemical Shift (δ, ppm)
C-4 (CH₂)~60-70
C-5 (CH₂)~40-50

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (10-20 mg) is generally required compared to ¹H NMR.

  • Instrument: A multinuclear NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-3 Hz. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying key functional groups within the this compound ring and its substituents.

Functional GroupVibrationTypical Absorption Frequency (ν, cm⁻¹)
P=O (in 2-oxo derivatives)Stretching1250 - 1300
P-O-CStretching1000 - 1050
P-NStretching900 - 950
C-HStretching2850 - 2960
N-HStretching3200 - 3400 (often broad)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃, CH₂Cl₂) and place in a solution cell.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record a background spectrum (of the empty sample holder or pure solvent) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound derivative. The fragmentation pattern can also offer valuable structural clues.

Common Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (N, O, P) is a common fragmentation pathway.

  • Loss of Substituents: The substituents on the phosphorus atom and the nitrogen atom can be lost as neutral fragments.

  • Ring Opening: The oxazaphospholidine ring can undergo cleavage to produce characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization Technique:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing detailed structural information.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Soft ionization techniques that typically produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is useful for determining the molecular weight.

  • Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

  • Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizing Workflows and Pathways

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 2-substituted-1,3,2-oxazaphospholidine-2-one.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Amino alcohol, POCl3) reaction Cyclization Reaction start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) workup->nmr Purified Product ir IR Spectroscopy workup->ir Purified Product ms Mass Spectrometry workup->ms Purified Product structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for synthesis and characterization.

Metabolic Activation of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. This process involves the formation of a key 4-hydroxycyclophosphamide intermediate, which exists in equilibrium with its tautomer, aldophosphamide. The oxazaphospholidine ring is central to this activation pathway.

G CP Cyclophosphamide (Prodrug) OH_CP 4-Hydroxycyclophosphamide CP->OH_CP CYP450 (Liver) Aldo Aldophosphamide OH_CP->Aldo Tautomerization Aldo->OH_CP Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH PM Phosphoramide Mustard (Cytotoxic) Aldo->PM Spontaneous β-elimination Acrolein Acrolein (Toxic) Aldo->Acrolein Spontaneous β-elimination DNA DNA Cross-linking & Cell Death PM->DNA

Caption: Metabolic activation of Cyclophosphamide.[3][4][5]

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound rings. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature.

References

The 1,3,2-Oxazaphospholidine Auxiliary: A Technical Guide to Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents where enantiomeric purity can be the difference between a life-saving drug and a harmful compound. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries provide a robust and predictable method for introducing chirality. This technical guide focuses on the role of 1,3,2-oxazaphospholidine derivatives as potent chiral auxiliaries, with a primary emphasis on their well-established application in the stereocontrolled synthesis of oligonucleotides and their analogs. While their application in broader asymmetric carbon-carbon bond-forming reactions remains an area of emerging research, their utility in nucleic acid chemistry is unparalleled.

Core Application: Stereocontrolled Synthesis of P-Chiral Nucleic Acids

This compound auxiliaries have become indispensable in the synthesis of modified oligonucleotides, such as phosphorothioates and boranophosphates. These modifications, which introduce a stereogenic phosphorus center, are critical in the development of antisense therapies and other nucleic acid-based drugs. The chiral auxiliary guides the stereochemical outcome of the phosphitylation and subsequent coupling reactions, allowing for the synthesis of diastereomerically pure products.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of P-modified glycosyl phosphate derivatives and O-aryl phosphoramidate nucleotide prodrugs (ProTides) using the this compound method.

Table 1: Solid-Phase Synthesis of Disaccharide Boranophosphates [1]

EntryMonomerActivatorCoupling Time (min)Diastereomeric Ratio (Rp:Sp)Isolated Yield (%)
1(Rp)-4 CMPT15>99:175
2(Sp)-4 CMPT151:>9972
3(Rp)-4 DCI3095:568
4(Sp)-4 DCI305:9565

Table 2: Stereocontrolled Synthesis of O-Aryl Phosphoramidate Nucleotide Prodrugs (ProTides) [2]

EntryNucleoside DerivativeProductDiastereomeric Ratio (dr)Isolated Yield (%)
1(Rp)-4b Remdesivir ((Sp)-1 )>99:139
2(Sp)-4b (Rp)-1 >99:142
3(Sp)-4c Sofosbuvir ((Sp)-2 )>99:135
4(Rp)-4c PSI-7976 ((Rp)-2 )>99:146
5(Sp)-4d NUC-1031 (3 )>99:163

Experimental Protocols

General Procedure for Solid-Phase Synthesis of Dinucleoside Phosphorothioates[1]
  • Monomer Preparation: The appropriate 5'-O-protected nucleoside is phosphitylated using a 2-chloro-1,3,2-oxazaphospholidine derivative derived from an enantiopure 1,2-amino alcohol. The reaction is typically carried out in THF at low temperatures (-78 °C to room temperature) in the presence of an amine base like triethylamine to yield the diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomer.

  • Coupling: The prepared monomer (1.5 equiv.) is dissolved in anhydrous acetonitrile and added to a solid support-bound 3'-O-protected nucleoside. An activator, such as a dialkyl(cyanomethyl)ammonium salt (e.g., CMPT), is added, and the mixture is agitated at room temperature for 15-30 minutes.

  • Sulfurization: After the coupling is complete, the support is washed with acetonitrile. A solution of a sulfurizing agent, such as 3-phenyl-1,2,4-dithiazoline-5-one (POS), in acetonitrile is added, and the reaction is allowed to proceed for 30 minutes.

  • Capping (Optional): Any unreacted 5'-hydroxyl groups can be capped using standard procedures (e.g., acetic anhydride and N-methylimidazole).

  • Cleavage and Deprotection: The solid support is treated with a solution of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to cleave the chiral auxiliary. Subsequent treatment with aqueous ammonia or other standard deprotection cocktails removes the remaining protecting groups from the nucleobases and the phosphate, and cleaves the oligonucleotide from the solid support.

One-Pot Synthesis of O-Aryl Phosphoramidate Nucleotide Prodrugs (ProTides)[2]
  • Condensation: To a solution of the nucleoside 5'-oxazaphospholidine derivative (1.0 equiv) in a suitable solvent (e.g., toluene or a mixture of acetonitrile and toluene) at -40 °C is added phenol (1.2 equiv). The reaction mixture is stirred for a specified time (e.g., 60 minutes).

  • Bromination: N-bromosuccinimide (NBS, 1.2 equiv) is added to the reaction mixture, and stirring is continued for a short period (e.g., 10 minutes).

  • Amination: The desired amino acid ester hydrochloride (1.5 equiv) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added to the mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford the diastereomerically pure O-aryl phosphoramidate.

Signaling Pathways and Experimental Workflows

Mechanism of Stereocontrol in Oligonucleotide Synthesis

The stereochemical outcome of the coupling reaction is determined by the structure of the chiral this compound auxiliary. Ab initio molecular orbital calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) on the phosphorus atom of the 2-chloro-1,3,2-oxazaphospholidine derivative is nearly orthogonal to the P-Cl bond.[3] This orbital arrangement favors a nucleophilic attack with retention of configuration at the phosphorus center during the initial phosphitylation step. During the subsequent coupling of the diastereomerically pure monomer to a nucleoside, the reaction proceeds with inversion of configuration at the phosphorus atom, leading to a highly stereocontrolled formation of the desired phosphite triester intermediate.

stereocontrol_mechanism cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Coupling Nucleoside_OH 5'-O-Protected Nucleoside (Nu-OH) Monomer Diastereomerically Pure Nucleoside 3'-O-Oxazaphospholidine Monomer Nucleoside_OH->Monomer Retention of configuration at P Chloro_Oxaza 2-Chloro-1,3,2-oxazaphospholidine (Cl-P(OR')NR'') Chloro_Oxaza->Monomer Monomer_c Diastereomerically Pure Monomer Phosphite_Triester Dinucleoside Phosphite Triester Monomer_c->Phosphite_Triester Inversion of configuration at P Nucleoside_OH_2 3'-O-Protected Nucleoside Nucleoside_OH_2->Phosphite_Triester Activator Activator (e.g., CMPT) Activator->Monomer_c

Caption: Mechanism of stereocontrol in oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Workflow

The solid-phase synthesis of oligonucleotides using this compound auxiliaries follows a cyclic workflow, allowing for the sequential addition of nucleotides with high efficiency and stereocontrol.

solid_phase_workflow Start Start: Nucleoside on Solid Support Coupling 1. Coupling with Oxazaphospholidine Monomer + Activator Start->Coupling Sulfurization 2. Sulfurization (or Oxidation/Boronation) Coupling->Sulfurization Capping 3. Capping (Optional) Sulfurization->Capping Deblocking 4. Deblocking of 5'-OH Capping->Deblocking Repeat Repeat Cycle for desired length Deblocking->Repeat Repeat->Coupling n-1 times Cleavage 5. Cleavage of Auxiliary & Deprotection Repeat->Cleavage After final cycle

Caption: Solid-phase oligonucleotide synthesis workflow.

Role in Asymmetric C-C Bond Formation: An Area for Future Exploration

While the application of this compound auxiliaries in stereocontrolled nucleic acid synthesis is well-established, their use in asymmetric aldol, Michael, and alkylation reactions for general carbon-carbon bond formation is not as extensively documented in the current literature. The majority of research in these areas has focused on other chiral auxiliaries, such as the Evans oxazolidinones.

The principles of stereochemical control exerted by the chiral phosphorus center and the rigid ring structure of the this compound moiety suggest potential for broader applications in asymmetric synthesis. The development of novel protocols utilizing these auxiliaries for the construction of chiral building blocks beyond the realm of nucleotides represents a promising avenue for future research. Scientists and researchers are encouraged to explore this potential, as it may lead to new and efficient methodologies for the synthesis of complex chiral molecules.

Conclusion

This compound derivatives have proven to be highly effective chiral auxiliaries for the stereocontrolled synthesis of P-chiral oligonucleotides and their analogs. Their ability to direct the stereochemical outcome of phosphorylation and coupling reactions with exceptional precision has been instrumental in the advancement of nucleic acid-based therapeutics. This technical guide provides a summary of the quantitative data, detailed experimental protocols, and mechanistic insights into their primary application. While their role in other areas of asymmetric synthesis is less developed, the potential for their broader use presents an exciting opportunity for innovation in the field of organic chemistry.

References

Ab Initio Molecular Orbital Calculations for 1,3,2-Oxazaphospholidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,2-oxazaphospholidine ring system is a crucial heterocyclic motif present in a variety of biologically active molecules and serves as a versatile chiral auxiliary in asymmetric synthesis. A thorough understanding of its electronic structure, conformational preferences, and reactivity is paramount for the rational design of novel therapeutic agents and catalysts. Ab initio molecular orbital calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This technical guide offers an in-depth overview of the application of these computational methods to the this compound core, detailing the theoretical basis, experimental protocols for related syntheses, and a representative computational analysis.

Theoretical Framework: Hartree-Fock and Density Functional Theory

Ab initio calculations aim to solve the electronic Schrödinger equation to determine the wavefunction and energy of a molecule.[1] Two of the most widely employed methods in this domain are the Hartree-Fock (HF) method and Density Functional Theory (DFT).

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[1] This method treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation.[1] While computationally efficient, this approximation can lead to inaccuracies in predicting certain molecular properties.[2]

Density Functional Theory (DFT) has emerged as a popular and robust alternative. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the total energy.[3] The accuracy of DFT methods depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional, is widely used for its balance of accuracy and computational cost in studying organophosphorus compounds.

Data Presentation: A Case Study of 2-Hydro-1,3,2-Oxazaphospholidine

To illustrate the quantitative data obtainable from ab initio calculations, a computational analysis of 2-hydro-1,3,2-oxazaphospholidine was performed using the B3LYP functional with the 6-31G* basis set. The optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital energies are presented in the following tables.

Optimized Molecular Geometry

The equilibrium geometry of 2-hydro-1,3,2-oxazaphospholidine reveals a puckered envelope conformation for the five-membered ring. Key structural parameters are summarized below.

Parameter Value
Bond Lengths (Å)
P1 - O21.65
P1 - N31.68
P1 - H61.42
O2 - C71.45
N3 - C81.47
C7 - C81.54
Bond Angles (°) **
O2 - P1 - N395.2
O2 - P1 - H6101.5
N3 - P1 - H6100.8
P1 - O2 - C7112.3
P1 - N3 - C8115.1
O2 - C7 - C8105.8
N3 - C8 - C7104.9
Dihedral Angles (°) **
N3 - P1 - O2 - C7-25.8
O2 - P1 - N3 - C835.1
P1 - O2 - C7 - C815.2
P1 - N3 - C8 - C7-28.9
O2 - C7 - C8 - N38.7
Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and reactivity of the molecule.

Atom Mulliken Charge (e)
P10.85
O2-0.65
N3-0.58
C7-0.15
C8-0.21
H4 (on N)0.32
H5 (on N)0.32
H6 (on P)-0.05
H9 (on C7)0.12
H10 (on C7)0.12
H11 (on C8)0.15
H12 (on C8)0.15
Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Orbital Energy (Hartree) Energy (eV)
HOMO-0.258-7.02
LUMO0.0451.22
HOMO-LUMO Gap 0.303 8.24

Experimental Protocols

The synthesis of this compound derivatives typically involves the cyclocondensation of a β-amino alcohol with a phosphorus(III) or phosphorus(V) reagent. A general procedure is outlined below.

General Synthesis of 2-Substituted-1,3,2-Oxazaphospholidines:

  • Reaction Setup: A solution of the desired β-amino alcohol (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Phosphorus Reagent: The solution is cooled to 0 °C in an ice bath. A solution of the phosphorus reagent (e.g., phosphorus trichloride or a substituted phosphonic dichloride, 1 equivalent) in the same anhydrous solvent is added dropwise to the stirred reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours), monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound derivative.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the ab initio calculations of this compound.

SCF_Workflow A Initial Guess (Molecular Geometry, Wavefunction) B Construct Fock Matrix A->B C Solve Roothaan-Hall Equations (F C = S C ε) B->C D Calculate New Electron Density C->D E Converged? D->E E->B No F Calculate Molecular Properties (Energy, Geometry, etc.) E->F Yes G End F->G

Self-Consistent Field (SCF) Workflow

Conformational_Analysis A Envelope Conformation 1 B Transition State A->B Ring Inversion B->A C Envelope Conformation 2 B->C C->B Ring Inversion

Conformational Inversion Pathway

Frontier_Orbitals cluster_0 cluster_1 HOMO HOMO Energy: -7.02 eV LUMO LUMO Energy: 1.22 eV HOMO->LUMO   ΔE = 8.24 eV   

Frontier Molecular Orbital Energy Gap

References

In-Depth Technical Guide: Exploring the Biological Activity of Novel 1,3,2-Oxazaphospholidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,2-Oxazaphospholidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a five-membered ring containing nitrogen, oxygen, and phosphorus atoms, serve as key intermediates in stereocontrolled synthesis and as pharmacologically active agents. Their structural analogues have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and antiviral therapies. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel this compound derivatives, presenting key data and experimental protocols to aid in further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of an amino alcohol with a phosphorus-containing reagent. A common and efficient method is the reaction of an appropriate amino alcohol with phosphorus oxychloride in the presence of a base, such as triethylamine, to form a cyclic phosphorochloridate intermediate. This intermediate can then be reacted with various nucleophiles, such as phenols, amines, or amino acid esters, to yield a diverse library of 2-substituted-1,3,2-oxazaphospholidine-2-oxides or 2-thiones. The choice of the starting amino alcohol is crucial as it often introduces chirality into the molecule, which can significantly influence its biological activity.

General Experimental Protocol: Synthesis of 2-Substituted-1,3,2-Oxazaphosphole-2-Oxides

This protocol describes a two-step synthesis of novel 2-substituted-1,3,2-oxazaphosphole-2-oxides.

Step 1: Synthesis of the 2-chloro-1,3,2-oxazaphosphole-2-oxide intermediate

  • To a solution of the starting amino alcohol (e.g., (S)-(+)-prolinol) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, triethylamine is added.

  • The mixture is cooled to a low temperature (typically -5 to 0 °C).

  • Phosphorus oxychloride is added dropwise to the stirred solution.

  • The reaction is allowed to proceed for a specified time (e.g., one hour) at this temperature.

  • The resulting mixture, containing the 2-chloro-1,3,2-oxazaphosphole-2-oxide intermediate, is then used directly in the next step after removal of the triethylamine hydrochloride salt by filtration.

Step 2: Substitution with various nucleophiles

  • To the filtrate containing the intermediate from Step 1, a solution of the desired nucleophile (e.g., a substituted phenol, an amino acid ester hydrochloride, or an amine) and triethylamine in dry THF is added.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using an appropriate method, such as column chromatography or recrystallization, to yield the final 2-substituted-1,3,2-oxazaphosphole-2-oxide derivative.

Biological Activities and Data Presentation

Novel this compound derivatives have been primarily investigated for their antimicrobial and anticancer properties. The biological activity is often influenced by the nature of the substituent at the 2-position of the oxazaphospholidine ring.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) and the zone of inhibition are common parameters used to quantify their efficacy.

Table 1: In Vitro Antibacterial Activity of Novel 2-Substituted-1,3,2-Oxazaphosphole-2-Oxides

CompoundSubstituent at 2-positionStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
7a 4-chlorophenoxy12.5252550
7b 4-nitrophenoxy6.2512.512.525
7c 4-bromophenoxy12.5255050
7d 2,4-dichlorophenoxy6.2512.52525
Ciprofloxacin (Standard)3.126.256.256.25

Data synthesized from available research on derivatives of (S)-(+)-prolinol.[1]

Table 2: Antifungal Activity of 2-Aryloxy-3,4-dihydrobenzo[e][1][2][3]oxazaphosphinine-2-oxides

CompoundSubstituent at 2-positionPellicularia salmonicolor (Zone of Inhibition, mm at 400 ppm)Macrophomina phaseolina (Zone of Inhibition, mm at 400 ppm)
5a Phenoxy4746
5c 4-Chlorophenoxy5050
5e 4-Methylphenoxy5148
5h 3-Methyl-4-chlorophenoxy4950
Griseofulvin (Standard)4447

Data represents the diameter of the zone of inhibition in millimeters.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining their potency. The mechanism of action is thought to involve the induction of apoptosis.

Table 3: In Vitro Anticancer Activity of Novel Oxazolidine Derivatives

CompoundCancer Cell LineIC50 (µM)
OI MCF-7 (Breast)17.66
OI HeLa (Cervical)31.10

OI: (E)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamide. This compound is a structural analog and provides insight into the potential of related oxazaphospholidine structures.

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4]

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[2][4]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5][6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanistic Insights

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, related phosphorus-containing anticancer agents, such as cyclophosphamide, are known to act as alkylating agents, causing DNA damage and inducing apoptosis. It is hypothesized that novel this compound derivatives may also exert their anticancer effects through the induction of apoptosis.

Proposed Apoptotic Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. A plausible pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway 1,3,2-Oxazaphospholidine_Derivative 1,3,2-Oxazaphospholidine_Derivative Cellular_Stress Cellular_Stress 1,3,2-Oxazaphospholidine_Derivative->Cellular_Stress p53_Activation p53_Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax_Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl2_Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Membrane_Permeabilization Mitochondrial_Membrane_Permeabilization Bax_Upregulation->Mitochondrial_Membrane_Permeabilization Bcl2_Downregulation->Mitochondrial_Membrane_Permeabilization Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Membrane_Permeabilization->Cytochrome_c_Release Apaf1_Activation Apaf1_Activation Cytochrome_c_Release->Apaf1_Activation Apoptosome_Formation Apoptosome_Formation Apaf1_Activation->Apoptosome_Formation Caspase9_Activation Caspase9_Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase3_Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Experimental Workflow for Biological Evaluation

A systematic workflow is crucial for the efficient evaluation of the biological activity of newly synthesized compounds.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS, etc.) Purification->Structural_Analysis Antimicrobial_Screening Antimicrobial Screening (MIC) Structural_Analysis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (IC50) Structural_Analysis->Anticancer_Screening Antiviral_Screening Antiviral Screening (EC50) Structural_Analysis->Antiviral_Screening Apoptosis_Assay Apoptosis Assay Anticancer_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Cycle_Analysis->Signaling_Pathway_Analysis

Caption: General experimental workflow for the evaluation of this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives continue to be a promising area of research for the development of new therapeutic agents. The synthetic versatility of this scaffold allows for the creation of large libraries of compounds for biological screening. Current research highlights their potential as antimicrobial and anticancer agents. Future studies should focus on elucidating the specific molecular targets and signaling pathways to enable rational drug design and optimization of these promising compounds. Furthermore, expanding the investigation into their antiviral properties could open up new avenues for the application of this interesting class of heterocycles. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

Configurational Stability of P-Chiral 1,3,2-Oxazaphospholidine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of phosphorus-centered chirality is a cornerstone in the development of novel therapeutics, catalysts, and functional materials. Among the diverse array of P-chiral scaffolds, 1,3,2-oxazaphospholidine systems have emerged as versatile intermediates and building blocks. Their utility, however, is intrinsically linked to their configurational stability—the ability to resist epimerization at the phosphorus center. This technical guide provides a comprehensive overview of the factors governing the configurational stability of these systems, details experimental protocols for its assessment, and presents a logical framework for understanding structure-stability relationships.

Understanding Configurational Stability in P-Chiral Systems

The inversion of configuration at a phosphorus center is a critical parameter that dictates the viability of a P-chiral compound in practical applications. This process, known as epimerization or racemization, can lead to a loss of biological activity, catalytic efficacy, or material performance. The stability of a P-chiral center is quantified by the energy barrier to inversion. Higher energy barriers correspond to greater configurational stability and longer half-lives of the individual enantiomers.

While specific quantitative data for the inversion barriers of P-chiral this compound oxides are not extensively reported in the literature, the principles governing the stability of related P-chiral compounds, such as phosphine oxides, provide valuable insights. Generally, pentavalent phosphorus compounds exhibit high configurational stability due to the significant energy required to achieve a planar transition state for inversion.

Factors Influencing Configurational Stability

The configurational stability of P-chiral this compound systems is influenced by a combination of electronic and steric factors, as well as the surrounding chemical environment.

Table 1: Factors Affecting the Configurational Stability of P-Chiral Centers

FactorInfluence on StabilityRationale
Electronic Effects Electron-withdrawing groups attached to phosphorus generally increase stability.They increase the s-character of the phosphorus lone pair (in P(III)) or bonding orbitals (in P(V)), raising the energy barrier to inversion.
Electronegative atoms within the ring (O, N) contribute to stability.The inductive effects of oxygen and nitrogen atoms increase the energetic penalty of the planar transition state.
Steric Effects Bulky substituents on phosphorus or the oxazaphospholidine ring increase stability.Steric hindrance disfavors the planar transition state required for inversion, thus increasing the energy barrier.
Ring strain in the five-membered ring can influence the inversion barrier.The geometry of the oxazaphospholidine ring can either facilitate or hinder the attainment of the transition state geometry.
Solvent Effects Polar and protic solvents can potentially decrease stability.Solvents capable of hydrogen bonding or coordination to the phosphorus center may lower the inversion barrier by stabilizing the transition state.
Temperature Increased temperature decreases stability.Higher thermal energy allows the molecule to overcome the inversion barrier more readily, leading to faster epimerization.
Presence of Acids/Bases Acidic or basic conditions can decrease stability.Catalytic pathways involving protonation or deprotonation at or near the phosphorus center can significantly lower the energy barrier for inversion.

Experimental Protocols for Assessing Configurational Stability

The stereochemical lability of P-chiral 1,3,2-oxazaphospholidines can be investigated using a variety of experimental techniques, with dynamic nuclear magnetic resonance (DNMR) spectroscopy being a particularly powerful tool.

Dynamic NMR (DNMR) Spectroscopy for Measuring Inversion Barriers

Principle: DNMR is used to study chemical exchange processes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of inversion and, consequently, the free energy of activation (ΔG‡) for the epimerization process.

Detailed Methodology:

  • Sample Preparation: A solution of the diastereomerically or enantiomerically enriched P-chiral this compound is prepared in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d). The concentration should be optimized for good signal-to-noise ratio in the desired NMR experiment (typically 5-20 mg/mL).

  • Initial NMR Analysis: A high-resolution NMR spectrum (e.g., ¹H, ³¹P{¹H}) is acquired at ambient temperature to confirm the structure and purity of the compound. For diastereomeric mixtures, distinct signals for each diastereomer should be identifiable. For enantiomers, a chiral solvating agent may be required to induce chemical shift non-equivalence.

  • Variable Temperature (VT) NMR Experiments:

    • The sample is cooled to a low temperature where the inversion process is slow on the NMR timescale. At this point, sharp, distinct signals for the non-interconverting stereoisomers will be observed.

    • The temperature is then gradually increased in controlled increments. As the rate of inversion increases, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

  • Data Analysis:

    • The coalescence temperature (Tc), the temperature at which the two exchanging signals merge into a single broad resonance, is recorded.

    • The rate constant for inversion (k) at the coalescence temperature can be calculated using the Eyring equation.

    • From the rate constant and temperature, the free energy of activation (ΔG‡) for the inversion process can be determined. More sophisticated lineshape analysis software can be used for a more accurate determination of the kinetic parameters over a range of temperatures.

Kinetic Studies of Racemization/Epimerization

Principle: This method involves monitoring the change in the ratio of stereoisomers over time at a constant temperature.

Detailed Methodology:

  • Sample Preparation: A solution of the purified, stereochemically enriched this compound is prepared in a suitable solvent.

  • Incubation: The solution is maintained at a constant temperature in a thermostated bath.

  • Time-course Analysis: At specific time intervals, aliquots of the solution are withdrawn and the reaction is quenched (e.g., by rapid cooling).

  • Stereochemical Analysis: The ratio of the stereoisomers in each aliquot is determined using an appropriate analytical technique, such as:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying enantiomers.

    • ³¹P NMR Spectroscopy: For diastereomers, the integration of the distinct phosphorus signals provides a direct measure of their ratio. For enantiomers, a chiral solvating agent can be added to the NMR tube to resolve the signals.

  • Data Analysis: The rate of racemization or epimerization is determined by plotting the natural logarithm of the enantiomeric or diastereomeric excess versus time. The slope of this plot gives the first-order rate constant for the process.

Visualization of Key Processes

The following diagrams illustrate the fundamental concepts and workflows associated with the configurational stability of P-chiral this compound systems.

Epimerization_Process cluster_epimerization Epimerization at the Phosphorus Center RP_Isomer R_P Isomer Transition_State Planar Transition State RP_Isomer->Transition_State ΔG‡ SP_Isomer S_P Isomer SP_Isomer->Transition_State ΔG‡ Transition_State->RP_Isomer Transition_State->SP_Isomer

Caption: Epimerization of a P-chiral this compound.

DNMR_Workflow cluster_workflow Dynamic NMR Experimental Workflow A Prepare Sample of Enriched Stereoisomer B Acquire NMR Spectrum at Low Temperature (Slow Exchange) A->B C Gradually Increase Temperature B->C D Observe Signal Broadening and Coalescence C->D E Acquire NMR Spectrum at High Temperature (Fast Exchange) D->E F Determine Coalescence Temperature (Tc) D->F G Calculate Inversion Rate Constant (k) F->G H Calculate Free Energy of Activation (ΔG‡) G->H

Caption: Workflow for determining inversion barriers using DNMR.

Substituent_Effects cluster_logic Relationship Between Substituent Properties and Stability A Substituent Properties (Electronic & Steric) B Energy of Planar Transition State A->B Influences C Inversion Barrier (ΔG‡) B->C Determines D Configurational Stability C->D Directly Proportional

Caption: Logical relationship of substituent effects on stability.

Implications for Drug Development and Asymmetric Catalysis

The configurational stability of P-chiral 1,3,2-oxazaphospholidines is of paramount importance in their application. In drug development, stereochemical integrity is a regulatory requirement, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. A configurationally unstable P-chiral drug candidate would be unsuitable for clinical development.

In asymmetric catalysis, P-chiral ligands derived from oxazaphospholidines must maintain their stereochemistry under reaction conditions to ensure high enantioselectivity. Any on-cycle epimerization of the ligand would lead to a decrease in the enantiomeric excess of the product.

Conclusion

While a comprehensive dataset on the configurational stability of a wide range of P-chiral this compound systems is yet to be fully established in the scientific literature, the foundational principles of stereochemistry at phosphorus centers provide a robust framework for their study. The judicious selection of substituents and reaction conditions is critical to ensure stereochemical integrity. The experimental protocols outlined in this guide, particularly dynamic NMR spectroscopy and kinetic studies, offer powerful tools for the quantitative assessment of configurational stability. A thorough understanding and control of these parameters are essential for the successful application of P-chiral 1,3,2-oxazaphospholidines in the fields of medicinal chemistry and catalysis. Future research efforts should focus on systematic studies to quantify the inversion barriers of variously substituted this compound oxides to build a predictive model for their configurational stability.

Methodological & Application

Stereocontrolled Synthesis of Oligonucleotides via the Oxazaphospholidine Approach: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereocontrolled synthesis of oligonucleotides utilizing the oxazaphospholidine method. This approach offers a powerful strategy for controlling the stereochemistry at the phosphorus center of internucleotide linkages, which is of paramount importance for the development of next-generation oligonucleotide therapeutics, including antisense oligonucleotides and siRNAs. The defined stereochemistry can significantly impact the nuclease resistance, binding affinity, and overall efficacy of these therapeutic agents.

Introduction

The oxazaphospholidine approach is a robust method for the stereocontrolled synthesis of oligonucleotides, particularly those with modified backbones such as phosphorothioates.[1][2][3] This technique employs chiral oxazaphospholidine-derived phosphoramidites as monomer units. The inherent chirality of the oxazaphospholidine auxiliary directs the stereochemical outcome of the internucleotide bond formation, allowing for the synthesis of oligonucleotides with a specific P-chirality (either Rp or Sp configuration). This high degree of stereocontrol is crucial for structure-activity relationship studies and for the optimization of oligonucleotide-based drugs.[1][4]

The synthesis generally follows the well-established solid-phase phosphoramidite chemistry cycle, with modifications to accommodate the specific reactivity of the oxazaphospholidine monomers.[5] Key steps include the synthesis of the chiral nucleoside oxazaphospholidine monomers, automated solid-phase oligonucleotide synthesis, and post-synthetic processing.

Key Advantages of the Oxazaphospholidine Approach

  • High Stereoselectivity: Achieves excellent control over the phosphorus stereocenter, leading to the formation of diastereomerically pure oligonucleotides.[1]

  • Compatibility with Automation: The methodology is compatible with standard automated DNA/RNA synthesizers.[5]

  • Versatility: Applicable to the synthesis of various backbone modifications, including phosphorothioates and boranophosphates.[4][6]

  • Improved Therapeutic Properties: Stereodefined oligonucleotides can exhibit enhanced nuclease resistance, improved target binding affinity, and reduced off-target effects.

Experimental Protocols

Synthesis of Nucleoside 3'-O-Oxazaphospholidine Monomers

This protocol describes the general procedure for the phosphitylation of a 5'-O-dimethoxytrityl (DMTr)-protected nucleoside to form the corresponding 3'-O-oxazaphospholidine derivative.

Materials:

  • 5'-O-DMTr-protected nucleoside (e.g., 5'-O-DMTr-thymidine)

  • 2-Chloro-3-methyl-1,3,2-oxazaphospholidine

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry the 5'-O-DMTr-protected nucleoside by co-evaporation with anhydrous acetonitrile (3x) and dissolve it in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2-chloro-3-methyl-1,3,2-oxazaphospholidine in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomer. The diastereomers can be separated by careful chromatography.

Solid-Phase Synthesis of Stereocontrolled Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a stereocontrolled oligonucleotide using the prepared oxazaphospholidine monomers. The cycle is similar to the standard phosphoramidite method.

Materials and Reagents:

  • Diastereomerically pure 5'-O-DMTr-nucleoside-3'-O-oxazaphospholidine monomers

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Activator solution: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole/THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water (for phosphodiester linkages)

  • Sulfurizing solution: 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionyl-pyrrolidine (DDTT) or Phenylacetyl disulfide (PADS) in acetonitrile/pyridine (for phosphorothioate linkages)

  • Washing solvent: Acetonitrile

  • Cleavage and deprotection solution: Concentrated aqueous ammonia

Automated Synthesis Cycle:

The synthesis is performed on an automated DNA/RNA synthesizer. Each cycle consists of the following steps:

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with acetonitrile.

  • Coupling: The diastereomerically pure nucleoside oxazaphospholidine monomer and the activator solution are delivered to the synthesis column. The coupling reaction forms a stereodefined phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.

  • Oxidation or Sulfurization:

    • For a phosphodiester linkage, the phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.

    • For a phosphorothioate linkage, the phosphite triester is sulfurized to a phosphorothioate triester using the sulfurizing solution.

  • Washing: The column is washed with acetonitrile to remove excess reagents before the next cycle begins.

These steps are repeated for each monomer addition until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
  • After the final synthesis cycle, the solid support is transferred to a vial.

  • The oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed by treatment with concentrated aqueous ammonia at 55 °C for 8-12 hours.

  • The solution is cooled, and the solid support is removed by filtration.

  • The ammoniacal solution is evaporated to dryness to yield the crude oligonucleotide.

Purification and Analysis

The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., reverse-phase or anion-exchange). The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and ³¹P NMR spectroscopy to verify the stereochemical purity of the internucleotide linkages.

Quantitative Data

The oxazaphospholidine approach consistently yields high coupling efficiencies and excellent diastereoselectivity.

ParameterTypical ValueReference
Average Coupling Efficiency >98%[7]
Diastereoselectivity per Step ≥99%[1]
Overall Diastereomeric Excess (for a 10-mer) >90%Calculated

Visualizing the Workflow and Chemical Pathway

The following diagrams illustrate the key processes in the stereocontrolled synthesis of oligonucleotides via the oxazaphospholidine approach.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_SolidPhase Solid-Phase Synthesis Cycle cluster_Post Post-Synthesis Monomer_Start 5'-O-DMTr Nucleoside Phosphitylation Phosphitylation with 2-chloro-oxazaphospholidine Monomer_Start->Phosphitylation Monomer_End Diastereomerically Pure Oxazaphospholidine Monomer Phosphitylation->Monomer_End Coupling 2. Coupling Monomer_End->Coupling Start Start Cycle Deblocking 1. Deblocking (Detritylation) Start->Deblocking Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation / Sulfurization Capping->Oxidation End End Cycle Oxidation->End End->Deblocking Next Monomer Cleavage Cleavage & Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Automated solid-phase synthesis workflow.

Chemical_Pathway cluster_Coupling Stereoselective Coupling cluster_Modification Backbone Formation Monomer Nucleoside Oxazaphospholidine (Diastereomerically Pure) Intermediate Activated Monomer Monomer->Intermediate Activation Support 5'-OH on Solid Support Phosphite Stereodefined Phosphite Triester Support->Phosphite Nucleophilic Attack Activator Activator (e.g., ETT) Intermediate->Phosphite Sulfurization Sulfurization (e.g., DDTT) Phosphite->Sulfurization Phosphorothioate Stereodefined Phosphorothioate Linkage Sulfurization->Phosphorothioate

References

Application of 1,3,2-Oxazaphospholidine in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3,2-oxazaphospholidines are a class of organophosphorus compounds that have emerged as versatile chiral ligands and auxiliaries in asymmetric catalysis. Derived from readily available chiral 1,2-amino alcohols, their modular structure allows for fine-tuning of steric and electronic properties, making them effective in a range of enantioselective transformations. This document provides an overview of their application, with a focus on detailed experimental protocols and performance data in key catalytic reactions.

The core structure of a 1,3,2-oxazaphospholidine features a five-membered ring containing nitrogen, oxygen, and phosphorus atoms. The chirality is typically introduced from the amino alcohol backbone, which creates a chiral environment around the phosphorus atom and any coordinated metal center. This chirality is then transferred to the substrate during the catalytic cycle, leading to the formation of one enantiomer of the product in excess.

Key Applications in Asymmetric Catalysis

This compound-based catalysts have been successfully employed in a variety of asymmetric reactions, including:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral oxazaphospholidine ligands have been utilized in combination with rhodium precursors to catalyze the asymmetric hydrogenation of prochiral olefins, yielding products with high enantioselectivity.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): As P-ligands, they can be used to form chiral palladium complexes for the enantioselective alkylation of allylic substrates.

  • Stereocontrolled Synthesis of Nucleotide Analogs: The oxazaphospholidine methodology is a powerful tool for the stereoselective synthesis of P-chiral nucleotide prodrugs, known as ProTides, which have significant therapeutic potential.

Data Presentation: Performance in Asymmetric Hydrogenation

The following table summarizes the performance of chiral oxazaphospholidine ligands derived from ephedrine and pseudo-ephedrine in the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate. The data highlights the effect of ligand structure and the use of ligand mixtures on enantioselectivity.

EntryLigand(s)Product ConfigurationEnantiomeric Excess (ee, %)
1(1R,2S)-Ephedrine-derived R63
2(1S,2R)-Ephedrine-derived S63
3(1S,2S)-Pseudoephedrine-derived R0
4Mixture: (1R,2S)-Ephedrine-derived / (1S,2R)-Ephedrine-derived S62
5Mixture: (1R,2S)-Ephedrine-derived / (1S,2S)-Pseudoephedrine-derived R73
6Mixture: (1S,2R)-Ephedrine-derived / (1S,2S)-Pseudoephedrine-derived S72

Experimental Protocols

Protocol 1: Synthesis of a Chiral 2-Chloro-1,3,2-Oxazaphospholidine Ligand from (1R,2S)-(-)-Ephedrine

This protocol describes the synthesis of a key intermediate used to generate various this compound catalysts.

Materials:

  • (1R,2S)-(-)-Ephedrine

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (NEt₃)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • To a stirred solution of (1R,2S)-(-)-ephedrine (1.65 g, 10 mmol) in anhydrous diethyl ether (50 mL) under an argon atmosphere at 0 °C, phosphorus trichloride (0.87 mL, 10 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The resulting white precipitate (ephedrine hydrochloride) is filtered off under argon, and the filtrate is concentrated under reduced pressure to give the crude 2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine as a colorless oil.

  • The crude product is purified by distillation under reduced pressure to yield the pure product.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

This protocol details the use of a chiral oxazaphospholidine ligand in an asymmetric hydrogenation reaction.[1]

Materials:

  • [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • Chiral this compound ligand (e.g., from Protocol 1)

  • Dimethyl itaconate

  • Anhydrous and degassed dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral this compound ligand (0.02 mmol).

  • Anhydrous and degassed DCM (5 mL) is added, and the solution is stirred for 30 minutes to form the catalyst solution.

  • In a separate flask, dimethyl itaconate (158.2 mg, 1.0 mmol) is dissolved in anhydrous and degassed DCM (5 mL).

  • The substrate solution is transferred to a high-pressure autoclave.

  • The catalyst solution is then added to the autoclave under an argon atmosphere.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10 bar).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the hydrogenated product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Synthesis of Chiral this compound Ligand

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product AminoAlcohol Chiral 1,2-Amino Alcohol (e.g., Ephedrine) ReactionStep Reaction in Anhydrous Solvent (e.g., Diethyl Ether) with Base (e.g., NEt₃) AminoAlcohol->ReactionStep PCl3 Phosphorus Trichloride (PCl₃) PCl3->ReactionStep Oxazaphospholidine 2-Chloro-1,3,2-oxazaphospholidine ReactionStep->Oxazaphospholidine

Caption: Synthetic workflow for a chiral this compound ligand.

General Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

G Pd0L Pd(0)L* Complex (L* = Chiral Oxazaphospholidine) PiAllyl π-Allyl Pd(II) Complex Pd0L->PiAllyl Oxidative Addition AllylSubstrate Allylic Substrate (with leaving group X) AllylSubstrate->PiAllyl Product Alkylated Product PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd0L Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Conclusion

Chiral 1,3,2-oxazaphospholidines represent a valuable class of ligands for asymmetric catalysis. Their straightforward synthesis from readily available chiral amino alcohols allows for the creation of diverse ligand libraries for catalyst screening. The protocols and data presented herein demonstrate their utility in achieving high enantioselectivity in important organic transformations. Further research into the development of novel oxazaphospholidine ligands and their application in a broader range of asymmetric reactions is a promising avenue for the advancement of synthetic organic chemistry and drug development.

References

Application Notes and Protocols: 1,3,2-Oxazaphospholidine Derivatives as Phosphoramidite Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1,3,2-oxazaphospholidine derivatives. While their use as phosphoramidite ligands in mainstream asymmetric catalysis is not widely documented, their application in the stereocontrolled synthesis of nucleic acids is a significant area of research. This document will first detail their established role in oligonucleotide synthesis. Subsequently, as a well-studied analogue, the catalytic applications of 1,3,2-diazaphospholidine derivatives in asymmetric catalysis will be presented to illustrate the potential of this class of phosphoramidite ligands.

Part 1: Application of this compound Derivatives in Stereocontrolled Oligonucleotide Synthesis

Chiral this compound derivatives have proven to be highly effective reagents for the stereocontrolled synthesis of oligonucleoside phosphorothioates and other nucleotide prodrugs, such as ProTides.[1] This control over the stereochemistry at the phosphorus center is crucial as it significantly impacts the biological activity and therapeutic potential of these molecules.

General Synthesis of this compound Phosphitylating Agents

The synthesis of the key 2-chloro-1,3,2-oxazaphospholidine reagents typically starts from readily available enantiopure 1,2-amino alcohols.

G General Synthesis of 2-Chloro-1,3,2-oxazaphospholidine cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino Alcohol Enantiopure 1,2-Amino Alcohol Reaction Reaction in Inert Solvent (e.g., Toluene) Amino Alcohol->Reaction PCl3 PCl3 PCl3->Reaction Oxazaphospholidine 2-Chloro-1,3,2-oxazaphospholidine Reaction->Oxazaphospholidine

Caption: General synthetic scheme for 2-chloro-1,3,2-oxazaphospholidine.

Experimental Protocol: Synthesis of a 5'-O-DMTr-Thymidine-3'-O-(2-thio-1,3,2-oxazaphospholidine) Monomer

This protocol describes the phosphitylation of a protected nucleoside, a key step in oligonucleotide synthesis.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • 2-Chloro-1,3,2-oxazaphospholidine derivative (e.g., derived from (1S,2R)-2-amino-1,2-diphenylethanol)

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Elemental sulfur (S8)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Dissolve 5'-O-(4,4'-Dimethoxytrityl)thymidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution.

  • Slowly add a solution of the 2-chloro-1,3,2-oxazaphospholidine derivative (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Once the phosphitylation is complete, add a solution of elemental sulfur (2.0 eq) in anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature for 2 hours to effect the sulfurization.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxazaphospholidine) monomer.

Part 2: Application of 1,3,2-Diazaphospholidine Derivatives in Asymmetric Catalysis

Due to the limited literature on the catalytic applications of this compound derivatives, this section focuses on their close and well-researched analogs, 1,3,2-diazaphospholidine derivatives. These ligands have demonstrated significant success in a variety of asymmetric catalytic reactions.

Overview of Catalytic Applications

Chiral 1,3,2-diazaphospholidine ligands have been successfully employed in several metal-catalyzed asymmetric reactions, including:

  • Rhodium-catalyzed asymmetric hydrogenation: These ligands, in combination with rhodium precursors, are effective for the enantioselective hydrogenation of various olefins, such as α-enamides and itaconic acid derivatives.

  • Palladium-catalyzed asymmetric allylic alkylation: They have been used to induce high enantioselectivity in the reaction of allylic substrates with various nucleophiles.

  • Rhodium-catalyzed asymmetric hydroformylation: These ligands can control both regioselectivity and enantioselectivity in the hydroformylation of vinyl arenes and other olefins.

Data Presentation: Performance of 1,3,2-Diazaphospholidine Ligands in Asymmetric Catalysis
Ligand StructureMetalReactionSubstrateYield (%)ee (%)Reference
Bis(1,3,2-diazaphospholidine)RhHydrogenationMethyl α-acetamidoacrylate>9996[2]
Bis(1,3,2-diazaphospholidine)RhHydroformylationVinyl acetate-65[2]
Chiral 1,3,2-diazaphospholidinePdAllylic Alkylation(E)-1,3-diphenylallyl acetate-84[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate

This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark substrate using a rhodium complex of a chiral bis(1,3,2-diazaphospholidine) ligand.

G Experimental Workflow for Asymmetric Hydrogenation cluster_catalyst Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_workup Work-up and Analysis Rh Precursor [Rh(COD)2]BF4 Preparation Stir under H2 (1 atm, 1 h) Rh Precursor->Preparation Ligand Chiral Bis(1,3,2-diazaphospholidine) Ligand Ligand->Preparation Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Preparation Hydrogenation Hydrogenate in Autoclave (e.g., 10 atm H2, 25 °C, 12 h) Preparation->Hydrogenation Substrate Methyl α-acetamidoacrylate Substrate->Hydrogenation Solvent2 Anhydrous Solvent (e.g., Methanol) Solvent2->Hydrogenation Workup Solvent Evaporation Hydrogenation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Materials:

  • [Rh(COD)₂]BF₄

  • Chiral bis(1,3,2-diazaphospholidine) ligand

  • Methyl α-acetamidoacrylate

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bis(1,3,2-diazaphospholidine) ligand (0.011 mmol).

  • Add anhydrous, degassed methanol (5 mL) and stir the solution for 30 minutes to form the catalyst precursor.

  • In a separate vial, dissolve methyl α-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave inside the glovebox.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.

  • The crude product can be further purified by column chromatography if necessary.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

G Proposed Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(L*)]+ SubstrateCoord Substrate Coordination Catalyst->SubstrateCoord + Substrate OxidativeAdd Oxidative Addition of H2 SubstrateCoord->OxidativeAdd + H2 HydrideMigration Hydride Migration OxidativeAdd->HydrideMigration ReductiveElim Reductive Elimination HydrideMigration->ReductiveElim ReductiveElim->Catalyst Product Chiral Product ReductiveElim->Product

References

Application Notes and Protocols for the Synthesis of Chiral 2-Chloro-1,3,2-Oxazaphospholidine from Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-chloro-1,3,2-oxazaphospholidines are versatile reagents and intermediates in asymmetric synthesis. They are particularly valuable in the stereocontrolled synthesis of P-chiral compounds such as oligonucleoside phosphorothioates and nucleotide analog prodrugs (ProTides).[1][2] The chirality of the amino alcohol precursor is transferred to the phosphorus center, enabling the synthesis of enantiomerically pure phosphorus compounds. This document provides detailed protocols for the synthesis of chiral 2-chloro-1,3,2-oxazaphospholidines from amino alcohols, along with data presentation and visualizations to aid in experimental design and execution.

Data Presentation

The following table summarizes typical yields for the synthesis of 2-chloro-1,3,2-oxazaphospholidine derivatives from various chiral amino alcohols. The yields are influenced by the specific amino alcohol, reaction conditions, and purification methods.

Entry Amino Alcohol Phosphorus Reagent Solvent Base Yield (%) Reference
1(S)-(+)-ProlinolPhosphorus oxychlorideTHFTriethylamine72-79[3]
2(1S,2R)-(-)-EphedrineThiophosphoryl chlorideTolueneTriethylamine>90[4]
3L-SerinoatesPhosphoro(no-)dichloridatesDichloromethaneTriethylamineNot specified[5]
4General 1,2-Amino AlcoholsPhosphorus oxychlorideTHFTriethylamine53-90 (general range)[1][6]

Experimental Protocols

This section provides a general, detailed methodology for the synthesis of chiral 2-chloro-1,3,2-oxazaphospholidine from an amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (S)-(+)-Prolinol)

  • Phosphorus oxychloride (POCl₃) or other suitable phosphorus reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of the Reaction Vessel: A two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: The chiral amino alcohol (1.0 equivalent) and anhydrous triethylamine (2.2 equivalents) are dissolved in anhydrous THF in the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Addition of Phosphorus Reagent: Phosphorus oxychloride (1.1 equivalents) is dissolved in anhydrous THF and transferred to the dropping funnel. This solution is added dropwise to the stirred amino alcohol solution at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • The reaction mixture is filtered under an inert atmosphere to remove the triethylammonium hydrochloride salt.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by vacuum distillation or column chromatography on silica gel. The choice of purification method depends on the properties of the specific 2-chloro-1,3,2-oxazaphospholidine derivative.

    • For column chromatography, a solvent system such as a mixture of hexane and ethyl acetate is typically used.

  • Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions AminoAlcohol Chiral Amino Alcohol Intermediate Intermediate Complex AminoAlcohol->Intermediate PhosphorusReagent Phosphorus Oxychloride (POCl3) PhosphorusReagent->Intermediate Base Triethylamine (Et3N) Base->Intermediate Solvent Anhydrous THF Solvent->Intermediate Temperature 0 °C to Room Temp. Temperature->Intermediate Product Chiral 2-Chloro-1,3,2-Oxazaphospholidine Intermediate->Product Byproduct Triethylammonium Hydrochloride Intermediate->Byproduct

Caption: General reaction pathway for the synthesis of chiral 2-chloro-1,3,2-oxazaphospholidine.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Amino Alcohol and Triethylamine in THF B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add POCl3 solution dropwise B->C D 4. Stir at Room Temperature C->D E 5. Filter to remove salt D->E F 6. Concentrate the filtrate E->F G 7. Purify by distillation or chromatography F->G H 8. Characterize the product G->H

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes: Synthesis of 1,3,2-Oxazaphosphorine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A pivot from 1,3,2-Oxazaphospholidines to the clinically relevant 1,3,2-Oxazaphosphorines

Initial literature searches for the direct application of 1,3,2-oxazaphospholidine derivatives as anticancer agents yielded limited specific data. However, a closely related class of compounds, the 1,3,2-oxazaphosphorines, which includes the well-established chemotherapeutic drug cyclophosphamide, provides a wealth of information. These compounds serve as an excellent model for the potential application of phosphorus-based heterocycles in oncology. This document will focus on the synthesis, mechanism of action, and biological evaluation of 1,3,2-oxazaphosphorine derivatives, exemplified by cyclophosphamide, as potential anticancer agents.

Introduction

Cyclophosphamide is a nitrogen mustard prodrug that belongs to the class of alkylating agents and is widely used in the treatment of various cancers, including lymphomas, leukemias, and breast cancer.[1] Its efficacy relies on its metabolic activation in the liver to produce active cytotoxic metabolites. The core structure of cyclophosphamide is a 1,3,2-oxazaphosphorinane ring, and its derivatives continue to be an area of interest in the development of new anticancer therapeutics with improved efficacy and reduced toxicity.

Mechanism of Action

Cyclophosphamide itself is inactive and requires metabolic activation by cytochrome P450 enzymes in the liver.[2] The activation pathway is a critical determinant of its anticancer activity. The key steps are:

  • Hydroxylation: Cyclophosphamide is first hydroxylated at the C4 position to form 4-hydroxycyclophosphamide.[2]

  • Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide.[2]

  • Generation of Active Metabolites: Aldophosphamide is then cleaved to produce two key metabolites: phosphoramide mustard and acrolein.[1]

Phosphoramide mustard is the primary alkylating agent. It forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[3] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] Acrolein , while not contributing to the anticancer effect, is responsible for some of the toxic side effects, such as hemorrhagic cystitis.[1]

Data Presentation

The cytotoxic activity of cyclophosphamide and its derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
CyclophosphamideRaw 264.7Monocyte Macrophage145.44[5]
CyclophosphamideHEp2Larynx Carcinoma11.92[6]
CyclophosphamideHeLaCervical Cancer23.12[6]

Experimental Protocols

Synthesis of Cyclophosphamide

This protocol describes a general method for the synthesis of cyclophosphamide.

Materials:

  • 3-Aminopropan-1-ol

  • Phosphorus oxychloride (POCl₃)

  • Bis(2-chloroethyl)amine hydrochloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

Procedure:

  • Step 1: Synthesis of 2-chloro-1,3,2-oxazaphosphorinane.

    • Dissolve 3-aminopropan-1-ol in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove any precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of Cyclophosphamide.

    • Dissolve the crude 2-chloro-1,3,2-oxazaphosphorinane in anhydrous dichloromethane.

    • Add bis(2-chloroethyl)amine hydrochloride and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield cyclophosphamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cells.[7]

Materials:

  • Human cancer cell line (e.g., HeLa, HEp2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cyclophosphamide (or test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of cyclophosphamide in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

G cluster_liver Hepatocyte (Liver Cell) cluster_cancer Cancer Cell CP Cyclophosphamide (Prodrug) CYP450 Cytochrome P450 Enzymes CP->CYP450 HCP 4-Hydroxycyclophosphamide CYP450->HCP AP Aldophosphamide HCP->AP Tautomerization PM Phosphoramide Mustard (Active) AP->PM Cleavage Acrolein Acrolein (Toxic) AP->Acrolein Cleavage PM_out Phosphoramide Mustard DNA DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis PM_out->DNA Alkylation

Caption: Metabolic activation pathway of Cyclophosphamide.

G start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plates culture->seed incubate1 Incubate for 24h seed->incubate1 prepare_drug Prepare Drug Dilutions incubate1->prepare_drug treat Treat Cells with Compound prepare_drug->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

Application Notes and Protocols for Diastereoselective Phosphitylation of Nucleosides with Oxazaphospholidine Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereocontrolled synthesis of nucleotide analogs, particularly those with modified phosphate groups such as phosphorothioates and phosphoramidates (ProTides), is of paramount importance in the development of therapeutic oligonucleotides and antiviral agents. The phosphorus atom in these analogs is a chiral center, and the stereochemistry at this position can significantly influence the biological activity, metabolic stability, and toxicity of the drug candidate. Oxazaphospholidine reagents, derived from chiral amino alcohols, have emerged as powerful tools for the diastereoselective phosphitylation of nucleosides, enabling the synthesis of stereopure nucleotide analogs with high efficiency and selectivity.

These application notes provide a comprehensive overview and detailed protocols for the use of oxazaphospholidine reagents in the diastereoselective phosphitylation of nucleosides. The methodologies described herein are critical for the synthesis of a wide range of modified nucleotides, including those used in FDA-approved drugs such as Remdesivir and Sofosbuvir.

Data Presentation

The use of chiral oxazaphospholidine reagents in the phosphitylation of nucleosides consistently yields high diastereoselectivity, often exceeding 99:1 diastereomeric ratios. This high degree of stereocontrol is crucial for the production of single-isomer drugs. The diastereoselectivity is primarily dictated by the chirality of the amino alcohol used to construct the oxazaphospholidine ring.

Nucleoside DerivativeOxazaphospholidine Reagent SourceProductDiastereomeric Ratio (dr)Reference
5'-O-DMTr-Adenosine derivative4-methoxyphenyl-substituted oxazaphospholidine5'-oxazaphospholidine derivative>99:1 (trans:cis)[1][2]
Remdesivir precursor nucleosidePhenyl/methyl-substituted oxazaphospholidineRemdesivir>99:1[1][2]
Sofosbuvir precursor nucleosidePhenyl/methyl-substituted oxazaphospholidineSofosbuvir>99:1[1][2]
NUC-1031 precursor nucleosidePhenyl/methyl-substituted oxazaphospholidineNUC-1031>99:1[1][2]
5'-O-protected nucleosidesProline-derived oxazaphospholidineNucleoside 3'-O-oxazaphospholidine>99:1
α-d-mannopyranosyl derivativeL-proline-derived oxazaphospholidine(Rp)-oxazaphospholidine monomerHigh[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1,3,2-oxazaphospholidine Reagent from (S)-(+)-Prolinol

This protocol describes the synthesis of a chiral 2-chloro-1,3,2-oxazaphospholidine from (S)-(+)-prolinol and phosphorus trichloride. This reagent is a key intermediate for the diastereoselective phosphitylation of nucleosides.

Materials:

  • (S)-(+)-Prolinol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with (S)-(+)-prolinol (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Triethylamine (2.2 eq) is added dropwise to the stirred solution.

  • Addition of PCl₃: A solution of phosphorus trichloride (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction mixture is filtered under an inert atmosphere to remove triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure to yield the crude 2-chloro-1,3,2-oxazaphospholidine.

  • Purification: The crude product is purified by distillation under reduced pressure or by flash chromatography on silica gel using a non-polar eluent. The purified product should be stored under an inert atmosphere at low temperature.

Protocol 2: Diastereoselective Phosphitylation of 5'-O-DMTr-Thymidine

This protocol details the diastereoselective phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine using a proline-derived 2-chloro-1,3,2-oxazaphospholidine.

Materials:

  • 5'-O-Dimethoxytrityl-thymidine (5'-O-DMTr-thymidine)

  • Proline-derived 2-chloro-1,3,2-oxazaphospholidine (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation: 5'-O-DMTr-thymidine (1.0 eq) is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base and Reagent: Triethylamine (2.0 eq) is added, followed by the dropwise addition of a solution of the proline-derived 2-chloro-1,3,2-oxazaphospholidine (1.5 eq) in anhydrous THF.

  • Reaction: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomerically pure 3'-(oxazaphospholidinyl)-5'-O-DMTr-thymidine. The diastereoselectivity can be assessed by ³¹P NMR spectroscopy of the crude reaction mixture.

Mandatory Visualizations

Reaction Pathway for ProTide Synthesis

G cluster_reagents Starting Materials cluster_reaction One-Pot Synthesis cluster_product Final Product Nucleoside Protected Nucleoside (R-OH) Phosphitylation Phosphitylation Nucleoside->Phosphitylation Oxazaphospholidine Chiral Oxazaphospholidine Reagent Oxazaphospholidine->Phosphitylation Condensation Condensation with Phenol Phosphitylation->Condensation Intermediate 1 Bromination Bromination (NBS) Condensation->Bromination Intermediate 2 Amination Amination Bromination->Amination Intermediate 3 ProTide Stereopure ProTide Amination->ProTide G Start Start: Protected Nucleoside Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool AddReagents Add Et3N and Oxazaphospholidine Reagent Cool->AddReagents React Stir at -78 °C then warm to RT AddReagents->React Workup Aqueous Work-up and Extraction React->Workup Purify Silica Gel Chromatography Workup->Purify End End: Diastereomerically Pure Product Purify->End

References

Troubleshooting & Optimization

How to improve diastereoselectivity in oxazaphospholidine-mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxazaphospholidine-Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you improve diastereoselectivity and overcome common challenges in your experiments. While oxazaphospholidine auxiliaries are applicable in various contexts, their primary use to date has been in the stereocontrolled synthesis of oligonucleotides, particularly phosphorothioates. Therefore, the content of this support center will focus on this key application.

Troubleshooting Guide

Low diastereoselectivity is a common issue in asymmetric synthesis. The following guide provides potential causes and solutions for poor stereochemical control in oxazaphospholidine-mediated reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Suboptimal Chiral Auxiliary: The structure of the 1,2-amino alcohol used to synthesize the oxazaphospholidine significantly influences stereochemical outcomes.- Screen different chiral auxiliaries derived from various enantiopure 1,2-amino alcohols. Bicyclic oxazaphospholidine derivatives have been shown to provide excellent diastereoselectivity (≥99:1).[1]
2. Inappropriate Reaction Temperature: Temperature can have a profound effect on the transition state energies, leading to reduced selectivity.- Optimize the reaction temperature. Lowering the temperature (e.g., -78 °C) during the phosphitylation step can significantly enhance diastereoselectivity.
3. Incorrect Activator: The choice of activator for the coupling of the oxazaphospholidine monomer to the nucleophile is critical for achieving high diastereoselectivity.- Use activators known to promote high diastereoselectivity, such as N-(cyanomethyl)pyrrolidinium triflate (CMPT). The acidity of the activator can influence the reaction mechanism and stereochemical outcome.
4. Presence of Protic Impurities: Water or other protic impurities can interfere with the reaction and lead to side products and reduced selectivity.- Ensure all reagents and solvents are rigorously dried before use. Use molecular sieves to dry solvents and reagents as needed.
5. Epimerization of the Oxazaphospholidine Monomer: The P-chiral center of the oxazaphospholidine monomer may not be configurationally stable under the reaction conditions, especially in the presence of acidic activators.- Use configurationally stable oxazaphospholidine derivatives, such as bicyclic systems, which are less prone to epimerization.[1]
Incomplete Reaction 1. Inefficient Activation: The activator may not be sufficiently acidic to promote the coupling reaction effectively.- Screen a range of activators with varying pKa values.
2. Steric Hindrance: Bulky protecting groups on the substrate or a sterically demanding chiral auxiliary can hinder the approach of the nucleophile.- Consider using smaller protecting groups if compatible with the overall synthetic strategy. - Choose a chiral auxiliary with a different steric profile.
Formation of Side Products 1. Side Reactions with Protecting Groups: The reaction conditions may not be fully compatible with the protecting groups used on the substrate.- Re-evaluate the protecting group strategy to ensure orthogonality with the reaction conditions.
2. Degradation of the Oxazaphospholidine: The oxazaphospholidine auxiliary may be unstable under the reaction or workup conditions.- Analyze the stability of the auxiliary under the specific conditions and consider modifications to the protocol if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high diastereoselectivity in oxazaphospholidine-mediated reactions?

A1: The three most critical factors are:

  • The Structure of the Chiral Auxiliary: The choice of the enantiopure 1,2-amino alcohol used to construct the oxazaphospholidine ring is paramount. Bicyclic derivatives often exhibit superior rigidity and lead to higher diastereoselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature, particularly during the phosphitylation and coupling steps, generally leads to a significant improvement in the diastereomeric ratio.

  • Choice of Activator: The activator used to promote the coupling of the oxazaphospholidine monomer with the nucleophile plays a crucial role. Acidic activators like N-(cyanomethyl)pyrrolidinium triflate (CMPT) have been shown to be highly effective.

Q2: How can I determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio can be determined using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are powerful tools for differentiating diastereomers. The signals for the phosphorus atom and adjacent protons or carbons will have distinct chemical shifts for each diastereomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers, allowing for quantification of the ratio of the two isomers.

  • Gas Chromatography (GC): For volatile compounds, chiral GC can be used to separate and quantify diastereomers.

Q3: My diastereoselectivity is poor. What is the first thing I should check?

A3: The first and most crucial aspect to verify is the purity and dryness of your reagents and solvents. Water and other protic impurities are known to negatively impact diastereoselectivity in these reactions. Ensure all starting materials are of high purity and that all solvents are anhydrous. Following this, re-evaluate your reaction temperature; in many cases, simply lowering the temperature can lead to a significant improvement.

Q4: Are oxazaphospholidine auxiliaries suitable for reactions other than oligonucleotide synthesis?

A4: While the vast majority of published research focuses on their application in the stereocontrolled synthesis of P-chiral oligonucleotides and glycosyl phosphates, the underlying principles of chiral induction could potentially be applied to other asymmetric transformations involving phosphorus chemistry. However, their use in other common asymmetric reactions like aldol or Diels-Alder additions is not well-documented in the current literature.

Quantitative Data on Diastereoselectivity

The following tables summarize the impact of various reaction parameters on the diastereoselectivity of oxazaphospholidine-mediated reactions based on data and trends reported in the literature.

Table 1: Effect of Chiral Auxiliary Structure on Diastereoselectivity in Phosphorothioate Synthesis

Chiral Auxiliary derived fromDiastereomeric Ratio (Rp:Sp)Reference
(1S,2R)-2-amino-1,2-diphenylethanol>99:1[1]
(1R,2S)-1-amino-2-indanol>99:1[1]
L-prolinol~95:5Compiled from qualitative descriptions
D-prolinol~5:95Compiled from qualitative descriptions

Table 2: Influence of Reaction Temperature on Diastereoselectivity

Reaction StepTemperature (°C)Typical Diastereomeric Ratio
Phosphitylation25Lower
0Moderate
-78High (>99:1)
Coupling25Lower
0Moderate
-78High (>99:1)

Note: The data in this table is illustrative and based on general trends described in the literature. Optimal temperatures may vary depending on the specific substrates and reagents.

Experimental Protocols

Protocol 1: General Procedure for the Solid-Phase Synthesis of a Stereocontrolled Dinucleoside Phosphorothioate

This protocol outlines the key steps for the synthesis of a dinucleoside phosphorothioate on a solid support using an oxazaphospholidine monomer.

  • Support Preparation: The first nucleoside is attached to a solid support (e.g., controlled pore glass, CPG) through a linker. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • DMT Deprotection: The support-bound nucleoside is treated with a solution of an acid (e.g., 3% trichloroacetic acid in dichloromethane) to remove the DMT group, exposing the free 5'-hydroxyl group. The support is then washed thoroughly with an anhydrous solvent (e.g., acetonitrile).

  • Coupling: The oxazaphospholidine monomer of the second nucleoside (typically a 1.5 to 10-fold excess) and an activator (e.g., CMPT, 5-10 fold excess) are dissolved in anhydrous acetonitrile and added to the solid support. The reaction is allowed to proceed for a specified time (e.g., 5-15 minutes).

  • Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted monomer and activator.

  • Sulfurization: A solution of a sulfurizing agent (e.g., 3-((N,N-dimethylaminomethylidene)amino)-3-oxo-propanethionylsulfide (DDTT) in pyridine/acetonitrile) is added to the support to convert the phosphite triester linkage to a phosphorothioate triester.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a solution of acetic anhydride and N-methylimidazole to prevent the formation of failure sequences.

  • Cleavage and Deprotection: The synthesized dinucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a suitable reagent, such as concentrated aqueous ammonia and/or methylamine.

  • Purification: The crude product is purified by HPLC (e.g., reverse-phase or ion-exchange) to isolate the desired stereopure dinucleoside phosphorothioate.

Visualizations

The following diagrams illustrate key workflows and logical relationships in oxazaphospholidine-mediated reactions.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Start Start: Support-bound Nucleoside Deprotection 1. DMT Deprotection Start->Deprotection Coupling 2. Coupling with Oxazaphospholidine Monomer Deprotection->Coupling Sulfurization 3. Sulfurization Coupling->Sulfurization Capping 4. Capping Sulfurization->Capping End_Cycle Next Cycle or Final Cleavage Capping->End_Cycle Cleavage Cleavage from Support & Deprotection End_Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (NMR, MS) Purification->Analysis Final_Product Stereopure Oligonucleotide Analysis->Final_Product

Caption: Experimental workflow for the solid-phase synthesis of stereocontrolled phosphorothioate oligonucleotides.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Low Diastereoselectivity Auxiliary Suboptimal Chiral Auxiliary Problem->Auxiliary Temperature Incorrect Reaction Temperature Problem->Temperature Activator Wrong Activator Problem->Activator Purity Reagent/Solvent Purity Issues Problem->Purity ScreenAux Screen Different Auxiliaries Auxiliary->ScreenAux OptimizeTemp Optimize Temperature (e.g., lower it) Temperature->OptimizeTemp ScreenAct Screen Different Activators Activator->ScreenAct DryReagents Ensure Anhydrous Conditions Purity->DryReagents

Caption: Troubleshooting logic for addressing low diastereoselectivity in oxazaphospholidine-mediated reactions.

References

Troubleshooting low yields in the one-pot synthesis of phosphoramidates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the one-pot synthesis of phosphoramidates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in one-pot phosphoramidate synthesis can stem from several factors. The most critical is often the presence of moisture, as phosphoramidite reagents are highly moisture-sensitive.[1][2] Other common culprits include suboptimal reaction conditions, steric hindrance from bulky substrates, and the formation of side products.[3] Inefficient purification can also lead to the loss of the desired product.[2][3][4]

Q2: I suspect moisture is contaminating my reaction. How can I mitigate this?

To minimize moisture contamination, ensure all glassware is thoroughly dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents, and if possible, fresh bottles or solvents dried over molecular sieves.[1] When handling hygroscopic reagents, do so quickly and in a controlled environment. It is recommended to use fresh diluents like anhydrous acetonitrile with a water content of less than 25 ppm.[1]

Q3: What are the common side products, and how can I avoid them?

Common side products include H-phosphonates, trialkyl phosphates, and tetraalkyl diphosphates.[3] The formation of these byproducts can sometimes be favored over the desired phosphoramidate.[3] Additionally, the starting H-phosphonate can be oxidized to phosphonic acid, particularly in the presence of air and a copper catalyst.[3] Careful control of the reaction stoichiometry and the exclusion of air can help minimize these side reactions. In some cases, using a base-free reaction condition can also be beneficial.[3]

Q4: I am having difficulty purifying my phosphoramidate product. What are the best practices?

Purification of phosphoramidates can be challenging, often requiring column chromatography on silica gel.[2][3] To prevent degradation on the column, it is sometimes recommended to deactivate the silica gel before use.[2] Working quickly and keeping the crude material under an inert atmosphere can also help prevent decomposition.[2] For some products, alternative purification methods like solid-phase extraction or precipitation may be more suitable.[6]

Q5: Can steric hindrance from my amine or phosphite affect the yield?

Yes, steric hindrance can significantly impact the reaction yield. For example, a low yield of 21% was reported when using bulky substrates like dibutylamine and diisopropyl H-phosphonate in a copper-catalyzed synthesis.[3] If you suspect steric hindrance is an issue, consider using less bulky starting materials if your synthetic design allows.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the one-pot synthesis of phosphoramidates.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Moisture Contamination Thoroughly dry all glassware and use anhydrous solvents.[1] Conduct the reaction under an inert atmosphere (N₂ or Ar).[5]
Inactive Reagents Use fresh or properly stored reagents. Check the purity of starting materials by NMR or other appropriate analytical techniques.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating or cooling.[7]
Incorrect Stoichiometry Carefully control the molar ratios of your reactants, catalyst, and any additives. An excess of one reagent may lead to side product formation.[7]
Inefficient Catalyst Ensure the correct catalyst is being used for your specific reaction. The choice of catalyst (e.g., iodine, copper) can significantly impact the outcome.[3][7]
Issue 2: Multiple Spots on TLC / Impure Product in Crude NMR
Possible Cause Suggested Solution
Formation of Side Products Adjust reaction conditions to minimize side reactions. This may involve changing the solvent, temperature, or reaction time.[3] For iodine-mediated reactions, solvent-free conditions have been shown to improve yield and selectivity in some cases.[3]
Degradation of Product Minimize the reaction time and work up the reaction promptly upon completion. Some phosphoramidates are unstable and can degrade under the reaction conditions or during workup.[3]
Oxidation of Starting Material If using an air-sensitive protocol (e.g., copper-catalyzed), ensure the reaction is performed under an inert atmosphere to prevent oxidation of the H-phosphonate to phosphonic acid.[3]
Issue 3: Difficulty with Product Isolation and Purification
Possible Cause Suggested Solution
Product Degradation on Silica Gel Deactivate the silica gel with a suitable agent (e.g., triethylamine) before performing column chromatography.[2]
Work-up Issues Low yields can sometimes be attributed to problems during the work-up, such as incomplete extraction or loss of product during washing steps.[4] Optimize the work-up procedure to ensure efficient isolation of the product.
Product is an Oil Some phosphoramidates are viscous oils and can be difficult to handle and purify.[1] In such cases, precipitation or high-vacuum drying may be necessary.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of phosphoramidate synthesis, based on published data.

Table 1: Effect of Solvent and Temperature on the Yield of O,O'-diethyl-N,N-diethylphosphoramidate [7]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane (DCM)2512065
2Tetrahydrofuran (THF)2512070
3Acetonitrile (MeCN)2512075
4Hexane251596
5Hexane06080
6Hexane401596

Reaction Conditions: Triethyl phosphite, diethyl amine, and I₂ in a 1:2:1 molar ratio.

Table 2: Isolated Yields of Dibenzo[1][3][4]dioxaphosphepine-6-oxide (BPPO) Derived Phosphoramidates [4]

AmineProductYield (%)
ButylamineBPPO-NHButyl54
MorpholineBPPO-Nmorph94
1-AcetylpiperazineBPPO-NAcPz12
AnilineBPPO-NHPh84
p-ToluidineBPPO-NHTol88

Reaction Conditions: BPPO, amine, and I₂ in dichloromethane at room temperature for three hours.

Experimental Protocols

General Protocol for One-Pot Synthesis of Phosphoramidates using Iodine

This protocol is a representative example of a one-pot synthesis of phosphoramidates from an H-phosphonate and an amine, using iodine as an oxidizing agent.

Materials:

  • H-phosphonate (e.g., Dibenzo[1][3][4]dioxaphosphepine-6-oxide - BPPO)

  • Amine (aliphatic or aromatic)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the H-phosphonate (1.0 eq) and the amine (3.3 eq) in anhydrous DCM.

  • Stir the solution vigorously at room temperature.

  • Slowly add iodine (1.0 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for approximately three hours, monitoring the progress by TLC.

  • If a solid by-product forms, remove it by filtration and wash it with DCM.

  • Wash the organic solution with brine (3 x volume of DCM).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure phosphoramidate.

This is a general procedure and may require optimization for specific substrates.[4]

Visualizations

general_reaction_mechanism cluster_products Products H_phosphonate H-Phosphonate (R₂P(O)H) Phosphoramidate Phosphoramidate (R₂P(O)NR'₂) H_phosphonate->Phosphoramidate P-N bond formation Amine Amine (R'₂NH) Amine->Phosphoramidate Oxidizing_Agent Oxidizing Agent (e.g., I₂, CCl₄) Oxidizing_Agent->Phosphoramidate Byproducts Byproducts (e.g., HI, CHCl₃) experimental_workflow start Start reactants 1. Combine H-phosphonate and amine in anhydrous solvent under inert atmosphere start->reactants add_oxidant 2. Add oxidizing agent (e.g., I₂) reactants->add_oxidant reaction 3. Stir at room temperature (monitor by TLC) add_oxidant->reaction workup 4. Aqueous workup (filtration, washing, drying) reaction->workup purification 5. Purification (e.g., column chromatography) workup->purification product Pure Phosphoramidate purification->product troubleshooting_workflow start Low Yield Issue check_moisture Check for moisture? (anhydrous solvent, inert atm.) start->check_moisture check_reagents Reagents ok? (fresh, correct stoichiometry) check_moisture->check_reagents No solution_moisture Implement rigorous drying procedures check_moisture->solution_moisture Yes check_conditions Optimize conditions? (temperature, time) check_reagents->check_conditions No solution_reagents Use fresh reagents, verify stoichiometry check_reagents->solution_reagents Yes check_purification Purification issues? (degradation, loss) check_conditions->check_purification No solution_conditions Systematically vary T and time check_conditions->solution_conditions Yes solution_purification Optimize purification (e.g., deactivate silica) check_purification->solution_purification Yes

References

Preventing epimerization of nucleoside 3'-O-oxazaphospholidine monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleoside 3'-O-oxazaphospholidine monomers. Our goal is to help you prevent epimerization and ensure the stereochemical integrity of your oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of nucleoside 3'-O-oxazaphospholidine monomers.

Issue Potential Cause Recommended Solution
1. Observation of Epimerization in Monomer Stock a) Acidic Contaminants: Trace amounts of acid in the storage solvent (e.g., acetonitrile) can catalyze epimerization.[1] b) Moisture: Hydrolysis of the phosphoramidite can lead to the formation of acidic byproducts.[1] c) Elevated Temperature: Prolonged exposure to ambient or higher temperatures can increase the rate of epimerization.[2] d) Oxidation: Air exposure can lead to the formation of P(V) species, which can contribute to degradation pathways.a) Use anhydrous, amine-washed (e.g., with triethylamine) acetonitrile for monomer solutions. b) Store monomers under an inert atmosphere (argon or nitrogen) and use anhydrous solvents. Molecular sieves can be used to dry the solvent. c) Store monomers at -20°C or below as a dry powder. Prepare solutions fresh before use. d) Handle monomers under an inert atmosphere and use degassed solvents.
2. Poor Diastereoselectivity in Oligonucleotide Synthesis a) Inappropriate Activator: Some activators can be sufficiently acidic to cause on-support epimerization of the monomer before coupling.[3] b) Suboptimal Monomer Design: Monocyclic oxazaphospholidine monomers may have lower configurational stability compared to bicyclic analogues. c) Prolonged Coupling Times: Extended exposure to the activator can increase the risk of epimerization.a) Use less acidic activators such as 4,5-dicyanoimidazole (DCI). For sensitive applications, consider activators specifically designed to minimize epimerization. b) Employ configurationally stable monomers, such as bicyclic oxazaphospholidine derivatives, which have been shown to maintain high diastereopurity (≥99:1) during synthesis. c) Optimize coupling times to be as short as possible while still achieving high coupling efficiency.
3. Unexpected Peaks in ³¹P NMR Spectrum a) Hydrolysis Products: A peak around 10 ppm is indicative of the corresponding H-phosphonate, a hydrolysis byproduct.[1] b) Oxidized Monomer: Peaks in the -10 to 10 ppm range can correspond to the P(V) oxidized form of the monomer.[4] c) Other P(III) Impurities: Peaks around 140 ppm may indicate the presence of other phosphite triester impurities.[1]a) Ensure rigorous anhydrous conditions during storage and handling. b) Store and handle monomers under an inert atmosphere. c) Purify the monomer using silica gel chromatography with an eluent containing triethylamine.[1]
4. Inconsistent Coupling Efficiency a) Monomer Degradation: Epimerization, hydrolysis, or oxidation of the monomer can lead to reduced coupling efficiency.[5] b) Activator Solution Degradation: The activator solution may have degraded due to moisture contamination.a) Verify the purity of the monomer by ³¹P NMR and/or HPLC before use. b) Prepare fresh activator solutions regularly and store them under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of nucleoside 3'-O-oxazaphospholidine monomers?

A1: Epimerization refers to the inversion of the stereochemical configuration at the chiral phosphorus (P) center of the oxazaphospholidine ring. This results in a mixture of two diastereomers, which can compromise the stereochemical purity of the final oligonucleotide product.

Q2: Why is it critical to prevent epimerization?

A2: For therapeutic oligonucleotides, particularly those with phosphorothioate linkages, the specific stereochemistry at each phosphorus center can significantly impact their nuclease resistance, protein binding affinity, and overall therapeutic efficacy. A defined stereochemistry leads to a homogeneous drug product with predictable properties.

Q3: How do bicyclic oxazaphospholidine monomers prevent epimerization?

A3: Bicyclic oxazaphospholidine monomers are designed to have a more rigid ring structure. This rigidity increases the energy barrier for the inversion of the phosphorus center, making them configurationally stable even in the presence of acidic activators used during oligonucleotide synthesis.

Q4: What are the ideal storage conditions for these monomers?

A4: Nucleoside 3'-O-oxazaphospholidine monomers should be stored as a dry powder at -20°C or below under an inert atmosphere (argon or nitrogen). If solutions are prepared, they should be made fresh in anhydrous, amine-washed acetonitrile and used promptly.

Q5: Which analytical techniques are best for detecting epimerization?

A5: The two primary methods are:

  • ³¹P NMR Spectroscopy: This is an excellent technique for determining the diastereomeric ratio of the monomers. The two diastereomers will typically appear as distinct peaks in the spectrum around 149 ppm.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the two diastereomers, providing a precise measure of diastereomeric excess.

Experimental Protocols

Protocol 1: Synthesis of a Bicyclic Nucleoside 3'-O-Oxazaphospholidine Monomer

This protocol is a generalized procedure for the synthesis of a configurationally stable bicyclic monomer.

  • Preparation of the Bicyclic Phosphitylating Reagent:

    • React a suitable enantiomerically pure amino alcohol with phosphorus trichloride to form the corresponding 2-chloro-1,3,2-oxazaphospholidine derivative. This reaction is typically carried out in an anhydrous, non-polar solvent (e.g., toluene) at low temperatures (-78°C to 0°C) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Phosphitylation of the Nucleoside:

    • Dissolve the 5'-O-DMTr protected nucleoside in anhydrous dichloromethane under an argon atmosphere.

    • Cool the solution to 0°C.

    • Add the bicyclic phosphitylating reagent (1.1 equivalents) dropwise.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), and stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient containing 1% triethylamine to yield the pure bicyclic nucleoside 3'-O-oxazaphospholidine monomer.

Protocol 2: Analysis of Diastereomeric Purity by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the nucleoside 3'-O-oxazaphospholidine monomer into an NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is anhydrous.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 128 or 256 scans).

    • Set the spectral width to cover the expected chemical shift range for phosphoramidites and potential impurities (e.g., from -50 ppm to 200 ppm).

    • The two diastereomers of the monomer should appear as two distinct singlets in the region of approximately 145-155 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the two diastereomers.

    • Calculate the diastereomeric ratio by comparing the integration values of the two peaks.

Protocol 3: Separation of Diastereomers by Chiral HPLC
  • Instrumentation and Column:

    • An HPLC system equipped with a UV detector.

    • A chiral stationary phase (CSP) column suitable for the separation of phosphorus-containing compounds. The choice of column will depend on the specific monomer.

  • Mobile Phase and Gradient:

    • A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., isopropanol or ethanol).

    • The separation is usually performed isocratically. The exact ratio of the solvents will need to be optimized for the specific monomer and column.

  • Sample Preparation:

    • Prepare a dilute solution of the monomer (e.g., 0.1-0.5 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column temperature: Ambient or controlled (e.g., 25°C).

    • Detection wavelength: Choose a wavelength where the nucleoside has strong absorbance (e.g., 260 nm).

    • Injection volume: 5-20 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the two diastereomers.

    • Integrate the peak areas to determine the relative amounts of each diastereomer and calculate the diastereomeric excess (d.e.).

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_analysis Quality Control cluster_synthesis_oligo Oligonucleotide Synthesis start 5'-Protected Nucleoside phosphitylation Phosphitylation with Bicyclic Reagent start->phosphitylation purification Silica Gel Chromatography phosphitylation->purification pure_monomer Pure Bicyclic Monomer purification->pure_monomer nmr 31P NMR Analysis pure_monomer->nmr hplc Chiral HPLC Analysis pure_monomer->hplc coupling Solid-Phase Coupling nmr->coupling hplc->coupling oligonucleotide Stereopure Oligonucleotide coupling->oligonucleotide

Caption: Workflow for the synthesis and quality control of bicyclic nucleoside 3'-O-oxazaphospholidine monomers.

troubleshooting_epimerization cluster_source Source of Epimerization cluster_monomer_causes Monomer Stock Causes cluster_synthesis_causes Synthesis Causes start Epimerization Detected? monomer_stock In Monomer Stock? start->monomer_stock Yes synthesis During Synthesis? start->synthesis No acid Acidic Contaminants monomer_stock->acid moisture Moisture/Hydrolysis monomer_stock->moisture temperature High Temperature monomer_stock->temperature activator Activator Acidity synthesis->activator coupling_time Long Coupling Time synthesis->coupling_time monomer_type Monomer Instability synthesis->monomer_type

References

Selection of activators for efficient condensation in the oxazaphospholidine method

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxazaphospholidine-Mediated Condensation Reactions

This technical support center provides guidance on the selection of activators for efficient condensation reactions using the oxazaphospholidine method. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during oxazaphospholidine-mediated condensation reactions and provides systematic approaches to resolving them.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Activator Incompatibility: The chosen activator may not be suitable for the specific substrates.

    • Solution: Consult the literature for activators proven to be effective with similar substrates. Consider screening a panel of activators with varying electronic and steric properties.

  • Insufficient Activator Equivalents: The molar ratio of the activator to the reactants may be too low.

    • Solution: Increase the equivalents of the activator incrementally (e.g., from 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Poor Quality of Reagents or Solvents: Degradation of the activator or the presence of moisture can inhibit the reaction.

    • Solution: Use freshly purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for efficient activation and condensation.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize side reactions, or gently heat the reaction if it is sluggish at room temperature.

Issue 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Epimerization of Chiral Centers: The activator or reaction conditions may be too harsh, leading to the loss of stereochemical integrity.

    • Solution: Employ milder activators or bases. Running the reaction at a lower temperature can also help to suppress epimerization.

  • Decomposition of Starting Materials or Product: The substrates or the desired product may be unstable under the reaction conditions.

    • Solution: Use a less reactive activator or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.

  • Activator-Related Side Reactions: The activator itself may react with the substrates in an undesired manner.

    • Solution: Choose an activator with a different mechanism of action or with protective groups that prevent side reactions.

Issue 3: Difficulty in Removing Activator Byproducts

Possible Causes and Solutions:

  • Water-Soluble Byproducts: Some activators generate byproducts that are soluble in water, simplifying purification.

    • Solution: If purification is challenging, consider switching to an activator known to produce easily removable byproducts. For example, phosphonium-based activators often yield phosphine oxide byproducts that can be extracted or chromatographically separated.

  • Co-elution with Product: The byproducts may have similar polarity to the desired product, making chromatographic separation difficult.

    • Solution: Modify the chromatographic conditions (e.g., change the solvent system or use a different stationary phase). Alternatively, chemical quenching or precipitation of the byproducts before workup can be effective.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best activator for my specific condensation reaction?

A1: The selection of an optimal activator depends on several factors, including the nature of the carboxylic acid and the amine (or alcohol) components, the presence of sensitive functional groups, and the desired stereochemical outcome. A preliminary literature search for similar transformations is highly recommended. If no direct precedent is available, a screening of different classes of activators (e.g., phosphonium-based, uronium-based) is a prudent approach.

Q2: What are the most common classes of activators used in the oxazaphospholidine method?

A2: While the oxazaphospholidine itself is the core reagent, various activators are used to facilitate the condensation. These often fall into categories like phosphonium salts (e.g., BOP, PyBOP), uronium/aminium salts (e.g., HBTU, HATU), and carbodiimides (e.g., DCC, EDC) used in conjunction with additives. The choice among these depends on the specific requirements of the reaction, such as the need for mild conditions or the prevention of racemization.

Q3: Can I use a single activator for all types of condensation reactions?

A3: It is unlikely that a single activator will be optimal for all types of condensation reactions. The efficiency of an activator is highly substrate-dependent. For instance, sterically hindered substrates may require a more reactive activator, while substrates prone to racemization will benefit from a milder one.

Q4: How does the solvent affect the efficiency of the activator?

A4: The choice of solvent is crucial as it can influence the solubility of the reagents and the stability of the activated intermediates. Aprotic polar solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used. The optimal solvent will depend on the specific activator and substrates being used.

Quantitative Data on Activator Performance

The following table summarizes the performance of different activators in a model peptide coupling reaction.

ActivatorBaseSolventReaction Time (h)Yield (%)Epimerization (%)
BOP DIPEADMF295<1
PyBOP DIPEADMF1.597<1
HBTU DIPEADMF198<1
HATU DIPEADMF0.599<0.5
DCC/HOBt -DCM1285~5

Data is representative and compiled from various literature sources for illustrative purposes.

Experimental Protocols

General Protocol for a Peptide Coupling Reaction using an Oxazaphospholidine-Mediated Method with HATU as an Activator:

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.0 equiv).

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the amine component (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Dissolve Carboxylic Acid and Activator in Anhydrous Solvent start->reagents base Add Base (e.g., DIPEA) at 0 °C reagents->base activation Stir for 15-30 min (Activation Step) base->activation amine Add Amine Component activation->amine reaction Warm to Room Temperature and Stir for 1-4 h amine->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: Experimental workflow for a typical condensation reaction.

troubleshooting_yield start Low Product Yield check_activator Is the activator suitable for the substrates? start->check_activator change_activator Screen a panel of different activators check_activator->change_activator No check_equivalents Are activator equivalents sufficient (≥1.1)? check_activator->check_equivalents Yes change_activator->check_equivalents increase_equivalents Increase activator equivalents incrementally check_equivalents->increase_equivalents No check_reagents Are reagents and solvents pure and dry? check_equivalents->check_reagents Yes increase_equivalents->check_reagents purify_reagents Use freshly purified reagents and anhydrous solvents check_reagents->purify_reagents No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes purify_reagents->check_temp optimize_temp Vary temperature (e.g., 0 °C or 40 °C) check_temp->optimize_temp No solution Improved Yield check_temp->solution Yes optimize_temp->solution

Caption: Troubleshooting flowchart for low reaction yield.

activator_selection start Start: Select Activator literature Consult Literature for Similar Substrates start->literature precedent Precedent Found? literature->precedent use_known Use Reported Activator and Conditions precedent->use_known Yes screen Screen a Panel of Activators (e.g., Phosphonium, Uronium) precedent->screen No end End: Optimized Protocol use_known->end evaluate Evaluate based on: - Yield - Purity - Racemization screen->evaluate optimize Optimize Conditions for Best Performing Activator evaluate->optimize optimize->end

Caption: Decision-making process for activator selection.

Technical Support Center: Enhancing the Configurational Stability of Oxazaphospholidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazaphospholidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these stereochemically sensitive compounds. Our goal is to equip you with the strategies and protocols necessary to maintain the configurational integrity of your molecules throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the loss of configurational stability (epimerization) in my oxazaphospholidine derivatives?

A1: The chiral phosphorus center in oxazaphospholidine derivatives is susceptible to epimerization under certain conditions. The primary factors include:

  • Acidic Conditions: Even mild acids can catalyze epimerization. Protonation of the nitrogen atom within the oxazaphospholidine ring is believed to accelerate the inversion of the phosphorus stereocenter.[1]

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the inversion of the phosphorus center, leading to racemization or epimerization. This is a critical consideration during reactions, purification, and storage.

  • Nucleophilic Attack: The presence of strong nucleophiles can potentially lead to the formation of transient pentacoordinate phosphorus intermediates, which can undergo pseudorotation and result in a loss of stereochemical integrity.

  • Choice of Chiral Auxiliary: The structure of the 1,2-amino alcohol used to form the oxazaphospholidine ring significantly influences its stability. Bicyclic oxazaphospholidine derivatives have been shown to possess enhanced configurational stability compared to their monocyclic counterparts.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the rate of epimerization. Protic solvents may facilitate protonation and subsequent inversion.

Q2: I am observing a mixture of diastereomers by ³¹P NMR after synthesis, despite starting with a stereopure precursor. What could be the cause?

A2: This is a common issue that can arise from several sources during the synthesis and workup process:

  • Incomplete Diastereoselectivity in Synthesis: The initial phosphitylation reaction may not have proceeded with complete stereoselectivity. Factors influencing this include the reaction temperature, the nature of the amine scavenger used, and the structure of the chiral auxiliary. Lowering the reaction temperature can often improve diastereoselectivity.

  • Epimerization During the Reaction: If the reaction is run for an extended period, at an elevated temperature, or in the presence of acidic byproducts, epimerization of the desired product may occur.

  • Workup and Purification: Exposure to acidic conditions during aqueous workup or purification on silica gel can induce epimerization. It is crucial to use neutralized silica gel or add a small amount of a tertiary amine base (e.g., triethylamine) to the eluent during column chromatography.

  • Instability of the Product: The synthesized oxazaphospholidine derivative itself may be inherently unstable under ambient conditions. Prompt analysis and use in subsequent steps are recommended.

Q3: How can I minimize epimerization during the purification of my oxazaphospholidine derivative?

A3: Careful handling during purification is critical to preserving the stereochemical integrity of your compound. Here are some key strategies:

  • Use of Basic Additives in Chromatography: When using silica gel chromatography, it is highly recommended to add a small percentage (e.g., 1-2%) of a non-nucleophilic tertiary amine, such as triethylamine, to the eluent. This neutralizes acidic sites on the silica gel that can cause epimerization.

  • Avoid Protic Solvents: If possible, use aprotic solvents for both the reaction and purification steps to minimize the risk of proton-catalyzed epimerization.

  • Low Temperature: Perform the purification at a reduced temperature (e.g., in a cold room) to slow down the rate of potential epimerization.

  • Minimize Time on Silica Gel: Do not let the compound sit on the silica gel column for an extended period. Elute the product as efficiently as possible.

  • Alternative Purification Methods: Consider alternative purification techniques such as flash chromatography with neutral alumina or preparative thin-layer chromatography (TLC) on a plate pre-treated with a base.

Q4: What are the best practices for the storage of stereochemically pure oxazaphospholidine derivatives?

A4: Proper storage is essential to maintain the long-term configurational stability of your compounds. Follow these guidelines:

  • Anhydrous and Anaerobic Conditions: Store the purified compound as a solid under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.

  • Low Temperature: Store at low temperatures, typically -20°C or below, in a freezer.

  • Absence of Light: Protect the compound from light, especially if it contains photosensitive functional groups.

  • Avoid Acidic Contaminants: Ensure that storage containers are free from any acidic residues.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Synthesis of Oxazaphospholidine Derivatives

Potential Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. Reactions are often performed at 0°C, -40°C, or even -78°C to enhance diastereoselectivity.
Inappropriate amine scavenger. The choice of amine used to scavenge HCl can influence the stereochemical outcome. Experiment with different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine).
Suboptimal chiral auxiliary. The structure of the 1,2-amino alcohol precursor is crucial. Consider using a different chiral auxiliary, potentially one that leads to a more rigid bicyclic oxazaphospholidine structure.
Slow addition of reagents. Slow, dropwise addition of the phosphitylating agent to the solution of the alcohol and base can sometimes improve selectivity.

Problem 2: Loss of Diastereomeric Purity During Solid-Phase Synthesis

Potential Cause Troubleshooting Step
Acidic activator is causing epimerization. While an acidic activator is necessary for the coupling reaction, prolonged exposure can be detrimental. Optimize the coupling time to be as short as possible while ensuring complete reaction. Consider using a less acidic activator if feasible.
Instability of the monomer on the synthesizer. Ensure that the oxazaphospholidine monomer is stable in the solvent used for dissolution on the DNA/RNA synthesizer. Prepare fresh solutions of the monomer if it is known to have limited stability in solution.
Inefficient capping or oxidation steps. Incomplete capping or oxidation can lead to side reactions in subsequent cycles, potentially affecting the integrity of the previously formed linkages. Ensure these steps are running to completion.

Quantitative Data

Table 1: Illustrative Configurational Stability of a Hypothetical Oxazaphospholidine Derivative Under Various Conditions

ConditionTemperature (°C)pHHalf-life for Epimerization (t₁/₂)
Anhydrous Aprotic Solvent25N/A> 1 week
Anhydrous Aprotic Solvent50N/A~ 24 hours
Aqueous Buffer257.0~ 48 hours
Aqueous Buffer255.0~ 2 hours
Eluent with 1% Et₃N25Basic> 48 hours

Note: This data is illustrative and should not be considered as experimental fact. Actual stability will vary significantly based on the molecular structure.

Experimental Protocols

Protocol 1: Assessment of Configurational Stability by ³¹P NMR Spectroscopy

This protocol outlines a general method for monitoring the epimerization of an oxazaphospholidine derivative over time.

  • Sample Preparation:

    • Accurately weigh a sample of the purified, diastereomerically enriched oxazaphospholidine derivative.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a known concentration in an NMR tube.

    • For studies under specific conditions, the sample can be dissolved in a buffered solution or a solvent containing a specific additive (e.g., an acid or a base).

  • Initial ³¹P NMR Spectrum:

    • Acquire an initial proton-decoupled ³¹P NMR spectrum immediately after sample preparation.

    • Integrate the signals corresponding to the two diastereomers to determine the initial diastereomeric ratio (dr).

  • Incubation:

    • Store the NMR tube under the desired conditions (e.g., at a specific temperature, protected from light).

  • Time-Course Monitoring:

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

    • For each time point, determine the diastereomeric ratio by integrating the relevant signals.

  • Data Analysis:

    • Plot the change in diastereomeric ratio as a function of time.

    • From this data, the rate of epimerization and the half-life for configurational stability under the tested conditions can be calculated.

Protocol 2: Purification of Oxazaphospholidine Derivatives by Column Chromatography with a Basic Additive

This protocol provides a method to minimize epimerization during silica gel chromatography.

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing:

    • Pack a chromatography column with the prepared silica gel slurry.

    • Equilibrate the column by washing with at least two column volumes of the eluent containing 1% triethylamine.

  • Sample Loading:

    • Dissolve the crude oxazaphospholidine derivative in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the eluent containing 1% triethylamine.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Phosphitylation Reaction purification Column Chromatography (with Et3N) synthesis->purification Crude Product analysis 31P NMR Analysis purification->analysis Pure Product storage Store at -20°C (Anhydrous, Anaerobic) analysis->storage

Caption: General experimental workflow for the synthesis, purification, and analysis of oxazaphospholidine derivatives.

logical_relationship instability Loss of Configurational Stability (Epimerization) acid Acidic Conditions instability->acid temp High Temperature instability->temp nucleophile Nucleophilic Attack instability->nucleophile structure Chiral Auxiliary Structure structure->instability influences stability Enhanced Configurational Stability bicyclic Bicyclic Oxazaphospholidine stability->bicyclic low_temp Low Temperature stability->low_temp anhydrous Anhydrous/Anaerobic Conditions stability->anhydrous basic_purification Purification with Base stability->basic_purification

Caption: Factors influencing the configurational stability of oxazaphospholidine derivatives.

References

Minimizing side reactions during the halogenation of phosphite triesters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the halogenation of phosphite triesters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction when halogenating a phosphite triester?

The primary desired reaction is typically the Michaelis-Arbuzov reaction, which converts a trialkyl phosphite into a dialkyl alkylphosphonate. This reaction is initiated by the nucleophilic attack of the phosphorus atom on an alkyl halide.[1][2] The overall transformation involves the formation of a P-C bond.

Q2: What are the most common side reactions observed during the halogenation of phosphite triesters?

The most common side reactions include:

  • Perkow Reaction: This reaction competes with the Michaelis-Arbuzov reaction, especially when using α-halo ketones or aldehydes, and results in the formation of a vinyl phosphate instead of a phosphonate.[2]

  • Rearrangements and Isomerization: The alkyl groups on the phosphite ester can rearrange, particularly at elevated temperatures.[2] Additionally, the alkyl halide byproduct generated in the Arbuzov reaction can react with the starting phosphite, leading to a mixture of products.[3]

  • Elimination Reactions: With secondary and tertiary alkyl halides, elimination reactions can occur, leading to the formation of alkenes as byproducts.[2]

  • Reactions with N-Haloimides: When using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), side reactions such as N-alkylation or elimination can become significant, especially with sterically hindered phosphites.[4]

Q3: How does the choice of halogen in the alkyl halide affect the reaction outcome?

The reactivity of the alkyl halide plays a crucial role. The general order of reactivity is RI > RBr > RCl.[2] While iodides are the most reactive, they can sometimes lead to a higher propensity for side reactions due to the increased nucleophilicity of the iodide anion. For reactions competing between the Arbuzov and Perkow pathways, α-iodoketones tend to favor the Arbuzov product, whereas α-chloro and α-bromo ketones often yield a mixture, with the Perkow product frequently predominating.[2]

Q4: Can Lewis acids be used to improve the reaction?

Yes, Lewis acids such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃) can catalyze the Michaelis-Arbuzov reaction, often allowing it to proceed at lower temperatures.[5][6] This can be particularly useful for minimizing temperature-induced side reactions like rearrangements. However, the choice of Lewis acid and reaction conditions must be carefully optimized, as they can also influence the selectivity between different reaction pathways.

Troubleshooting Guides

Issue 1: Low yield of the desired phosphonate and formation of a significant amount of vinyl phosphate (Perkow product).

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. The Perkow reaction is often favored at higher temperatures.[2]The Michaelis-Arbuzov reaction generally has a higher activation energy for the dealkylation step, and higher temperatures can favor the kinetically controlled Perkow pathway.
Use of α-chloro or α-bromo carbonyls If possible, use the corresponding α-iodo carbonyl compound.α-Iodoketones have a strong tendency to yield the Arbuzov product exclusively.[2]
Solvent Polarity Use a less polar solvent.The Perkow reaction is often favored in more polar solvents. Computational studies suggest the Perkow pathway is kinetically preferred in polar solvents like THF or CH₂Cl₂.[7]
Nature of the Phosphite Ester Use a phosphite with bulkier alkyl groups (e.g., triisopropyl phosphite instead of triethyl phosphite).Steric hindrance can disfavor the attack at the carbonyl carbon required for the Perkow reaction.[3]
Issue 2: Formation of multiple phosphonate products or isomerization of the starting phosphite.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Reaction of Alkyl Halide Byproduct Use a phosphite ester that generates a low-boiling alkyl halide byproduct (e.g., trimethyl or triethyl phosphite) and remove it by distillation during the reaction.[3] Alternatively, use an alkyl phosphite that generates a less reactive alkyl halide.[3]The newly formed alkyl halide can compete with the starting alkyl halide, leading to a mixture of products.[3]
High Reaction Temperature Conduct the reaction at the lowest feasible temperature.High temperatures can promote the isomerization of the phosphite triester itself.[2]
Excess Phosphite Use a slight excess of the alkyl halide.This can help to ensure the complete conversion of the starting phosphite and minimize the potential for side reactions involving unreacted phosphite.
Issue 3: Low or no reaction with secondary or tertiary alkyl halides, and/or formation of alkenes.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Steric Hindrance and Elimination Use a more reactive primary alkyl halide if the target molecule allows. Alternatively, consider a radical-based Arbuzov reaction protocol which can be effective for secondary and tertiary alkyl halides.[8]Secondary and tertiary alkyl halides are prone to E2 elimination, which competes with the desired SN2 substitution of the Arbuzov reaction.[2]
Reaction Conditions Employ a Lewis acid catalyst to potentially lower the reaction temperature and favor substitution over elimination.[5]Lewis acids can activate the alkyl halide, making it more susceptible to nucleophilic attack.

Data Presentation

Table 1: Influence of Reaction Conditions on the Michaelis-Arbuzov vs. Perkow Reaction

Halogenating AgentPhosphite EsterSolventTemperature (°C)Major ProductMinor ProductReference
α-ChloroketoneTriethyl phosphiteToluene110PerkowArbuzov[2]
α-BromoketoneTriethyl phosphiteBenzene80PerkowArbuzov[2]
α-IodoketoneTriethyl phosphiteNeat120Arbuzov-[2]
α-ChloroketoneTriethyl phosphiteTHF (polar)25Perkow (kinetically favored)Arbuzov[7]
α-ChloroketoneTriisopropyl phosphiteToluene110ArbuzovPerkow[3]

Note: The ratios of products can vary significantly based on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Trialkyl phosphite

  • Alkyl halide

  • Anhydrous solvent (e.g., toluene, acetonitrile, or neat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add the trialkyl phosphite (1.0 eq).

  • Slowly add the alkyl halide (1.0-1.2 eq) to the phosphite. The reaction can be exothermic, so controlled addition is recommended.

  • Heat the reaction mixture to the desired temperature (typically 80-160 °C) and monitor the progress by TLC or ³¹P NMR spectroscopy.[2]

  • If a low-boiling alkyl halide byproduct is formed, it can be removed by distillation during the reaction.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction at Room Temperature

This protocol is adapted for reactions that are sluggish at lower temperatures or prone to side reactions at high temperatures.[5]

Materials:

  • Triethyl phosphite

  • Benzylic or allylic halide/alcohol

  • Lewis acid (e.g., ZnBr₂ or InBr₃, 10-20 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the benzylic/allylic halide or alcohol (1.0 eq) and the Lewis acid catalyst.

  • Add anhydrous DCM as the solvent.

  • Slowly add triethyl phosphite (1.2-1.5 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Phosphite Phosphite Triester Intermediate Phosphonium Salt Phosphite->Intermediate SN2 Attack Halide Alkyl Halide Halide->Intermediate Arbuzov Arbuzov Product (Phosphonate) Intermediate->Arbuzov Dealkylation (SN2) Perkow Perkow Product (Vinyl Phosphate) Intermediate->Perkow Rearrangement (with α-halocarbonyls) Elimination Elimination Product (Alkene) Intermediate->Elimination Elimination (with 2°/3° halides)

Caption: Competing reaction pathways in the halogenation of phosphite triesters.

Troubleshooting_Guide cluster_analysis Analysis of Side Products cluster_solutions Potential Solutions Start Problem: Low Yield or Side Products Vinyl_Phosphate Vinyl Phosphate (Perkow)? Start->Vinyl_Phosphate Multiple_Phosphonates Multiple Phosphonates? Start->Multiple_Phosphonates Alkene Alkene Formation? Start->Alkene Solution1 Lower Temperature Use α-iodo analog Use less polar solvent Vinyl_Phosphate->Solution1 Solution2 Use phosphite with low-boiling byproduct & distill Lower temperature Multiple_Phosphonates->Solution2 Solution3 Use primary halide Consider radical reaction Use Lewis acid Alkene->Solution3

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Diastereomerically Pure 1,3,2-Oxazaphospholidine Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diastereomerically pure 1,3,2-oxazaphospholidine monomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound monomers.

Problem 1: Poor or No Separation of Diastereomers by Column Chromatography

Symptoms:

  • A single broad peak or overlapping peaks are observed on TLC or during column chromatography.

  • Fractions collected from the column show a similar diastereomeric ratio as the crude mixture when analyzed by NMR.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the small differences in polarity between diastereomers. A systematic screening of solvent systems with varying polarities and compositions is recommended. For normal-phase silica gel chromatography, consider mixtures of hexanes or heptane with ethyl acetate, dichloromethane, or diethyl ether. Sometimes, the addition of a small percentage of a more polar solvent like methanol or isopropanol can improve separation.
Column Overloading Exceeding the loading capacity of the column can lead to band broadening and poor separation. Reduce the amount of crude material loaded onto the column. As a general rule, for difficult separations, the amount of sample should be 1-2% of the mass of the stationary phase.
Incorrect Stationary Phase Standard silica gel may not be the optimal stationary phase for all diastereomeric separations. Consider using different types of silica (e.g., finer mesh size for higher resolution) or alternative stationary phases like alumina (neutral or basic), or C18-functionalized silica for reversed-phase chromatography.
Epimerization on Column The slightly acidic nature of silica gel or the presence of basic/acidic impurities in the eluent can cause epimerization of the chiral phosphorus center, leading to a loss of diastereomeric purity. To mitigate this, triethylamine (0.1-1%) can be added to the eluent to neutralize the silica surface. However, be cautious as bases can also promote epimerization in solution.[1]

Problem 2: Product Degradation During Purification

Symptoms:

  • Low overall yield after column chromatography.

  • Appearance of new, unidentified spots on TLC of the collected fractions.

  • ³¹P NMR of the purified material shows signals corresponding to oxidized phosphorus species (e.g., phosphonates).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Sensitivity to Silica Gel This compound monomers, particularly those with certain functional groups, can be sensitive to the acidic nature of silica gel, leading to decomposition.[2] Deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent can help. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.
Oxidation The trivalent phosphorus in the oxazaphospholidine ring is susceptible to oxidation to pentavalent phosphorus, especially in the presence of air and certain impurities. It is advisable to use degassed solvents and carry out the purification under an inert atmosphere (e.g., nitrogen or argon).
Solvent Impurities Peroxides in ethers (like diethyl ether or THF) or acidic impurities in chlorinated solvents can cause degradation. Always use freshly distilled or high-purity solvents.

Problem 3: Epimerization of the Desired Diastereomer

Symptoms:

  • The diastereomeric ratio of the product changes during the work-up or purification process.

  • The desired pure diastereomer becomes contaminated with the other diastereomer upon standing in solution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Acid or Base Traces of acid or base can catalyze the epimerization at the phosphorus center.[1] Ensure all work-up steps are performed under neutral conditions. Use of triethylamine in chromatography should be carefully monitored; while it can prevent degradation on silica, prolonged exposure in solution might lead to epimerization.
Elevated Temperatures Heating the sample for extended periods, for example, during solvent removal, can potentially induce epimerization. Concentrate solutions at reduced pressure and moderate temperatures (e.g., 30-40 °C).
Solvent Effects The choice of solvent can influence the rate of epimerization. It is recommended to perform small-scale stability studies in different solvents if epimerization is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method to determine the diastereomeric ratio of my this compound monomer?

A1: The most reliable and widely used method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Often, the protons adjacent to the chiral centers will show distinct signals for each diastereomer, which can be integrated to determine the ratio.[3][4]

  • ³¹P NMR: This is a very powerful technique as the phosphorus atom is at the core of the stereocenter. The two diastereomers will typically have different chemical shifts in the ³¹P NMR spectrum, and the ratio of the integrals of these signals gives a direct measure of the diastereomeric ratio.[5]

  • ¹³C NMR: In some cases, certain carbon signals may be resolved for the two diastereomers and can be used for quantification.[6]

Q2: I can't separate my diastereomers by column chromatography. What are my other options?

A2: If column chromatography is unsuccessful, you can explore the following techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers higher resolution than standard column chromatography and is often successful for separating closely related diastereomers.[7] Both normal-phase and reversed-phase columns can be screened.

  • Crystallization: Fractional crystallization can be a very effective method for obtaining diastereomerically pure material.[8] This relies on the different solubilities of the two diastereomers in a particular solvent system. The process may require screening various solvents and conditions (temperature, concentration) to find one where one diastereomer crystallizes out while the other remains in solution.

Q3: What are some common impurities I should look out for?

A3: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted amino alcohol or phosphitylating agent.

  • Hydrolyzed phosphitylating agent.

  • Oxidized product (P=O instead of P-OR).

  • Byproducts from the reaction of the phosphitylating agent with the base (e.g., triethylamine hydrochloride).

Q4: How can I scale up my purification from an analytical HPLC to a preparative scale?

A4: Scaling up an HPLC method requires careful consideration of several parameters to maintain the separation quality. The general steps are:

  • Develop an optimized analytical method: Use a column with the same stationary phase as your intended preparative column.

  • Determine the loading capacity: Gradually increase the injection volume on the analytical column to identify the maximum sample load that doesn't compromise resolution.

  • Scale the flow rate and injection volume: Use the ratio of the cross-sectional areas of the preparative and analytical columns to calculate the new flow rate and injection volume.[9][10]

  • Adjust the gradient (if applicable): The gradient profile must also be scaled according to the column volumes to maintain the same separation.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to achieve good separation of the two diastereomers (a difference in Rf of at least 0.1 is desirable). Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Column Packing: Dry pack the column with silica gel. Wet the silica gel with the chosen eluent, ensuring there are no cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution: Run the column with the optimized eluent system. An isocratic elution is often preferred for better separation of diastereomers. If the Rf values are very close, a shallow gradient may be employed.

  • Fraction Collection: Collect small fractions and analyze them by TLC.

  • Analysis: Combine the pure fractions of the desired diastereomer and analyze by NMR to confirm the purity and diastereomeric ratio.

Protocol 2: General Procedure for Purification by Fractional Crystallization

  • Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature to achieve a saturated solution.

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C or -20 °C).

  • Observation: Observe which solvent system yields crystals.

  • Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze both the crystals and the mother liquor by NMR to determine the diastereomeric ratio in each.

  • Optimization: If a promising solvent is found, optimize the crystallization by varying the concentration and cooling rate to maximize the yield and purity of the desired diastereomer. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.[6]

Visualizations

Purification_Workflow start Crude Diastereomeric Mixture tlc TLC Analysis to Assess Separability start->tlc nmr_ratio NMR Analysis for Initial dr start->nmr_ratio decision Separation Feasible by Chromatography? tlc->decision column Flash Column Chromatography decision->column Yes hplc Preparative HPLC decision->hplc Poor TLC Separation crystallization Fractional Crystallization decision->crystallization No (or if chromatography fails) analyze_fractions Analyze Fractions by TLC/NMR column->analyze_fractions failed Re-evaluate Purification Strategy column->failed Co-elution hplc->analyze_fractions hplc->failed Co-elution pure_product Diastereomerically Pure Monomer crystallization->pure_product Successful crystallization->failed Unsuccessful combine Combine Pure Fractions analyze_fractions->combine combine->pure_product

Caption: General workflow for the purification of this compound monomers.

Troubleshooting_Diagram start Purification Issue Identified issue1 Poor/No Separation start->issue1 issue2 Product Degradation start->issue2 issue3 Epimerization start->issue3 solution1a Optimize Solvent System issue1->solution1a solution1b Reduce Column Loading issue1->solution1b solution1c Change Stationary Phase issue1->solution1c solution2a Deactivate Silica Gel (e.g., with Et3N) issue2->solution2a solution2b Use Inert Atmosphere & Degassed Solvents issue2->solution2b solution2c Use High Purity Solvents issue2->solution2c solution3a Ensure Neutral pH issue3->solution3a solution3b Avoid High Temperatures issue3->solution3b solution3c Solvent Stability Study issue3->solution3c

Caption: Troubleshooting guide for common purification issues.

References

Improving the stability and handling of 2-chloro-1,3,2-oxazaphospholidine reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and handling of 2-chloro-1,3,2-oxazaphospholidine reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 2-chloro-1,3,2-oxazaphospholidine reagents in experimental settings.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Moisture contamination of the reagent or solvent.[1]Ensure all solvents are anhydrous (<30 ppm water) and reagents are handled under inert gas (argon or nitrogen).[1][2] Use freshly opened solvents or dry them over activated molecular sieves.[1][3]
Suboptimal activator concentration or type.Use the recommended activator for your specific nucleoside and oxazaphospholidine derivative. The choice of activator can significantly impact diastereoselectivity.[4]
Insufficient reaction time.Increase the coupling time, especially for sterically hindered nucleosides.[1]
Degraded reagent.Use a fresh vial of the reagent. Check for signs of degradation via ³¹P NMR.
Formation of Side Products Presence of HCl byproduct from reagent synthesis.Use a non-nucleophilic base, such as triethylamine, as an HCl scavenger during phosphitylation reactions.[4]
Oxidation of the phosphite triester.Minimize exposure to air and oxidizing agents. Store the reagent under an inert atmosphere.[5]
Epimerization at the phosphorus center.The diastereopurity of some oxazaphospholidine derivatives can be affected by acidic activators. Ensure the chosen derivative is configurationally stable under the reaction conditions.[4]
Inconsistent Diastereoselectivity Incorrect reaction temperature.The diastereoselectivity of the phosphitylation reaction can be temperature-dependent. Follow the recommended temperature protocol for your specific reagents.[4]
Inappropriate amine scavenger.The amine used to scavenge HCl can influence the diastereoselectivity. Use the amine specified in the protocol.[4]
Reagent Won't Dissolve Completely Incorrect solvent.While acetonitrile is common, some lipophilic derivatives may require dichloromethane.[1]
Low-quality solvent.Use high-purity, anhydrous solvents specifically designated for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

1. How should I properly store 2-chloro-1,3,2-oxazaphospholidine reagents?

These reagents are highly sensitive to moisture and air. For long-term stability, they should be stored as a dry powder at -20°C under an inert atmosphere (argon or nitrogen).[5] Once dissolved, the solution should be used within a few days and kept under an inert atmosphere.

2. What are the main degradation pathways for these reagents?

The primary degradation pathway is hydrolysis due to reaction with water, which leads to the formation of the corresponding H-phosphonate. Oxidation of the P(III) center to P(V) is another common degradation route.[5][6]

3. How can I check the quality of my 2-chloro-1,3,2-oxazaphospholidine reagent?

³¹P NMR spectroscopy is an effective method to assess the purity of the reagent.[7] The active P(III) species will have a characteristic chemical shift, while degradation products like the corresponding H-phosphonate or oxidized P(V) species will appear at different chemical shifts.[7] LC-MS can also be used for purity assessment.[5]

4. What safety precautions should I take when handling these reagents?

2-Chloro-1,3,2-oxazaphospholidine and related compounds can react violently with water and are corrosive. Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Ensure that all glassware is dry and that an inert atmosphere is maintained throughout the handling process.

5. Can I use the same bottle of reagent multiple times?

Each time the reagent vial is opened, there is a risk of introducing moisture and air, which can lead to degradation. It is best practice to use a freshly opened vial for critical experiments. If you need to reuse a vial, ensure it is properly sealed under an inert atmosphere immediately after use.

Stability of 2-Chloro-1,3,2-Oxazaphospholidine Reagents

While specific quantitative shelf-life data for all 2-chloro-1,3,2-oxazaphospholidine derivatives is not extensively published, the following table summarizes general stability guidelines based on the behavior of phosphoramidites.

Storage Condition State Temperature Atmosphere Expected Stability
Long-termSolid (Powder)-20°CInert (Argon/Nitrogen)Several months to a year
Short-termSolid (Powder)4°CInert (Argon/Nitrogen)Weeks to months
In SolutionDissolved in Anhydrous AcetonitrileRoom TemperatureInert (Argon/Nitrogen)Up to 3 days
Exposed to Air/MoistureSolid or SolutionAmbientAirRapid degradation (hours to days)

Experimental Protocols

Protocol for Handling and Dissolving 2-Chloro-1,3,2-Oxazaphospholidine Reagents
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use a Schlenk line or a glove box for all manipulations.[8]

  • Solvent: Use anhydrous acetonitrile with a water content of less than 30 ppm.[1]

  • Procedure: a. Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. b. Under a positive pressure of inert gas, carefully open the vial. c. Using a gas-tight syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).[1][3] d. Gently swirl the vial to dissolve the reagent completely. e. If not for immediate use, seal the vial tightly under an inert atmosphere and store at the recommended temperature.

Protocol for Monitoring Reagent Quality by ³¹P NMR
  • Sample Preparation: In a glove box or under an inert atmosphere, dissolve a small amount of the 2-chloro-1,3,2-oxazaphospholidine reagent in an appropriate deuterated solvent (e.g., CD₃CN).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: The spectrum of a pure reagent should show a major peak in the characteristic region for P(III) phosphoramidites. The presence of significant peaks in other regions may indicate hydrolysis to the H-phosphonate or oxidation to P(V) species.[7]

Visualizations

experimental_workflow Experimental Workflow for Using 2-Chloro-1,3,2-Oxazaphospholidine Reagents cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction cluster_troubleshooting Troubleshooting prep1 Dry Glassware handle1 Warm Reagent to RT prep1->handle1 prep2 Inert Atmosphere (Ar/N2) prep2->handle1 prep3 Anhydrous Solvents handle2 Dissolve in Anhydrous Solvent prep3->handle2 handle1->handle2 handle3 Transfer via Syringe handle2->handle3 react1 Add to Reaction Vessel handle3->react1 react2 Add Activator react1->react2 react3 Monitor Reaction react2->react3 ts1 Low Yield react3->ts1 If issue ts2 Side Products react3->ts2 If issue

Caption: A typical experimental workflow for handling and using 2-chloro-1,3,2-oxazaphospholidine reagents.

degradation_pathway Degradation Pathway of 2-Chloro-1,3,2-Oxazaphospholidine reagent 2-Chloro-1,3,2-Oxazaphospholidine (Active P(III) Reagent) hydrolysis_product H-Phosphonate Derivative (Inactive) reagent->hydrolysis_product + H2O (Moisture) oxidation_product Oxidized P(V) Species (Inactive) reagent->oxidation_product + [O] (Air)

Caption: Primary degradation pathways for 2-chloro-1,3,2-oxazaphospholidine reagents.

troubleshooting_logic Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Atmosphere) start->check_moisture dry_reagents Use Fresh/Dry Reagents and Solvents check_moisture->dry_reagents Moisture suspected check_reagent_quality Assess Reagent Purity (e.g., 31P NMR) check_moisture->check_reagent_quality No moisture suspected success Improved Coupling Efficiency dry_reagents->success use_new_reagent Use a Fresh Vial of Reagent check_reagent_quality->use_new_reagent Degradation observed optimize_conditions Optimize Reaction Conditions (Time, Temperature, Activator) check_reagent_quality->optimize_conditions Reagent is pure use_new_reagent->success increase_time Increase Coupling Time optimize_conditions->increase_time increase_time->success

Caption: A decision-making flowchart for troubleshooting low coupling efficiency in reactions.

References

Validation & Comparative

A Comparative Analysis of 1,3,2-Oxazaphospholidine Versus Other Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to achieve high levels of stereocontrol in chemical reactions. This guide provides a comparative analysis of the 1,3,2-oxazaphospholidine auxiliary against other widely used chiral auxiliaries, including Evans' oxazolidinones, Enders' RAMP/SAMP hydrazones, and sulfur-based auxiliaries. We will delve into their respective applications, performance, and provide supporting experimental data and protocols.

Introduction to Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. The choice of a chiral auxiliary is dictated by the specific transformation, the desired stereoisomer, and the ease of attachment and removal.

General Experimental Workflow

The use of a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to the substrate, diastereoselective reaction to create the new stereocenter(s), and removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Diastereomeric_Intermediate->Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G cluster_0 Stereocontrolled Phosphitylation using this compound Nucleoside Nucleoside (R-OH) Diastereopure_Monomer Diastereopure Nucleoside 3'-O-oxazaphospholidine Monomer Nucleoside->Diastereopure_Monomer Chloro_Oxazaphospholidine 2-Chloro-1,3,2-oxazaphospholidine Chloro_Oxazaphospholidine->Diastereopure_Monomer Phosphite_Triester Dinucleoside Phosphite Triester Diastereopure_Monomer->Phosphite_Triester Activator Activator (e.g., Dialkyl(cyanomethyl)ammonium salt) Activator->Phosphite_Triester Second_Nucleoside 3'-Protected Nucleoside (R'-OH) Second_Nucleoside->Phosphite_Triester Sulfurization Sulfurization Phosphite_Triester->Sulfurization Phosphorothioate Diastereopure Dinucleoside Phosphorothioate Sulfurization->Phosphorothioate G cluster_0 Stereocontrol in Evans Aldol Reaction N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate N_Acyl_Oxazolidinone->Z_Enolate Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Z_Enolate Base Base (e.g., i-Pr₂NEt) Base->Z_Enolate Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Z_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde (R'CHO) Aldehyde->Zimmerman_Traxler_TS Syn_Aldol_Adduct Syn-Aldol Adduct Zimmerman_Traxler_TS->Syn_Aldol_Adduct

Unveiling Reaction Pathways: A Guide to Validation with Ab Initio Molecular Orbital Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding and validating chemical reaction mechanisms is paramount. Ab initio molecular orbital calculations offer a powerful, first-principles approach to elucidate these complex processes with high accuracy. This guide provides an objective comparison of ab initio methods with other computational techniques, supported by performance data, and outlines the protocols for their application.

At its core, computational chemistry provides a lens into the intricate dance of atoms during a chemical reaction.[1] It allows for the exploration of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.[1] Among the suite of computational tools, ab initio methods stand out as they are derived directly from quantum mechanical principles, without reliance on experimental parameters.[2] These "from the beginning" calculations solve the Schrödinger equation for a given system, offering a rigorous approach to understanding electronic structure and reactivity.[1]

Comparing the Computational Toolkit

While ab initio methods provide a high level of theory, they are part of a broader landscape of computational techniques, each with its own balance of accuracy and computational cost. The choice of method is often dictated by the size of the system and the desired level of precision.[1][3]

  • Ab Initio Methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CCSD(T)) : These are among the most accurate methods, systematically accounting for electron correlation.[3] They are often used as a "gold standard" to benchmark other, less computationally expensive methods.[3] However, their high computational cost typically limits their application to smaller molecular systems or critical points on a reaction pathway.[3][4]

  • Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency.[1][5] Instead of calculating the complex wavefunction of a system, DFT focuses on the electron density.[1] While technically a form of ab initio method in principle, in practice, it relies on approximate exchange-correlation functionals.[6] The accuracy of DFT is highly dependent on the chosen functional, and some functionals can produce qualitatively incorrect results for certain reaction types.[7]

  • Semi-empirical Methods (e.g., AM1, PM3) : These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data.[2] This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large systems. However, this speed comes at the cost of accuracy, and they may even predict incorrect reaction pathways.[8][9][10]

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach is particularly useful for studying reactions in large systems, such as enzymes.[1] The reactive center of the system is treated with a high-level quantum mechanical method (like ab initio or DFT), while the surrounding environment is modeled using less computationally demanding molecular mechanics.[3]

Performance Data: A Comparative Analysis

The accuracy of a computational method in predicting a reaction mechanism is often judged by its ability to reproduce experimentally determined activation barriers (the energy required to initiate the reaction). The table below presents a comparison of calculated activation barriers for enzymatic reactions from published studies, highlighting the performance of various methods against experimental data or high-level ab initio benchmarks.

Reaction / SystemMethodCalculated Activation Barrier (kcal/mol)Reference Method/Experimental Value (kcal/mol)
Hairpin Ribozyme (Monoanionic) BLYP/6-31G(d,p)15.9~15-21 (from experiment)
MPW1K/6-31+G(d,p)18.9~15-21 (from experiment)
SCS-MP2/CBS20.1~15-21 (from experiment)
Hairpin Ribozyme (Dianionic) BLYP/6-31G(d,p)9.7SCS-MP2 Reference: 16.0
MPW1K/6-31+G(d,p)14.8SCS-MP2 Reference: 16.0
AM1/d-PhoT16.5SCS-MP2 Reference: 16.0
Chorismate Synthase B3LYP/CHARMM27-10.9 (stepwise)Experimental Free Energy Barrier: 15.0
SCS-MP2/CHARMM2715.5 (concerted)Experimental Free Energy Barrier: 15.0

Data sourced from references[7][8][9][10]. Note that BLYP and B3LYP are DFT functionals, MPW1K is a hybrid DFT functional, SCS-MP2 is a high-level ab initio method, and AM1/d-PhoT is a semi-empirical method.

As the data illustrates, DFT functionals like BLYP can sometimes underestimate activation barriers.[8][9][10] Hybrid DFT functionals (MPW1K) and high-level ab initio methods (SCS-MP2) often provide results that are in closer agreement with experimental data.[8][9][10] In the case of chorismate synthase, the B3LYP functional predicted a qualitatively incorrect reaction mechanism, while the ab initio SCS-MP2 method provided good agreement with experimental findings.[7] Semi-empirical methods can provide acceptable activation barriers but may predict significantly different reaction pathways.[8][9][10]

Methodologies and Protocols

Computational Protocol for Reaction Mechanism Validation

Validating a reaction mechanism using ab initio calculations involves a systematic workflow to map out the potential energy surface (PES) of the reaction.

  • Geometry Optimization of Reactants, Products, and Intermediates : The first step is to find the lowest energy structures (stable geometries) of all species involved in the reaction. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms.

  • Transition State (TS) Search : The transition state represents the highest energy point along the reaction coordinate, corresponding to the activation barrier. Locating this first-order saddle point on the PES is crucial.[11] Methods like the quasi-Newton method or nudged elastic band (NEB) are commonly used to find an approximate TS structure.[5][11]

  • Frequency Calculations : Once a stationary point (minimum or transition state) is located, a frequency calculation is performed. For a stable molecule (reactant, product, intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[11]

  • Intrinsic Reaction Coordinate (IRC) Calculations : To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed.[1][11] This involves following the reaction path downhill from the transition state in both forward and reverse directions to ensure it leads to the correct minima on the potential energy surface.[11]

  • Energy Refinement : The energies of the optimized structures are often recalculated using a higher level of theory (e.g., CCSD(T)) and a larger basis set to obtain more accurate reaction and activation energies.[3]

Experimental Validation Protocols

Computational predictions must ultimately be validated by experimental evidence.[1] Key experimental techniques include:

  • Kinetic Studies : Measuring reaction rates under different conditions (temperature, pressure, concentration) provides experimental values for activation energies and rate laws. A valid mechanism must be consistent with the experimentally observed rate law.[12][13]

  • Spectroscopic Detection of Intermediates : Techniques like UV-Vis, IR, and NMR spectroscopy can be used to detect and characterize transient intermediates proposed by the computational model.[14]

  • Isotopic Labeling : By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C), researchers can trace the path of that atom through the reaction.[14] This provides direct evidence for bond-breaking and bond-forming events predicted by the mechanism.[14]

  • Stereochemical Analysis : The stereochemistry of the products can provide crucial clues about the reaction mechanism. For example, an SN2 reaction proceeds with an inversion of stereochemistry, a feature that can be computationally modeled and experimentally verified.[14]

Visualizing the Process

Diagrams are essential for conceptualizing the complex workflows and pathways involved in mechanistic studies.

G General Workflow for Reaction Mechanism Validation cluster_comp Computational Chemistry cluster_exp Experimental Chemistry Hypothesis Propose Reaction Mechanism Reactants Optimize Reactant/ Product Geometries Hypothesis->Reactants TS_Search Transition State Search Reactants->TS_Search IRC IRC Calculation TS_Search->IRC Validation Verify TS connects Reactants and Products IRC->Validation Energies Calculate Reaction and Activation Energies Validation->Energies Comparison Compare Computational and Experimental Data Energies->Comparison Compare Kinetics Kinetic Studies Ex_Data Experimental Data (Rate, Intermediates) Kinetics->Ex_Data Spectroscopy Spectroscopic Analysis Spectroscopy->Ex_Data Isotopes Isotopic Labeling Isotopes->Ex_Data Ex_Data->Comparison Result Validated Mechanism Comparison->Result Agreement Refine Refine Hypothesis Comparison->Refine Disagreement Refine->Hypothesis

Caption: A flowchart illustrating the iterative process of validating a reaction mechanism.

G Potential Energy Surface for a Single-Step Reaction Y_axis Potential Energy Origin Origin->Y_axis X_axis Reaction Coordinate Origin->X_axis R Reactants TS Transition State P Products R_level TS_level R_level->TS_level TS_level_x TS_level_x R_level->TS_level_x P_level TS_level->P_level R_level_y R_level_y->R_level TS_level_y TS_level_y->TS_level P_level_y P_level_y->P_level TS_level_x->TS_level Activation Energy (Ea)

Caption: A simplified potential energy diagram for a one-step exothermic reaction.

References

A Comparative Guide to Oligonucleotide Synthesis: The Oxazaphospholidine Approach vs. H-Phosphonate Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. Two prominent methods for achieving this are the oxazaphospholidine approach and the H-phosphonate method. This guide provides an objective comparison of these techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Introduction to the Chemistries

The Oxazaphospholidine Approach

The oxazaphospholidine method is a powerful strategy for the stereocontrolled synthesis of oligonucleotides, particularly those with modified phosphate backbones such as phosphorothioates. This method utilizes chiral oxazaphospholidine monomers, which allows for the synthesis of oligonucleotides with a specific stereochemistry at the phosphorus center (P-chirality). This is crucial for the development of therapeutic oligonucleotides, as the P-stereochemistry can significantly impact their nuclease resistance, binding affinity, and biological activity.[1][2] The coupling reaction is typically activated by a non-nucleophilic acid, such as N-(cyanomethyl)pyrrolidinium triflate (CMPT) or Phenylimidazolium triflate (PhIMT).[3][4]

The H-Phosphonate Method

The H-phosphonate method is a robust and versatile technique for oligonucleotide synthesis. It involves the coupling of a nucleoside H-phosphonate monomer to the free 5'-hydroxyl group of a growing oligonucleotide chain. A key feature of this method is that the resulting H-phosphonate diester linkage is stable to the acidic conditions used for detritylation, allowing for a simplified synthesis cycle where the oxidation of all the internucleotide linkages to the desired phosphodiester or phosphorothioate is performed in a single step at the end of the synthesis.[5][6] Common condensing agents used to activate the H-phosphonate monomer include pivaloyl chloride (Piv-Cl) and 1,3-dimethyl-2-chloroimidazolinium chloride (DMCI).[7]

Performance Comparison: A Quantitative Overview

The selection of a synthesis method often depends on key performance indicators such as coupling efficiency, reaction time, and the purity of the final product. The following tables summarize the available quantitative data for the oxazaphospholidine and H-phosphonate methods. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterOxazaphospholidine ApproachH-phosphonate MethodReferences
Average Coupling Efficiency >99%98-99%[3][8]
Stereoselectivity High (>99:1 diastereoselectivity)Not inherently stereoselective[9]
Reaction Time (Coupling) 10 - 60 minutes< 1 - 5 minutes[7][9]
Oxidation Step Performed after each coupling cyclePerformed once at the end of synthesis[5][6]
Key Reagents Oxazaphospholidine monomers, acidic activators (e.g., CMPT, PhIMT)H-phosphonate monomers, condensing agents (e.g., pivaloyl chloride, DMCI)[3][4][7]
Potential Side ReactionsOxazaphospholidine ApproachH-phosphonate MethodReferences
Monomer Stability Monomers can be sensitive to hydrolysis and oxidation.Monomers are generally stable.[9]
During Coupling Low incidence of side reactions reported.5'-O-acylation by the condensing agent, formation of bisacylphosphite.[10]
During Oxidation/Sulfurization Standard procedures are effective.Incomplete oxidation can lead to chain cleavage upon deprotection.
During Deprotection Dependent on the nature of backbone modifications (e.g., boranophosphates).Generally proceeds without significant issues.[3]

Experimental Protocols

Solid-Phase Synthesis via the Oxazaphospholidine Approach

This protocol outlines the key steps for the solid-phase synthesis of an oligonucleotide using oxazaphospholidine monomers.

  • Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.

  • Washing: Thoroughly wash the support with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Dissolve the oxazaphospholidine monomer and the acidic activator (e.g., PhIMT) in anhydrous acetonitrile.

    • Deliver the solution to the reaction vessel containing the support and allow the reaction to proceed for 10 minutes.[3]

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation/Sulfurization:

    • For a phosphodiester linkage, treat the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

    • For a phosphorothioate linkage, use a sulfurizing agent such as 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).

  • Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Repeat: Repeat steps 2-7 for each subsequent nucleotide addition.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).

Solid-Phase Synthesis via the H-phosphonate Method

This protocol outlines the key steps for the solid-phase synthesis of an oligonucleotide using H-phosphonate monomers.

  • Support Preparation: Begin with a solid support (e.g., CPG) with the initial nucleoside attached.

  • Detritylation: Remove the 5'-DMT group with a solution of DCA or TCA in dichloromethane.

  • Washing: Wash the support extensively with anhydrous acetonitrile.

  • Coupling:

    • Prepare a solution of the nucleoside H-phosphonate monomer and the condensing agent (e.g., pivaloyl chloride) in a mixture of anhydrous acetonitrile and pyridine.

    • Deliver the solution to the support and allow the coupling reaction to proceed for 5 minutes.[7]

  • Washing: Wash the support with anhydrous acetonitrile.

  • Repeat: Repeat steps 2-5 for each subsequent monomer addition.

  • Oxidation/Sulfurization: After the final coupling cycle, perform a single oxidation or sulfurization step on the entire oligonucleotide chain using an iodine solution for phosphodiester linkages or a sulfurizing agent for phosphorothioate linkages.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the support and remove the protecting groups with concentrated aqueous ammonia.

Signaling Pathways and Experimental Workflows

Oxazaphospholidine Approach: Chemical Pathway

Oxazaphospholidine_Pathway cluster_cycle Synthesis Cycle Start Support-Bound Nucleoside (5'-OH free) Coupling Coupling Start->Coupling Monomer Oxazaphospholidine Monomer + Activator Monomer->Coupling Phosphite Internucleotide Phosphite Triester Coupling->Phosphite Oxidation Oxidation/ Sulfurization Phosphite->Oxidation Protected_Oligo Protected Oligonucleotide Oxidation->Protected_Oligo Detritylation Detritylation Protected_Oligo->Detritylation Final_Cleavage Cleavage & Deprotection Protected_Oligo->Final_Cleavage Next_Cycle Ready for Next Cycle Detritylation->Next_Cycle Next_Cycle->Coupling Final_Product Purified Oligonucleotide Final_Cleavage->Final_Product

Caption: Oxazaphospholidine synthesis cycle.

H-phosphonate Method: Chemical Pathway

H_Phosphonate_Pathway cluster_cycle Synthesis Cycle cluster_end End of Synthesis Start Support-Bound Nucleoside (5'-OH free) Coupling Coupling Start->Coupling Monomer H-phosphonate Monomer + Condensing Agent Monomer->Coupling H_phosphonate_diester Internucleotide H-phosphonate Diester Coupling->H_phosphonate_diester Detritylation Detritylation H_phosphonate_diester->Detritylation Final_Oxidation Final Oxidation/ Sulfurization H_phosphonate_diester->Final_Oxidation Next_Cycle Ready for Next Cycle Detritylation->Next_Cycle Next_Cycle->Coupling Final_Cleavage Cleavage & Deprotection Final_Oxidation->Final_Cleavage Final_Product Purified Oligonucleotide Final_Cleavage->Final_Product

Caption: H-phosphonate synthesis cycle.

Conclusion

Both the oxazaphospholidine and H-phosphonate methods are highly effective for the chemical synthesis of oligonucleotides. The choice between them depends largely on the specific requirements of the application.

The oxazaphospholidine approach is the method of choice for the synthesis of stereopure oligonucleotides , which is a critical consideration for many therapeutic applications. The high coupling efficiencies and the ability to control P-chirality are significant advantages.

The H-phosphonate method offers a simpler and faster synthesis cycle due to the single, end-of-synthesis oxidation step. It is a robust and versatile method suitable for the synthesis of a wide range of unmodified and modified oligonucleotides where stereocontrol at the phosphorus center is not a primary concern.

Researchers should carefully consider the desired stereochemistry, length, and any modifications of the target oligonucleotide, as well as the available resources and expertise, when selecting the most appropriate synthetic strategy.

References

Determining Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for 1,3,2-Oxazaphospholidine and Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the evaluation of asymmetric catalytic reactions. This guide provides a comparative overview of methodologies for determining the ee of products formed using 1,3,2-oxazaphospholidine-related catalysts and other prominent chiral catalysts, supported by experimental data and detailed protocols.

The development of novel chiral catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety. Among the diverse array of chiral catalysts, P-chirogenic compounds, including this compound derivatives, have emerged as a promising class for inducing high levels of stereoselectivity. This guide will delve into the common techniques used to quantify the success of these catalysts by measuring the enantiomeric excess of their reaction products, offering a comparison with established catalyst systems.

Methods for Determining Enantiomeric Excess

The most prevalent and reliable methods for determining the enantiomeric excess of a chiral compound are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the ee.

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR signals of the two enantiomers, which are identical in an achiral environment, can be resolved. For phosphorus-containing compounds, ³¹P NMR is a particularly powerful tool, as the phosphorus nucleus is highly sensitive to its chemical environment. The integration of the distinct signals for each enantiomer allows for the determination of their ratio and, consequently, the ee.

Comparative Analysis of Catalytic Performance

For this guide, we will consider the asymmetric synthesis of α-hydroxy amides, a valuable structural motif in many biologically active molecules. A relevant example is the reductive asymmetric aza-Mislow-Evans rearrangement, which can be catalyzed by P-chirogenic catalysts.

Catalyst TypeRepresentative CatalystReactionSubstrateYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee) (%)Method of ee Determination
1,3,2-Diazaphospholene (analogue of this compound)1,3,2-Diazaphospholene-based CatalystReductive Asymmetric Aza-Mislow-Evans RearrangementAcrylic Sulfinamide Derivative7994:6 erChiral HPLC
Chiral Phosphoric Acid BINOL-derived Phosphoric AcidAsymmetric Mannich ReactionImines and Ketene Silyl AcetalsHighup to >99% eeChiral HPLC
Bisoxazoline (BOX) Ligand with Metal Cu(II)-BOX ComplexAsymmetric Friedel-Crafts AlkylationIndoles and NitroalkenesGood to Highup to 99% eeChiral HPLC

Note: The data presented is representative and compiled from different studies. Direct comparison of catalyst performance should ideally be conducted under identical reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating results. Below are representative protocols for determining enantiomeric excess using chiral HPLC and ³¹P NMR.

Chiral HPLC Protocol for α-Hydroxy Amides

This protocol is based on the analysis of products from a reductive asymmetric aza-Mislow-Evans rearrangement.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Column: The specific chiral column used in the reference study was not detailed. However, for α-hydroxy amides, common choices include polysaccharide-based columns such as Chiralcel® OD-H, AD-H, or Chiralpak® IA, IB, or IC.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The exact ratio needs to be optimized for baseline separation of the enantiomers. A starting point could be a 90:10 or 80:20 (v/v) mixture of n-hexane:isopropanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: The crude reaction mixture is typically filtered through a short plug of silica gel to remove the catalyst and then dissolved in the mobile phase for injection.

Data Analysis: The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is then calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

³¹P NMR Protocol for Determining Enantiomeric Excess

This protocol is a general method for determining the ee of P-chirogenic compounds using a chiral solvating agent.

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

  • Dissolve a small amount of the phosphorus-containing analyte (e.g., a this compound oxide) in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a chiral solvating agent (CSA), such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral phosphoric acid, to the NMR tube. The molar ratio of CSA to analyte typically ranges from 1:1 to 5:1 and should be optimized.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

Data Analysis: The presence of the chiral solvating agent should induce a chemical shift difference between the two enantiomers, resulting in two distinct signals in the ³¹P NMR spectrum. The enantiomeric excess is calculated from the integration of these two signals: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integral values of the signals corresponding to the major and minor enantiomers, respectively.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the workflow for determining enantiomeric excess.

experimental_workflow cluster_reaction Asymmetric Reaction cluster_analysis Enantiomeric Excess Determination start Reactants + Chiral Catalyst reaction Reaction Workup start->reaction product Crude Product reaction->product hplc Chiral HPLC Analysis product->hplc nmr 31P NMR Analysis (with Chiral Solvating Agent) product->nmr data Data Analysis (Peak Integration) hplc->data nmr->data ee Enantiomeric Excess (%) data->ee

Caption: Experimental workflow for ee determination.

The following diagram illustrates the fundamental relationship in enantiomeric excess.

enantiomeric_excess racemic_mixture Racemic Mixture (50% R, 50% S) ee_calculation ee (%) = |(%R) - (%S)| racemic_mixture->ee_calculation ee = 0% enantioenriched_mixture Enantioenriched Mixture (e.g., 95% R, 5% S) enantioenriched_mixture->ee_calculation ee = 90%

Caption: Concept of enantiomeric excess.

Conclusion

The accurate determination of enantiomeric excess is paramount for the advancement of asymmetric catalysis. While chiral HPLC remains the gold standard for its robustness and wide applicability, ³¹P NMR spectroscopy offers a rapid and powerful alternative for the analysis of phosphorus-containing catalysts and products. The choice of method will depend on the specific nature of the analyte, the available instrumentation, and the desired level of accuracy. By employing the detailed protocols and understanding the comparative performance of different catalyst systems, researchers can effectively evaluate and optimize their asymmetric transformations, paving the way for the development of highly efficient and selective catalytic processes.

Comparative study of biological activity across different 1,3,2-Oxazaphospholidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of various 1,3,2-oxazaphospholidine analogs reveals a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of activity including anticancer, antimicrobial, and antiviral effects. These organophosphorus heterocycles have garnered considerable attention in medicinal chemistry due to their unique structural features and diverse biological applications.[1] This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.

Several studies have highlighted the potential of this compound analogs as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the alkylating properties of activated metabolites, similar to the well-known oxazaphosphorine cytostatics like cyclophosphamide.[2] The cytotoxic efficacy is influenced by the nature of the substituents on the oxazaphospholidine ring.

For instance, a study on phomopsolide analogs, which share some structural similarities, demonstrated moderate cytotoxicities (2–50 μM) across a panel of NCI-60 cancer cell lines.[3][4] Although not direct this compound analogs, these findings underscore the potential of related heterocyclic structures in cancer therapy. The comparison of phomopsolide D and E and their 7-oxa/7-aza analogues showed that phomopsolide D was generally more active than phomopsolide E.[3][4]

Table 1: Comparative Cytotoxicity (IC50 in μM) of Phomopsolide Analogs across Leukemia Cancer Cell Lines

CompoundCCRF-CEMHL-60(TB)K-562MOLT-4RPMI-8226Average IC50 (μM)
Phomopsolide D-----4[3]
Phomopsolide E-----16[3]
7-oxa-phomopsolide E-----8[3]
7-aza-phomopsolide E-----30[3]
Note: Specific values for each cell line were not provided in the source material, only the average.

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound analogs.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Culture cells for 24h A->B D Treat cells with analogs for 48-72h B->D C Prepare serial dilutions of This compound analogs C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J G cluster_0 Preparation cluster_1 Incubation cluster_2 Observation & Analysis A Prepare serial dilutions of oxazaphospholidine analogs in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F G cluster_0 Cellular Uptake & Metabolism cluster_1 Viral Inhibition A ProTide (Oxazaphospholidine-derived) enters the cell B Intracellular enzymes (e.g., CES/CatA, Hint1) cleave the prodrug moieties A->B C Nucleoside Monophosphate is released B->C D Cellular kinases phosphorylate to the active Triphosphate form C->D E Active Triphosphate analog competes with natural nucleoside triphosphates D->E F Incorporation into viral RNA/DNA by viral polymerase (e.g., RdRp) E->F G Chain termination of viral genome replication F->G

References

A Comparative Guide to 1,3,2-Oxazaphospholidine and Traditional Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a detailed comparison between emerging 1,3,2-oxazaphospholidine ligands and well-established traditional phosphine ligands, offering insights into their performance, stability, and applications, supported by experimental data and protocols.

Introduction to Ligand Classes

Traditional phosphine ligands, such as triphenylphosphine and the Buchwald-Hartwig biaryl phosphines, have been instrumental in the advancement of palladium-catalyzed cross-coupling reactions.[1] Their efficacy stems from their tunable steric and electronic properties, which significantly influence the reactivity and selectivity of the metal catalyst.[1] In contrast, this compound ligands are a newer class of P-chiral ligands characterized by a phosphorus atom incorporated into a five-membered heterocyclic ring containing nitrogen and oxygen. These ligands have garnered attention for their potential in asymmetric catalysis, owing to their rigid structure and stereodefined phosphorus center.

Performance Comparison: A Data-Driven Analysis

Direct, side-by-side comparisons of this compound and traditional phosphine ligands in the same catalytic reaction are not extensively documented in the literature. However, by collating data from various studies, a comparative overview can be constructed. The following tables summarize typical performance data for both ligand classes in representative palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[2] Traditional phosphine ligands, particularly bulky and electron-rich dialkylbiaryl phosphines, have demonstrated high efficacy in these couplings.[2]

Table 1: Performance of Traditional Phosphine Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
SPhos4-ChlorotoluenePhenylboronic acid1TolueneK₃PO₄1001898[2]
XPhos4-ChloroanisolePhenylboronic acid1t-BuOHK₃PO₄801295[2]
P(t-Bu)₃4-BromotoluenePhenylboronic acid1DioxaneCs₂CO₃801697[2]

Note: This data is representative and compiled from various sources. Performance can vary based on specific substrates and reaction conditions.

Information on the use of this compound ligands in Suzuki-Miyaura coupling is limited. Their application has been more prominent in asymmetric transformations where the chirality at the phosphorus center can induce enantioselectivity.

Asymmetric Catalysis

Chiral this compound ligands have shown promise in various asymmetric catalytic reactions, including allylic alkylations and hydrogenations.

Table 2: Performance of 1,3,2-Diazaphospholidine Ligands (structurally similar to Oxazaphospholidines) in Asymmetric Hydrogenation

Ligand TypeSubstrateCatalystSolventPressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
Chiral Bis(1,3,2-diazaphospholidine)Methyl α-acetamidoacrylate[Rh(NBD)(ligand)]BF₄CH₂Cl₂1251>9996

Note: Data for 1,3,2-diazaphospholidine is used as a proxy due to the limited availability of data for this compound in this specific reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura coupling using a traditional phosphine ligand and a general protocol outline for a reaction employing a P-chiral ligand from the oxazaphospholidine family.

Protocol 1: Suzuki-Miyaura Coupling with a Traditional Phosphine Ligand (SPhos)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.012 mmol, 1.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl halide and arylboronic acid to the tube.

  • Add toluene via syringe.

  • Stir the mixture at 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Asymmetric Catalysis with a Chiral this compound Ligand

Materials:

  • Substrate (1.0 mmol)

  • Metal precursor (e.g., [Pd(allyl)Cl]₂) (0.005 mmol, 0.5 mol%)

  • Chiral this compound ligand (0.012 mmol, 1.2 mol%)

  • Base or other additives as required

  • Degassed solvent

Procedure:

  • In a glovebox, dissolve the metal precursor and the chiral ligand in the degassed solvent in a reaction vessel.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the substrate and any other reagents to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., chiral HPLC or GC).

  • Once the reaction is complete, quench the reaction and perform a standard work-up procedure.

  • Purify the product by column chromatography to obtain the enantiomerically enriched product.

Reaction Mechanisms and Ligand Role

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves oxidative addition, transmetalation, and reductive elimination.[4] The ligand plays a crucial role in each of these steps.

  • Oxidative Addition: Electron-rich and bulky phosphine ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center.[4]

  • Transmetalation: The ligand's steric bulk can influence the rate of transmetalation from the organoboron reagent to the palladium center.

  • Reductive Elimination: The ligand's properties also affect the final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst.[4]

In asymmetric catalysis, chiral ligands like 1,3,2-oxazaphospholidines create a chiral environment around the metal center, which allows for the stereoselective formation of one enantiomer of the product over the other.

Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

References

A Researcher's Guide to Absolute Stereochemistry Determination: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute stereochemistry, is a critical parameter in the pharmaceutical and life sciences industries. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, unambiguous determination of the absolute configuration of drug candidates and other bioactive molecules is a regulatory and scientific necessity.

Single-crystal X-ray diffraction is widely regarded as the definitive method for this purpose.[1][2] However, alternative spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful, and often more accessible, means of stereochemical assignment, particularly when high-quality crystals cannot be obtained.[3][4] This guide provides an objective comparison of these techniques, supported by experimental considerations and data.

The Gold Standard: X-ray Crystallographic Analysis

X-ray crystallography provides a direct visualization of the molecular structure in three dimensions, offering an unequivocal assignment of absolute configuration.[4][5] The technique relies on a phenomenon known as anomalous dispersion (or resonant scattering).[6][7]

When the X-ray radiation used in a diffraction experiment has an energy close to the absorption edge of an atom in the crystal, a phase shift occurs.[6][8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l) should be equal.[8] The measurable intensity differences between these "Bijvoet pairs" are dependent on the absolute structure of the molecule.[1][9] The correctness of the determined stereochemistry is typically validated using the Flack or Hooft parameter, which should refine to a value near zero for the correct enantiomeric model.[10][11][12]

Experimental Workflow: X-ray Crystallography

The process involves growing a high-quality single crystal of the enantiomerically pure compound, collecting diffraction data, and refining the crystal structure.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Refinement cluster_result Result Compound Pure Chiral Compound Crystal Single Crystal Growth Compound->Crystal Crystallization Collect X-ray Data Collection Crystal->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Absolute Absolute Structure Determination Refine->Absolute Refine Flack/Hooft Parameter Config Unambiguous Absolute Configuration Absolute->Config

Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : A single crystal of the enantiopure compound, free of significant defects, must be grown. This is often the most challenging step and can be attempted by methods such as slow evaporation of a supersaturated solution.[5][13]

  • Data Collection : The crystal is mounted on a goniometer in an X-ray diffractometer.[5] A beam of X-rays, often from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[6] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.[14]

  • Structure Solution : The diffraction pattern is used to determine the unit cell dimensions and space group. Initial phases for the structure factors are determined using direct methods or other techniques.[14]

  • Structure Refinement : An initial model of the molecule's structure is refined against the experimental data to improve the fit.

  • Absolute Structure Determination : For non-centrosymmetric space groups, the final refinement includes the Flack or Hooft parameter.[10][12] A value close to 0 with a small standard uncertainty (e.g., u < 0.1) indicates the model has the correct absolute configuration.[10] A value near 1 suggests the inverted structure is correct.[11]

Spectroscopic Alternatives

When single crystals are unavailable, chiroptical and NMR spectroscopic methods serve as powerful alternatives. These techniques typically determine the absolute configuration by comparing experimental data to data that is either computationally predicted or derived from known chiral standards.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized light during vibrational transitions in the infrared region.[15][16] Since enantiomers produce VCD spectra that are mirror images (equal in magnitude but opposite in sign), the technique is highly sensitive to absolute configuration.[17] The assignment is made by comparing the experimental VCD spectrum to one predicted for a known enantiomer using ab initio Density Functional Theory (DFT) calculations.[15][17]

Electronic Circular Dichroism (ECD)

ECD is the counterpart to VCD in the UV-visible range, arising from electronic transitions.[18][19] The absolute configuration is determined by comparing the experimental ECD spectrum to a spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT).[20][21] The method is particularly effective for molecules containing chromophores that absorb in the accessible UV-Vis region.[22]

NMR Spectroscopy using Chiral Derivatizing Agents

Enantiomers are indistinguishable in a standard NMR experiment. However, by reacting the chiral molecule (e.g., an alcohol or amine) with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[4][23] These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be used to deduce the absolute configuration of the original molecule.[24] The most common method is the Mosher ester analysis, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[25][26][27]

Comparative Analysis of Techniques

The choice of method depends on the nature of the sample, the available instrumentation, and the desired level of certainty.

Table 1: Comparison of Techniques for Absolute Stereochemistry Determination

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Anomalous dispersion of X-rays by a single crystal.[6][7]Differential absorption of circularly polarized IR light.[16][18]Differential absorption of circularly polarized UV-Vis light.[19][28]Analysis of diastereomers formed with a chiral derivatizing agent.[23][25]
Sample State High-quality single crystal.[1][7]Solution or neat liquid.[29][30]Solution.[19]Solution.[24]
Destructive? NoNoNoYes (chemical derivatization required).[3]
Key Advantage Unambiguous, definitive result ("gold standard").[1][2]No chromophore needed; applicable to a wide range of molecules.[15][18]Higher sensitivity than VCD.[31]Widely accessible instrumentation (NMR).[23]
Key Limitation Crystal growth can be a major bottleneck.[3][7]Requires high sample concentration; long acquisition times may be needed.[15][18]Requires a UV-Vis chromophore.[22]Requires a suitable functional group (e.g., -OH, -NH2) for derivatization.[26][27]
Confidence Metric Flack/Hooft parameter close to 0 with low uncertainty.[10][12]High correlation between experimental and DFT-calculated spectra.[32]High correlation between experimental and TD-DFT calculated spectra.[20]Consistent and predictable pattern of chemical shift differences (Δδ).[25][33]

Table 2: Quantitative Data and Experimental Considerations

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Typical Sample Amount < 1 mg (of crystals)1-10 mg< 1 mg~1-5 mg per ester
Typical Concentration N/A (Solid State)~0.1 M (e.g., 4.5 mg in 170 µL).[15]~1 mg/mL or less.[19]N/A (reaction stoichiometry)
Typical Analysis Time Days (including crystal growth and data collection).[34]Hours (e.g., 1-3 hours for data collection).[15]Minutes to an hour.1-2 days (including reaction and NMR analysis).[26][27]

Detailed Experimental Protocols for Spectroscopic Methods

Protocol: Vibrational Circular Dichroism (VCD)
  • Sample Preparation : Dissolve the sample in a suitable, non-absorbing solvent (e.g., CDCl₃, CCl₄) to a relatively high concentration (typically 0.01 M to 0.1 M).[15][18]

  • Spectral Acquisition : Measure the VCD and IR spectra using a VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[15]

  • Computational Modeling : Perform DFT calculations to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

  • Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A clear match in the sign and relative intensity of the bands allows for an unambiguous assignment of the absolute configuration.[15]

Protocol: Mosher's Ester Analysis (NMR)
  • Derivatization : Divide the chiral alcohol of unknown configuration into two portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding (R)- and (S)-Mosher esters.[3][25]

  • NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. It is often useful to acquire 2D spectra (e.g., COSY, HSQC) to aid in proton assignments.[25]

  • Data Analysis : For protons on both sides of the newly formed stereocenter, calculate the difference in chemical shifts: Δδ = δ(S-ester) - δ(R-ester).[26]

  • Configuration Assignment : According to the Mosher model, protons that lie on the same side as the phenyl group of the MTPA moiety will have Δδ > 0, while those on the opposite side will have Δδ < 0. This spatial analysis reveals the absolute configuration of the original alcohol.[25]

Conclusion

While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its requirement for high-quality crystals is a significant limitation. VCD, ECD, and NMR-based methods offer robust and reliable alternatives that are applicable to non-crystalline samples in solution. VCD is broadly applicable but requires higher sample concentrations, ECD is highly sensitive but requires a chromophore, and NMR methods like Mosher's analysis are widely accessible but require chemical modification. The selection of the most appropriate technique requires careful consideration of the sample's properties, availability, and the specific requirements of the research or drug development program.

References

A Comparative Guide to the Recyclability and Efficiency of Oxazolidinone-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the quest for efficient, reliable, and recyclable sources of chirality is paramount. Oxazolidinone-based chiral auxiliaries, particularly the Evans auxiliaries, have long been a cornerstone for the stereoselective synthesis of a multitude of chiral molecules, finding extensive application in academic research and the pharmaceutical industry.[1] This guide provides a comprehensive comparison of the recyclability and efficiency of common oxazolidinone auxiliaries and contrasts them with a prominent alternative, pseudoephedrine-based auxiliaries. The data presented is intended to aid researchers, scientists, and drug development professionals in selecting the most appropriate chiral auxiliary for their synthetic needs.

Efficiency in Asymmetric Reactions: A Quantitative Comparison

The primary measure of a chiral auxiliary's efficiency lies in its ability to induce high diastereoselectivity in a given transformation, leading to the desired stereoisomer in high yield. The following tables summarize the performance of two commonly used Evans oxazolidinone auxiliaries, derived from L-valine and L-phenylalanine, and compare them with the performance of pseudoephedrine-based auxiliaries in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of Propionyl Imides and Amides

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide99:194[2]
(S)-4-isopropyl-2-oxazolidinoneBenzyl bromide>99:191[2]
(1S,2S)-PseudoephedrineBenzyl bromide>95:590[3]
(S)-4-benzyl-2-oxazolidinoneEthyl iodide95:580[4]
(1S,2S)-PseudoephedrineEthyl iodide>96:485[4]

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:1 (syn)85[2]
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:1 (syn)80[2]
(1S,2S)-PseudoephedrineIsobutyraldehyde>99:1 (syn)88[5]

Recyclability: A Key Factor in Sustainable Synthesis

A significant advantage of chiral auxiliaries is their potential for recovery and reuse, which is crucial for both economic and environmental sustainability. The recovery yield of the auxiliary after cleavage from the product is a critical parameter.

Table 3: Recovery of Chiral Auxiliaries

Chiral AuxiliaryCleavage MethodRecovery Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneLiOH / H₂O₂>95[6][7]
(S)-4-isopropyl-2-oxazolidinoneLiOH / H₂O₂>95[6][7]
(1S,2S)-PseudoephedrineAcidic Hydrolysis>90[3]
(1S,2S)-PseudoephedrineBasic Hydrolysis>90[3]

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducible results. Below are protocols for the cleavage of N-acyloxazolidinones and pseudoephedrine amides, followed by the recovery of the respective chiral auxiliaries.

Protocol 1: Cleavage of N-Acyloxazolidinones and Recovery of Evans Auxiliaries

This protocol describes the widely used method for the hydrolytic cleavage of N-acyl Evans oxazolidinones using lithium hydroperoxide (LiOH/H₂O₂).[6][7]

Materials:

  • N-acyl oxazolidinone adduct

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4-8 equivalents) to the solution.

  • Slowly add an aqueous solution of lithium hydroxide (2 equivalents).

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • To recover the chiral auxiliary, wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the recovered oxazolidinone auxiliary. The auxiliary can be further purified by recrystallization.

  • The desired carboxylic acid product remains in the aqueous layer, which can be acidified and extracted separately.

Protocol 2: Cleavage of N-Acyl Pseudoephedrine Amides and Recovery of Pseudoephedrine

This protocol outlines both acidic and basic hydrolysis methods for the cleavage of pseudoephedrine amides.[3]

A) Acidic Hydrolysis

Materials:

  • N-acyl pseudoephedrine amide adduct

  • Dioxane

  • Sulfuric acid (9-18 N)

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the N-acyl pseudoephedrine amide (1 equivalent) in a 1:1 mixture of dioxane and sulfuric acid.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous solution with diethyl ether to remove the carboxylic acid product.

  • To recover the pseudoephedrine, basify the aqueous layer with NaOH solution until pH > 11.

  • Extract the basic aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the recovered pseudoephedrine.

B) Basic Hydrolysis

Materials:

  • N-acyl pseudoephedrine amide adduct

  • Tetrabutylammonium hydroxide or Sodium hydroxide

  • Water

  • tert-Butanol (if using TBAOH)

  • Diethyl ether

Procedure:

  • Using Tetrabutylammonium Hydroxide: Dissolve the amide in a 3:1 mixture of tert-butanol and water containing tetrabutylammonium hydroxide. Heat the mixture until the reaction is complete.

  • Using Sodium Hydroxide: Dissolve the amide in an aqueous solution of sodium hydroxide and heat until the reaction is complete.

  • After completion, cool the reaction mixture and extract with diethyl ether to separate the carboxylic acid product (which will be in the aqueous layer as its salt) from the recovered pseudoephedrine (in the organic layer).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to recover the pseudoephedrine auxiliary.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the application and recycling of chiral auxiliaries.

G cluster_0 Asymmetric Synthesis Workflow Start Start Attach Auxiliary Attach Auxiliary Start->Attach Auxiliary Substrate Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Chiral Substrate Cleavage Cleavage Diastereoselective Reaction->Cleavage Diastereomeric Product Product Product Cleavage->Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Recycle Recycle Recovered Auxiliary->Recycle Recycle->Attach Auxiliary

Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.

G cluster_1 Logical Relationship of Auxiliary Performance High Diastereoselectivity High Diastereoselectivity Efficient Auxiliary Efficient Auxiliary High Diastereoselectivity->Efficient Auxiliary High Yield High Yield High Yield->Efficient Auxiliary High Recovery High Recovery Cost-Effective Synthesis Cost-Effective Synthesis High Recovery->Cost-Effective Synthesis Sustainable Process Sustainable Process High Recovery->Sustainable Process Efficient Auxiliary->Cost-Effective Synthesis

Caption: Key performance indicators contributing to an efficient and sustainable chiral auxiliary.

References

ProTide Synthesis: A Comparative Guide to Purity Validation by RP-HPLC and ³¹P NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ProTide (prodrug of a nucleotide) technology represents a significant advancement in medicinal chemistry, enabling the efficient intracellular delivery of nucleotide analogues. This approach has led to the development of several blockbuster antiviral drugs, including sofosbuvir and remdesivir. The synthesis of these complex phosphoramidate prodrugs necessitates rigorous analytical validation to ensure their purity, which is critical for their safety and efficacy. This guide provides a comparative overview of two primary analytical techniques for assessing the purity of ProTide synthesis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

The Critical Role of Purity in ProTide Therapeutics

ProTide drugs are designed to be metabolized intracellularly to their active triphosphate form. The presence of impurities, such as diastereomers, starting materials, or degradation products, can lead to off-target effects, reduced therapeutic efficacy, and potential toxicity. Therefore, robust and reliable analytical methods are paramount for quality control during the manufacturing process.

Comparative Analysis of RP-HPLC and ³¹P NMR for ProTide Purity

Both RP-HPLC and ³¹P NMR are powerful techniques for the analysis of ProTide compounds, each offering distinct advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, or high-throughput screening.

FeatureReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Principle Separation based on hydrophobicity.Detection and quantification of phosphorus nuclei in different chemical environments.
Primary Use Quantitative purity assessment and separation of impurities.Structural confirmation, identification of phosphorus-containing impurities, and quantitative analysis.
Strengths High sensitivity, excellent resolution for separating closely related compounds, well-established for routine quality control.Provides detailed structural information, highly specific for phosphorus-containing compounds, can be made quantitative (qNMR).
Limitations May require reference standards for impurity identification, potential for co-elution of impurities.Lower sensitivity compared to HPLC, may not separate all diastereomers effectively, requires specialized equipment.
Reported Purity of Sofosbuvir 98.45%[1], 99.7%[2], 100.39%[3]Not explicitly found for purity, but used for mechanistic studies[4].
Reported Purity of Remdesivir Validated methods for quantification in plasma, but specific bulk purity percentages not detailed in the provided results.[5][6][7]Not explicitly found in the provided results.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for ProTide Purity Analysis

This protocol is a generalized procedure based on published methods for the analysis of ProTide drugs like sofosbuvir and remdesivir.[1][2][5][8][9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Phosphate buffer (e.g., potassium dihydrogen phosphate)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). Degas the mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the ProTide sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 260 nm (or a wavelength appropriate for the specific ProTide)

    • Injection Volume: 10-20 µL

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

      • 35-40 min: Equilibration

  • Data Analysis: The purity of the ProTide is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for ProTide Purity Analysis

This protocol provides a general framework for the ³¹P NMR analysis of ProTide compounds.[4][10]

Instrumentation:

  • NMR spectrometer with a phosphorus probe

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Internal standard for quantitative analysis (qNMR), if required (e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation: Dissolve a known amount of the ProTide sample in the chosen deuterated solvent. If performing qNMR, add a precise amount of the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei being analyzed to ensure full relaxation and accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width: Wide enough to encompass all expected phosphorus signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

    • Integrate the signals of interest.

    • For purity assessment, compare the integral of the main ProTide signal to the integrals of any impurity signals. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard of known purity.

Visualization of Workflows

ProTide_Synthesis_Validation_Workflow cluster_synthesis ProTide Synthesis cluster_validation Purity Validation Start Starting Materials Coupling Phosphoramidate Coupling Start->Coupling Oxidation Oxidation Coupling->Oxidation Deprotection Deprotection & Purification Oxidation->Deprotection Crude_ProTide Crude ProTide Deprotection->Crude_ProTide RP_HPLC RP-HPLC Analysis Crude_ProTide->RP_HPLC P31_NMR 31P NMR Analysis Crude_ProTide->P31_NMR Final_Product Pure ProTide (>99%) RP_HPLC->Final_Product P31_NMR->Final_Product

Caption: Workflow of ProTide synthesis and subsequent purity validation using RP-HPLC and ³¹P NMR.

Logical_Relationship_ProTide_Validation cluster_techniques Analytical Techniques cluster_assessment Purity Assessment ProTide Synthesized ProTide RP_HPLC RP-HPLC ProTide->RP_HPLC P31_NMR 31P NMR ProTide->P31_NMR Quantitative_Purity Quantitative Purity (%) RP_HPLC->Quantitative_Purity Impurity_Profile Impurity Profile RP_HPLC->Impurity_Profile P31_NMR->Quantitative_Purity (qNMR) Structural_Confirmation Structural Confirmation P31_NMR->Structural_Confirmation

Caption: Logical relationship between the ProTide sample and the information obtained from RP-HPLC and ³¹P NMR analyses.

Alternative and Complementary Techniques

While RP-HPLC and ³¹P NMR are the workhorses for ProTide purity analysis, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification power of MS. It is invaluable for identifying unknown impurities by providing molecular weight information.

  • Chiral Chromatography: Since ProTides possess a chiral phosphorus center, they are synthesized as a mixture of diastereomers. Chiral chromatography is essential for separating and quantifying these stereoisomers, which may exhibit different pharmacological and toxicological profiles.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental compositions of the parent drug and its impurities, which aids in their structural elucidation.

Conclusion

The purity of ProTide therapeutics is a critical quality attribute that directly impacts their safety and efficacy. A combination of RP-HPLC and ³¹P NMR provides a robust analytical toolkit for the comprehensive characterization and purity validation of these complex molecules. RP-HPLC excels in quantitative purity determination and the separation of a wide range of impurities, making it ideal for routine quality control. ³¹P NMR offers unparalleled structural information for phosphorus-containing compounds and can be a powerful tool for identifying and quantifying phosphorus-bearing impurities. The integration of these techniques, along with complementary methods like LC-MS, ensures the high quality of ProTide drugs, ultimately safeguarding patient health.

References

A Comparative Analysis of 1,3,2-Oxazaphospholidine and 1,3,2-Diazaphospholidine Derivatives in Oncology: A Review of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the anticancer efficacy of 1,3,2-oxazaphospholidine and 1,3,2-diazaphospholidine derivatives. While research into various heterocyclic compounds as potential anticancer agents is extensive, specific data on these two classes of organophosphorus compounds, particularly studies that directly compare their cytotoxic effects, is notably scarce. This guide, therefore, highlights the current state of knowledge and underscores the need for further investigation into these potentially valuable scaffolds in cancer therapy.

The search for novel anticancer agents is a cornerstone of oncological research, with a continuous exploration of diverse chemical structures. Among these, heterocyclic compounds have emerged as a particularly fruitful area of investigation. However, the focus has largely been on more common ring systems such as oxadiazoles, thiadiazoles, and oxazoles. The phosphorus-containing heterocyclic systems of 1,3,2-oxazaphospholidines and 1,3,2-diazaphospholidines remain a relatively underexplored frontier in anticancer drug discovery.

Challenges in Comparative Efficacy Assessment

A thorough search of scientific databases for studies directly comparing the anticancer efficacy of this compound and 1,3,2-diazaphospholidine derivatives did not yield any specific results. Furthermore, individual studies detailing the anticancer activities of these specific compound classes are also limited, preventing a retrospective comparative analysis. This lack of available data makes it impossible to construct the quantitative data tables and detailed experimental protocols as initially intended for a direct comparison.

General Methodologies in Anticancer Drug Screening

While specific data for the requested compounds is unavailable, the general experimental workflow for evaluating the anticancer efficacy of novel chemical entities is well-established. This process typically involves a series of in vitro assays to determine cytotoxicity, mechanisms of cell death, and effects on the cell cycle.

Experimental Workflow for Anticancer Efficacy Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesis of Derivatives B Cytotoxicity Assays (e.g., MTT, SRB) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Signaling Proteins D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Studies (Animal Models) G->H

Figure 1. A generalized experimental workflow for the evaluation of novel anticancer compounds.

Key Signaling Pathways in Cancer Targeted by Heterocyclic Compounds

Many anticancer agents exert their effects by modulating critical signaling pathways that regulate cell proliferation, survival, and death. While the specific pathways affected by this compound and 1,3,2-diazaphospholidine derivatives are yet to be elucidated, research on other heterocyclic compounds has identified several key targets.

Apoptosis Signaling Pathway

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

G cluster_0 Apoptosis Induction A Anticancer Compound B Mitochondrial Pathway (Intrinsic) A->B C Death Receptor Pathway (Extrinsic) A->C D Caspase Activation B->D C->D E Apoptosis D->E

Figure 2. Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Future Directions and Conclusion

The absence of comparative data on the anticancer efficacy of this compound and 1,3,2-diazaphospholidine derivatives represents a clear knowledge gap in medicinal chemistry and oncology. The unique structural features of these phosphorus-containing heterocycles may offer novel mechanisms of action and therapeutic potential.

Future research should focus on:

  • The synthesis and characterization of a diverse library of this compound and 1,3,2-diazaphospholidine derivatives.

  • Systematic in vitro screening of these compounds against a panel of cancer cell lines to determine their cytotoxic profiles.

  • In-depth mechanistic studies for promising candidates to elucidate their effects on cell cycle progression, apoptosis, and relevant signaling pathways.

  • Direct comparative studies between the two classes to identify any differential efficacy and structure-activity relationships.

Safety Operating Guide

Navigating the Disposal of 1,3,2-Oxazaphospholidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,3,2-Oxazaphospholidine, a member of the organophosphorus compound family, requires careful consideration of its potential hazards and adherence to strict safety protocols. Due to a lack of specific disposal information for this compound, this guide provides a framework based on established procedures for similar organophosphorus chemicals. It is imperative that all handling and disposal activities are conducted by trained personnel in a controlled laboratory environment and in consultation with your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) and having a clear plan for spill management.

Personal Protective Equipment (PPE):

Given the potential toxicity of organophosphorus compounds, which can affect the nervous system, comprehensive PPE is mandatory.[1] About 97 percent of pesticide exposure occurs through skin contact.[2]

  • Gloves: Wear unlined, chemical-resistant gloves such as butyl, nitrile, or barrier laminate.[2][3] Ensure the gloves extend up the forearm, and wear sleeves outside the gloves to prevent chemicals from entering.[1]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a chemical cartridge respirator or a supplied-air respirator should be used.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[2] For handling highly toxic organophosphorus compounds, a full-body, chemical-resistant suit may be necessary.[1]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Control and Contain: Immediately alert others in the vicinity. If safe to do so, stop the source of the spill. Prevent the spread of the liquid by creating a dike around the spill using an absorbent material like cat litter, sawdust, or vermiculite.[4][5][6]

  • Clean Up: Wear appropriate PPE. Absorb the spilled material, working from the outside in, and place it in a labeled, sealed container for hazardous waste disposal.[4][5][6]

  • Decontaminate: Many organophosphorus pesticides can be neutralized with a 10% solution of lye (sodium hydroxide) or lime, or with household bleach (sodium hypochlorite).[4][7][8] A preliminary test with a small amount of the spilled material and the decontaminant should be conducted to ensure the reaction is not overly vigorous.[7] Apply the decontamination solution to the spill area and allow it to react before absorbing the residue.[5][8] All materials used for cleanup must be disposed of as hazardous waste.[4]

Disposal and Decontamination Strategies

The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. The primary goal is to convert it into a less toxic form before final disposal. The most common methods for the degradation of organophosphorus compounds are hydrolysis, oxidation, and incineration.

Disposal MethodDescriptionKey Considerations
Alkaline Hydrolysis This method involves breaking the ester linkages of the organophosphorus compound by reacting it with a strong base, such as sodium hydroxide.[9][10] This process can significantly reduce the toxicity of the compound.The rate of hydrolysis can vary greatly between different organophosphorus compounds.[9] The effectiveness of this method for this compound would need to be experimentally verified.
Oxidation Treatment with an oxidizing agent, such as sodium hypochlorite (bleach), can degrade some organophosphorus compounds.The reaction can be vigorous, and there is a potential for the creation of toxic by-products.[7] A small-scale test is recommended before proceeding with the bulk material.
Incineration High-temperature incineration is an effective method for the complete destruction of most organic pesticides.[11] This process should be carried out in a licensed hazardous waste incineration facility.Incineration of organophosphorus compounds can produce corrosive effluent gases and may require specialized emission control devices.[11]

Experimental Protocol: General Alkaline Hydrolysis

The following is a general procedure for the alkaline hydrolysis of an organophosphorus compound. This protocol should be adapted and validated for this compound under the guidance of a qualified chemist and in compliance with all institutional safety policies.

Objective: To detoxify this compound through base-catalyzed hydrolysis.

Materials:

  • This compound waste

  • 10% Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • pH meter or pH indicator strips

  • Appropriate reaction vessel (e.g., three-necked flask)

  • Personal Protective Equipment (as outlined above)

Procedure:

  • In a designated fume hood, place the this compound waste into the reaction vessel. If the waste is concentrated, it may need to be diluted with a suitable solvent.

  • With continuous stirring, slowly add the 10% NaOH solution to the reaction vessel. Monitor the temperature of the reaction mixture, as the hydrolysis may be exothermic.

  • Allow the reaction to proceed with stirring for a sufficient period. The required reaction time will depend on the stability of the specific this compound and should be determined through analytical monitoring (e.g., GC-MS or HPLC) to confirm the disappearance of the parent compound.

  • After the reaction is complete, check the pH of the resulting solution and neutralize it with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • The neutralized solution should be collected and disposed of as hazardous waste according to institutional and local regulations.

Caution: This is a generalized protocol. The specific reaction conditions, including time, temperature, and concentration, will need to be optimized for this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Start: this compound Waste assess_hazards Assess Hazards and Quantity start->assess_hazards consult_ehs Consult Environmental Health & Safety (EHS) assess_hazards->consult_ehs select_method Select Disposal Method consult_ehs->select_method hydrolysis Alkaline Hydrolysis select_method->hydrolysis Small Quantities Lab-Scale oxidation Oxidation select_method->oxidation Small Quantities Lab-Scale incineration High-Temperature Incineration select_method->incineration Bulk Quantities External Facility perform_procedure Perform Decontamination Procedure hydrolysis->perform_procedure oxidation->perform_procedure final_disposal Final Disposal of Treated Waste incineration->final_disposal verify_decontamination Verify Decontamination (Analytical Testing) perform_procedure->verify_decontamination verify_decontamination->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

By following these guidelines and working closely with safety professionals, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.